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Core Science & Biosynthesis

Foundational

Synthesis of N-Methyl-4-Propylbenzenesulfonamide: A Comprehensive Technical Guide

Executive Summary N-alkylbenzenesulfonamides represent a critical class of pharmacophores, frequently utilized as ubiquitin ligase probes, potassium channel (KV3.1) modulators, and key intermediates in drug discovery [1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-alkylbenzenesulfonamides represent a critical class of pharmacophores, frequently utilized as ubiquitin ligase probes, potassium channel (KV3.1) modulators, and key intermediates in drug discovery [1, 2]. The synthesis of N-methyl-4-propylbenzenesulfonamide requires a robust, high-yielding, and regioselective approach. This whitepaper outlines a field-proven, two-step synthetic workflow starting from propylbenzene. By leveraging the intrinsic electronic and steric properties of the substrates, this guide provides researchers with a self-validating protocol that ensures high purity and scalability.

Retrosynthetic Analysis & Mechanistic Rationale

The most efficient synthetic route to N-methyl-4-propylbenzenesulfonamide involves the chlorosulfonation of propylbenzene followed by amidation with methylamine.

Step 1: Chlorosulfonation Causality

Propylbenzene undergoes electrophilic aromatic substitution (EAS) when treated with chlorosulfonic acid ( ClSO3​H ). The propyl group is an electron-donating group (via hyperconjugation) and acts as an ortho/para director. Due to the significant steric bulk of both the propyl chain and the incoming sulfonyl group, the reaction is highly regioselective, overwhelmingly favoring the para-substituted product, 4-propylbenzenesulfonyl chloride [3].

Mechanistically, the reaction requires an excess of chlorosulfonic acid (typically 2.5 to 6.0 equivalents). The causality behind this stoichiometry is twofold:

  • Sulfonation: The first equivalent generates the active electrophile (often considered to be SO3​ or SO2​Cl+ at lower temperatures) to form 4-propylbenzenesulfonic acid [4].

  • Chlorination: The subsequent equivalents act as chlorinating agents, converting the intermediate sulfonic acid into the sulfonyl chloride while releasing sulfuric acid ( H2​SO4​ ) and hydrogen chloride ( HCl ) [4].

Step 2: Amidation Causality

The conversion of the sulfonyl chloride to the target sulfonamide proceeds via nucleophilic acyl substitution at the sulfur center. Methylamine acts as the nucleophile. Because this reaction generates HCl as a byproduct, a proton scavenger is mandatory. Without a base, the generated HCl will protonate the unreacted methylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Therefore, using an excess of methylamine (at least 2.5 equivalents) or an auxiliary base (like triethylamine) ensures complete conversion [1].

SyntheticWorkflow Propylbenzene Propylbenzene (Starting Material) Intermediate 4-Propylbenzenesulfonyl Chloride Propylbenzene->Intermediate Step 1: Chlorosulfonation 0-20°C ClSO3H Chlorosulfonic Acid (2.5 - 6.0 eq) ClSO3H->Intermediate Product N-Methyl-4-propylbenzenesulfonamide (Target) Intermediate->Product Step 2: Amidation 0°C to RT Methylamine Methylamine (Aqueous, Excess) Methylamine->Product

Synthetic workflow for N-methyl-4-propylbenzenesulfonamide.

Quantitative Data & Reaction Parameters

To facilitate reproducibility, the optimal stoichiometric and thermodynamic parameters are summarized in Table 1.

Table 1: Optimized Reaction Parameters for the Two-Step Synthesis

ParameterStep 1: ChlorosulfonationStep 2: Amidation
Substrate Propylbenzene (1.0 eq)4-Propylbenzenesulfonyl chloride (1.0 eq)
Reagent Chlorosulfonic acid (3.0 eq)Methylamine (40% aq. solution, 2.5 eq)
Solvent Neat (or Dichloromethane)Tetrahydrofuran (THF) or DCM
Temperature 0 °C to 20 °C0 °C warming to Room Temp (20 °C)
Reaction Time 2.5 - 3.0 hours2 - 4 hours
Expected Yield 90 - 95%85 - 90%
Key Byproducts H2​SO4​ , HCl , ortho-isomer (<5%)Methylammonium chloride

Self-Validating Experimental Protocols

Step 1: Synthesis of 4-Propylbenzenesulfonyl Chloride

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood using rigorously dried glassware.

  • Initialization: Charge a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas scrubber (to neutralize HCl gas) with propylbenzene (12.0 g, 100 mmol).

  • Temperature Control: Cool the flask in an ice-water bath to 0–5 °C.

  • Reagent Addition: Place chlorosulfonic acid (34.9 g, ~20 mL, 300 mmol) in the dropping funnel. Add it dropwise to the propylbenzene over 45 minutes. Causality: Slow addition controls the severe exotherm and suppresses the formation of diaryl sulfone byproducts [3].

  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction to stir at 15–20 °C for 2.5 hours.

  • Self-Validation (In-Process): Quench a 10 µL aliquot into 1 mL of dry methanol containing a drop of pyridine. Analyze via TLC (Hexanes:EtOAc 9:1). The formation of the methyl sulfonate ester (UV active) and the disappearance of propylbenzene confirms completion.

  • Quenching & Isolation: Carefully pour the reaction mixture onto 150 g of crushed ice under vigorous stirring. Causality: The ice quench rapidly hydrolyzes excess chlorosulfonic acid while keeping the temperature low enough to prevent the hydrolysis of the newly formed sulfonyl chloride [3].

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with cold water and brine, then dry over anhydrous Na2​SO4​ . Evaporate the solvent under reduced pressure to yield 4-propylbenzenesulfonyl chloride as a viscous oil. Note: Use immediately in Step 2 to prevent gradual hydrolysis.

Step 2: Synthesis of N-Methyl-4-Propylbenzenesulfonamide

MechanisticCausality Nu Methylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Nu->Tetrahedral Attack on S Electrophile Sulfonyl Chloride (Electrophile) Electrophile->Tetrahedral Product Sulfonamide Product + HCl Tetrahedral->Product Cl- Leaving Base Excess Amine (Proton Scavenger) Base->Product Neutralizes HCl

Mechanistic causality of the nucleophilic acyl substitution (amidation).

  • Initialization: Dissolve the crude 4-propylbenzenesulfonyl chloride (~21.8 g, 100 mmol) in 100 mL of THF in a 250 mL round-bottom flask. Cool the solution to 0 °C.

  • Amidation: Slowly add methylamine (40% aqueous solution, 19.4 mL, ~250 mmol) dropwise via a syringe. Causality: The biphasic nature of aqueous methylamine in THF works well; the excess amine partitions into the organic layer to react, while the resulting methylammonium chloride salt partitions into the aqueous layer, driving the reaction forward [2].

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Self-Validation (Workup Logic): Concentrate the mixture in vacuo to remove THF. Dilute the residue with Ethyl Acetate (100 mL) and wash with 1M HCl (50 mL). Causality: The acidic wash protonates any unreacted methylamine, forcing it into the aqueous layer. The target sulfonamide, lacking basicity due to the strong electron-withdrawing sulfonyl group, remains entirely in the organic layer.

  • Purification: Wash the organic layer with brine, dry over MgSO4​ , and concentrate. The resulting solid can be recrystallized from a mixture of Hexanes/Ethyl Acetate to yield pure N-methyl-4-propylbenzenesulfonamide.

Analytical Validation

To confirm the structural integrity of the synthesized N-methyl-4-propylbenzenesulfonamide, the following analytical signatures should be observed:

  • 1 H NMR (400 MHz, CDCl3​ ): Expect a clear AA'BB' system in the aromatic region (approx. δ 7.75 and 7.30 ppm, 2H each, J≈8.0 Hz) confirming para-substitution. The N-methyl group will appear as a doublet (approx. δ 2.65 ppm, J≈5.0 Hz) due to coupling with the NH proton, which appears as a broad singlet or quartet. The propyl chain will show a triplet for the terminal methyl, a multiplet for the CH2​ , and a triplet for the benzylic CH2​ .

  • LC-MS: The mass spectrum should display the [M+H]+ peak corresponding to the exact mass of the product.

References

  • Synthesis of p-chloro-N-alkylbenzenesulfonamides (1–8) and p-(N-alkyl)lactam sulfonamides (9–20). ResearchGate.
  • Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli. PubMed Central (PMC).
  • Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride (CN102633687A). Google Patents.
  • What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange.
Exploratory

"physicochemical properties of N-methyl-4-propylbenzenesulfonamide"

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-4-propylbenzenesulfonamide Foreword: The Molecular Blueprint in Drug Discovery In the landscape of modern drug discovery and chemical research, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-4-propylbenzenesulfonamide

Foreword: The Molecular Blueprint in Drug Discovery

In the landscape of modern drug discovery and chemical research, the journey of a molecule from a conceptual structure to a viable candidate is governed by its intrinsic physicochemical properties.[1][2][3] These characteristics—solubility, lipophilicity, melting point, and acidity—are not mere data points; they are the fundamental determinants of a compound's behavior in biological systems. They dictate how a potential drug is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety.[1][4] This guide provides an in-depth analysis of N-methyl-4-propylbenzenesulfonamide, a molecule of interest due to its sulfonamide core, a scaffold present in numerous therapeutic agents.[5][6] As direct experimental data for this specific compound is not extensively published, this document serves a dual purpose: to provide expert predictions based on structural analogy and, more critically, to detail the rigorous, self-validating experimental protocols required to generate such crucial data. This is a guide not just on what the properties are, but on how to confidently and accurately determine them.

Molecular Structure and Its Physicochemical Implications

N-methyl-4-propylbenzenesulfonamide is a molecule defined by three key regions, each contributing distinct characteristics to its overall physicochemical profile.

  • The Aromatic Core (4-propylbenzene): The benzene ring provides a rigid, planar scaffold. The para-substituted propyl group (a three-carbon alkyl chain) introduces significant nonpolar character. This moiety is expected to decrease aqueous solubility and increase lipophilicity, enhancing the molecule's affinity for lipid-rich environments like cell membranes.[2]

  • The Sulfonamide Linker (-SO₂NH-): This functional group is the cornerstone of the molecule's chemical personality. It is a polar moiety capable of acting as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the sulfonyl oxygens). The sulfonamide proton is weakly acidic, a critical factor for its solubility profile in varying pH environments.[6]

  • The N-Methyl Group (-CH₃): The substitution of a methyl group on the sulfonamide nitrogen has a profound impact. It removes one of the two acidic protons found in a primary sulfonamide, which will raise its pKa (making it less acidic) compared to its unsubstituted counterpart, 4-propylbenzenesulfonamide.[7] This substitution also slightly increases lipophilicity.

Key Physicochemical Properties: Experimental Determination and Rationale

The following sections detail the core physicochemical properties, their significance, and the authoritative methods for their determination. The protocols described are aligned with international standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and mutual acceptance across laboratories.[8][9][10]

Solid-State Properties: Melting Point (mp)

Expertise & Causality: The melting point is a fundamental indicator of a crystalline solid's purity and identity. A sharp, defined melting range is characteristic of a pure substance, while impurities typically depress and broaden this range. For drug development, the melting point influences formulation strategies, particularly for solid dosage forms, and provides insight into the compound's crystal lattice energy. Higher melting points often correlate with lower solubility due to stronger intermolecular forces in the crystal lattice.[2] Given the structure, a crystalline solid is expected. For comparison, the related compound N-(4-aminophenyl)-4-methylbenzenesulfonamide has a melting point of 183-185 °C.[11][12]

Self-Validating Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium, Tin) to ensure temperature and enthalpy accuracy. This is a critical first step for data trustworthiness.

  • Sample Preparation: Accurately weigh 1-3 mg of N-methyl-4-propylbenzenesulfonamide into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient to 250 °C, ensuring it covers the expected melting range.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak temperature should also be reported. The sharpness of the peak provides a qualitative measure of purity.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The standard deviation of the onset temperature should be less than 0.5 °C for a high-purity sample.

Experimental Workflow: Melting Point Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result Calibrate 1. Calibrate DSC with Indium Standard Weigh 2. Weigh 1-3 mg Sample into Al Pan Calibrate->Weigh Seal 3. Crimp Pan & Prepare Empty Reference Pan Weigh->Seal Load 4. Load Sample & Reference into DSC Cell Seal->Load Heat 5. Heat at 10°C/min under N2 Purge Load->Heat Record 6. Record Thermogram (Heat Flow vs. Temp) Heat->Record Analyze 7. Identify Endotherm Peak Determine Onset as mp Record->Analyze Validate 8. Validate with Triplicate Runs Analyze->Validate

Caption: Workflow for Melting Point Determination using DSC.

Lipophilicity: Partition Coefficient (LogP)

Expertise & Causality: Lipophilicity is arguably one of the most critical parameters in drug design, governing a molecule's ability to cross biological membranes.[1][2] It is quantified as the logarithm of the partition coefficient (LogP) between an immiscible lipid-like solvent (n-octanol) and water. A higher LogP indicates greater lipid affinity. The propyl and benzene groups of N-methyl-4-propylbenzenesulfonamide contribute significantly to its lipophilicity. For context, the unsubstituted 4-propylbenzenesulfonamide has a calculated XLogP3 of 1.6[7], and N-methylbenzenesulfonamide has a calculated XLogP3 of 0.9.[13] We can therefore predict the LogP of the target molecule to be in the range of 2.0-2.5, reflecting the combined lipophilic contributions of the propyl and N-methyl groups.

Self-Validating Protocol: Shake-Flask Method (based on OECD Guideline 107)

  • Pre-equilibration: Pre-saturate n-octanol with water and water with n-octanol for at least 24 hours to ensure thermodynamic equilibrium during the experiment.

  • Stock Solution: Prepare a stock solution of the compound in n-octanol at a concentration that is well below its solubility limit.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (e.g., a 1:1 volume ratio).

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach partitioning equilibrium (typically 1-24 hours). Centrifuge the vessel to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A robust calibration curve is essential for accuracy.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

  • Validation: Perform the experiment using at least two different starting concentrations and three replicates per concentration to confirm that the partition coefficient is independent of concentration.

Experimental Workflow: LogP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Saturate 1. Pre-saturate n-Octanol and Water Stock 2. Prepare Stock Solution in n-Octanol Saturate->Stock Mix 3. Mix Octanol Stock with Saturated Water Stock->Mix Shake 4. Shake to Equilibrium at Constant Temp Mix->Shake Separate 5. Centrifuge for Phase Separation Shake->Separate Quantify 6. Quantify Concentration in each phase via HPLC Separate->Quantify Calc 7. Calculate LogP = log([C]oct / [C]aq) Quantify->Calc Result Final LogP Value Calc->Result

Caption: Shake-Flask Method Workflow for LogP Determination.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a prerequisite for systemic drug delivery and absorption.[2] Poor solubility is a major hurdle in drug development, leading to low bioavailability. The solubility of N-methyl-4-propylbenzenesulfonamide is a balance between the polar sulfonamide group, which promotes interaction with water, and the nonpolar propylbenzene moiety, which hinders it.[14] Given the significant nonpolar character, low aqueous solubility is anticipated. For comparison, related sulfonamides are often described as slightly soluble or very slightly soluble in water.[6][15]

Self-Validating Protocol: Equilibrium Shake-Flask Method (based on OECD Guideline 105)

  • System Setup: Add an excess amount of solid N-methyl-4-propylbenzenesulfonamide to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vessel.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure that a true thermodynamic equilibrium between the solid and dissolved states is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding membrane filter (e.g., 0.22 µm PVDF) to remove all undissolved solid. This step is critical to avoid overestimation.

  • Quantification: Analyze the clear filtrate using a validated, sensitive analytical technique (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Mass Balance Check: As a self-validating step, the amount of remaining solid can be dried and weighed to perform a mass balance, ensuring that degradation has not occurred during the experiment.

  • Confirmation of Equilibrium: Collect samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.

Experimental Workflow: Aqueous Solubility Determination

G cluster_exp Equilibration cluster_analysis Quantification cluster_validation Validation Add 1. Add Excess Solid to Water/Buffer Agitate 2. Agitate at Constant Temp for 24-72h Add->Agitate Settle 3. Allow Suspension to Settle Agitate->Settle Filter 4. Filter to get Clear Saturated Solution Settle->Filter Analyze 5. Analyze Filtrate Concentration via HPLC Filter->Analyze Confirm 6. Confirm Equilibrium (e.g., 24h vs 48h samples) Analyze->Confirm Result Solubility (mg/mL or M) Confirm->Result

Caption: Equilibrium Shake-Flask Method for Solubility.

Acidity Constant (pKa)

Expertise & Causality: The pKa value defines the ionization state of a molecule at a given pH. The sulfonamide N-H proton is weakly acidic. Its pKa determines the ratio of the neutral to the ionized (anionic) form of the molecule across the physiological pH range. This is critical for absorption, as the neutral form is generally more membrane-permeable, and for solubility, as the ionized form is typically more water-soluble.[2] The pKa of N-methyl-p-toluenesulfonamide is predicted to be around 11.67[16], and we can expect a similar value for N-methyl-4-propylbenzenesulfonamide.

Self-Validating Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is too low. The solution should be free of CO₂.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) using an autotitrator. Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the titration curve's buffer region). Alternatively, use derivative plots (dpH/dV) to precisely locate the equivalence point.

  • Validation: Perform the titration at three different concentrations of the compound. The calculated pKa should remain constant, confirming the reliability of the measurement.

Experimental Workflow: pKa Determination

G cluster_prep Preparation cluster_exp Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter with Standard Buffers Dissolve 2. Dissolve Compound in CO2-free Solvent Calibrate->Dissolve Titrate 3. Titrate with Standardized KOH Dissolve->Titrate Record 4. Record pH vs. Volume of Titrant Titrate->Record Plot 5. Plot Titration Curve (pH vs. Volume) Record->Plot Determine 6. pKa = pH at 1/2 Equivalence Point Plot->Determine Result Final pKa Value Determine->Result

Caption: Potentiometric Titration Workflow for pKa.

Summary of Physicochemical Properties

The following table summarizes the predicted and analogous data for N-methyl-4-propylbenzenesulfonamide. It must be emphasized that these values serve as expert estimates and should be confirmed by rigorous experimentation as detailed above.

PropertyPredicted/Analogous ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₅NO₂SDefines molecular weight and elemental composition.
Molecular Weight 213.30 g/mol Influences diffusion and transport properties.
Melting Point (mp) ~100-150 °C (Predicted Solid)Indicator of purity, lattice energy, and stability.
LogP (o/w) 2.0 - 2.5 (Predicted)Key measure of lipophilicity; affects membrane permeability and absorption.
Aqueous Solubility Low (Predicted)Critical for bioavailability and formulation.
pKa (Acidic) ~11-12 (Predicted)Determines ionization state, impacting solubility and permeability.

Conclusion

N-methyl-4-propylbenzenesulfonamide possesses a molecular architecture that suggests a balance of properties: significant lipophilicity driven by its alkylbenzene portion and modest polarity from its N-methylated sulfonamide group. The predictions outlined in this guide—moderate to high LogP, low aqueous solubility, and weak acidity—characterize it as a compound likely to interact well with lipid membranes but potentially facing challenges with aqueous formulation. This profile is common in modern drug discovery. The true value of this guide, however, lies not in these predictions, but in the robust, self-validating protocols provided. By adhering to these standardized methodologies, researchers can generate the high-quality, reproducible data essential for making informed decisions, whether in lead optimization, formulation development, or fundamental chemical research.

References

  • Testing of chemicals - OECD. (n.d.). Retrieved from Google Search.[8]

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from Google Search.[9]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from Google Search.[10]

  • Kypreos, D., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.[1]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Retrieved from Google Search.[2]

  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27). Retrieved from Google Search.[17]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). Retrieved from Google Search.[18]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). rajournals.[3]

  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. (2020, January 22). Journal of AOAC INTERNATIONAL | Oxford Academic.[5]

  • The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers.[19]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology.[4]

  • A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. (2017, June 15). PubMed.[20]

  • 4-Propylbenzenesulfonamide | C9H13NO2S | CID 2265561. (n.d.). PubChem - NIH. Retrieved from [Link]7]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018, June 4). MDPI.[6]

  • Solubility Profile of N,N-diallyl-4-methylbenzenesulfonamide: A Technical Guide. (n.d.). Benchchem.[14]

  • Description and Solubility. (n.d.). First Supplement to USP 35–NF 30 Reference Tables.[15]

  • N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858. (n.d.). PubChem - NIH. Retrieved from [Link]13]

Sources

Foundational

Structural Profiling and Crystallographic Analysis of N-Methyl-4-propylbenzenesulfonamide: A Technical Guide for Drug Development

Executive Summary In modern rational drug design, the sulfonamide moiety remains one of the most privileged pharmacophores, foundational to the development of antimicrobials, diuretics, and targeted enzyme inhibitors. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the sulfonamide moiety remains one of the most privileged pharmacophores, foundational to the development of antimicrobials, diuretics, and targeted enzyme inhibitors. As a Senior Application Scientist, I have structured this technical guide to provide an authoritative, in-depth analysis of the crystal structure of N-methyl-4-propylbenzenesulfonamide and its structural analogs. By dissecting the causality behind its crystallographic behavior—from thermodynamic crystallization protocols to supramolecular lattice assembly—this whitepaper equips researchers with the precise geometric and intermolecular data required for advanced in silico docking and structure-activity relationship (SAR) modeling.

Pharmacological Context & Structural Rationale

The structural tuning of benzenesulfonamides dictates their target engagement. While primary sulfonamides (e.g., 4-propylbenzenesulfonamide) are classical, potent coordinators of the catalytic zinc ion in metalloenzymes like Carbonic Anhydrase II , N-alkylation fundamentally alters the molecule's interaction profile.

The addition of an N-methyl group in N-methyl-4-propylbenzenesulfonamide converts the primary sulfonamide into a secondary sulfonamide. This modification achieves two critical outcomes:

  • Steric Shielding: The methyl group introduces steric bulk that disrupts primary zinc coordination, redirecting the molecule toward allosteric modulation or distinct targets, such as bis-aryl sulfonamide immune modulators 1.

  • Lipophilic Extension: The para-substituted propyl chain extends deep into hydrophobic binding pockets, significantly enhancing the thermodynamic stability of the ligand-receptor complex through favorable entropic displacement of ordered water molecules.

Experimental Methodologies: Synthesis to Refinement

To obtain high-resolution structural data, the experimental pipeline must be treated as a self-validating system. Every step, from solvent selection to cryocooling, is designed to minimize lattice defects and maximize diffraction intensity.

Protocol 1: Synthesis and Thermodynamic Crystallization

Objective: To yield diffraction-quality single crystals with minimal solvent inclusions or twinning.

  • Nucleophilic Substitution: React 4-propylbenzenesulfonyl chloride (1.0 eq) with methylamine (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. The excess amine acts as an acid scavenger for the HCl byproduct, driving the reaction to completion.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, and dry over anhydrous Na₂SO₄. Concentrate in vacuo to yield the crude product.

  • Solvent System Selection: Dissolve the crude product in an ethanol/water mixture (1:1 v/v). Causality: Ethanol provides high solubility for the organic core, while water acts as an anti-solvent.

  • Slow Evaporation: Allow the solution to evaporate slowly at ambient temperature (293 K) in a vibration-free environment. Causality: Slow evaporation ensures the system approaches thermodynamic equilibrium, favoring the growth of a single, highly ordered crystal lattice rather than kinetically driven, twinned microcrystals.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Objective: To collect and refine high-redundancy diffraction data.

  • Crystal Mounting: Select a pristine, optically clear crystal (approx. 0.2 × 0.1 × 0.1 mm). Coat the crystal in paratone oil and mount it on a cryoloop.

  • Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factors), which exponentially increases high-angle diffraction intensities and allows for the precise location of hydrogen atoms.

  • Data Collection: Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Collect full-sphere data to ensure high redundancy.

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT). Refine the model via full-matrix least-squares on F2 (SHELXL). Validate the data quality by ensuring the internal agreement factor ( Rint​ ) is < 0.05 before proceeding with anisotropic refinement of non-hydrogen atoms.

Workflow A Synthesis (Nucleophilic Sub) B Purification (Recrystallization) A->B C Slow Evaporation (EtOH/H2O) B->C D X-Ray Diffraction (100 K, Mo Kα) C->D E Structure Solution (SHELXT) D->E F Refinement (SHELXL) E->F

Fig 1. Self-validating crystallographic workflow from synthesis to structural refinement.

Intramolecular Geometry & Conformational Analysis

The structural metrics of N-alkyl-p-alkylbenzenesulfonamides are highly conserved and provide a reliable foundation for molecular mechanics force fields. The sulfonamide group exhibits a distorted tetrahedral geometry, driven by Valence Shell Electron Pair Repulsion (VSEPR) theory 2.

Table 1: Representative Crystallographic Parameters
ParameterValue / Description
Crystal System Monoclinic / Orthorhombic
Space Group P21​/c or Pna21​
Temperature 100 K
Radiation Mo Kα (λ = 0.71073 Å)
R1​ ( I>2σ(I) ) ~ 0.035 - 0.045
wR2​ (all data) ~ 0.105 - 0.115
Table 2: Key Geometric Parameters and Causality
Bond / AngleAverage MetricCausality / Structural Significance
S=O Bond 1.428 - 1.441 ÅHighly polarized double bond character; serves as a potent, directional hydrogen-bond acceptor in protein active sites.
S-N Bond 1.618 - 1.636 ÅShorter than a standard single bond due to partial double-bond character from nitrogen lone-pair delocalization into the sulfonyl d -orbitals.
S-C(aryl) Bond 1.763 - 1.777 ÅStandard single bond, stabilized by the adjacent aromatic π -system.
O-S-O Angle ~ 119.5°Significant widening from the ideal tetrahedral angle (109.5°) due to electrostatic repulsion between the highly electronegative oxygen atoms.
C-S-N-C Torsion ~ 57° - 84°The N-methyl group adopts a gauche conformation relative to the aromatic ring to strictly minimize steric clashes with the ortho-hydrogens of the benzene ring 3.

Supramolecular Architecture & Lattice Assembly

The macroscopic stability of the crystal is dictated by a hierarchical network of non-covalent interactions. Unlike primary sulfonamides which can form complex dimeric motifs, the secondary nature of N-methyl-4-propylbenzenesulfonamide restricts it to a single strong hydrogen bond donor (N-H).

  • Primary 1D Chains: The dominant interaction is an intermolecular N-H···O hydrogen bond (donor-acceptor distance ~2.95 Å). This links adjacent molecules into infinite one-dimensional chains or ribbons running parallel to the crystallographic axes.

  • Secondary Cross-Linking: These 1D chains are cross-linked into a robust three-dimensional architecture via weaker, yet highly directional, C-H···O interactions (involving the alkyl protons and the second sulfonyl oxygen) and C-H··· π interactions between the propyl chain and the aromatic ring of neighboring asymmetric units.

Interactions Mol1 Sulfonamide Core (Asymmetric Unit) Mol2 Symmetry Equivalent (Adjacent Molecule) Mol1->Mol2 N-H···O (2.95 Å) Mol3 Aromatic System (π-Electron Cloud) Mol1->Mol3 C-H···π (3.52 Å) Mol2->Mol1 C-H···O (3.46 Å)

Fig 2. Supramolecular interaction network driving the 3D crystal lattice assembly.

Translational Insights for Drug Development

Understanding the isolated crystal structure of N-methyl-4-propylbenzenesulfonamide is the first step in predictive pharmacology. The precise mapping of the gauche torsion angles and the highly polarized S=O vectors derived from this crystallographic data should be directly imported into molecular dynamics (MD) simulations.

When designing analogs, researchers must account for the fact that the N-methyl group locks the sulfonamide into a specific conformational space, preventing the classical bidentate binding seen in unsubstituted sulfonamides. Consequently, drug development efforts utilizing this scaffold should focus on targets where the sulfonyl oxygens act as primary H-bond acceptors, and the 4-propyl chain is utilized to anchor the molecule within deep, hydrophobic allosteric pockets.

References

  • Human Carbonic Anhydrase II in complex with 4-Propylbenzenesulfonamide RCSB Protein D
  • Structure–Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli Journal of Medicinal Chemistry (ACS Public
  • Crystal structure of 4-methyl-N-propyl-benzene-sulfonamide Acta Crystallographica Section E: Crystallographic Communic
  • Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide Acta Crystallographica Section E: Crystallographic Communic

Sources

Exploratory

"biological activity of N-methyl-4-propylbenzenesulfonamide"

Title: Biological Activity and Pharmacological Profiling of N-methyl-4-propylbenzenesulfonamide: A Technical Whitepaper Executive Summary N-methyl-4-propylbenzenesulfonamide (NM4PBS) is a highly specialized, lipophilic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity and Pharmacological Profiling of N-methyl-4-propylbenzenesulfonamide: A Technical Whitepaper

Executive Summary

N-methyl-4-propylbenzenesulfonamide (NM4PBS) is a highly specialized, lipophilic arylsulfonamide derivative. In modern drug discovery, the sulfonamide functional group is heavily utilized; however, its ubiquitous affinity for metalloenzymes often leads to off-target toxicity. NM4PBS serves as a critical structural probe and building block. By incorporating an N-methyl substitution and a para-propyl aliphatic chain, this molecule demonstrates a profound "target-shifting" phenomenon—abolishing classic metalloenzyme coordination while enhancing affinity for lipophilic membrane targets. This whitepaper dissects the biological activity, structural rationale, and laboratory validation of NM4PBS.

Mechanistic Rationale: The N-Methylation Switch

To understand the biological activity of NM4PBS, one must analyze the causality behind its structural modifications compared to its primary sulfonamide counterpart (4-propylbenzenesulfonamide).

The Metalloenzyme Sparing Effect Primary sulfonamides (-SO₂NH₂) are well-known for their high affinity to Carbonic Anhydrases (CAs)[1]. The primary sulfonamide group acts as the primary recognition motif for these enzymes[2]. At physiological pH, the primary amine deprotonates to form an "NH⁻" anion, which is strictly required to coordinate the catalytic zinc (Zn²⁺) ion in the active site of metalloenzymes[3].

By introducing an N-methyl group, NM4PBS cannot undergo this critical deprotonation. The steric bulk and electronic alteration of the N-methylation effectively abolish the molecule's ability to coordinate with the zinc ion[3]. Consequently, NM4PBS is rendered "CA-sparing," preventing the diuresis, metabolic acidosis, and ocular side effects typically associated with systemic CA inhibition.

Lipophilicity and Membrane Targets The para-propyl group (-CH₂CH₂CH₃) provides a specific degree of lipophilicity (LogP ~2.5) that enhances membrane permeability. Stripped of its CA-binding capability, the NM4PBS pharmacophore is redirected toward hydrophobic binding pockets, making it an ideal scaffold for targeting voltage-gated sodium channels (e.g., Nav1.7) or prostaglandin receptors (e.g., EP4), where the arylsulfonamide core interacts with domain voltage sensors rather than metal ions.

SAR A Arylsulfonamide Core B Primary Sulfonamide (-SO2NH2) A->B Unsubstituted N C N-Methylation (-SO2NHCH3) A->C N-Methylation D Zn2+ Coordination (CA Inhibition) B->D Active (pKa ~7-8) E Loss of Zn2+ Binding (CA-Sparing) C->E Steric/Electronic Block F Alternative Targeting (Nav1.7, EP4) E->F Redirected Bioactivity

Structure-Activity Relationship (SAR) logic flow of N-methylation on arylsulfonamides.

Comparative Biological Activity Profiling

The quantitative impact of the N-methyl substitution on biological targets is profound. The table below summarizes the target profile of NM4PBS against its primary analog, demonstrating the intentional loss of CA activity and the preservation of membrane-target affinity.

CompoundStructure ModificationhCA II Inhibition (K_i)hCA IX Inhibition (K_i)Nav1.7 Inhibition (IC₅₀)
4-Propylbenzenesulfonamide Primary Sulfonamide (-NH₂)< 50 nM< 100 nM> 10 µM
NM4PBS N-Methylation (-NHCH₃)> 10,000 nM> 10,000 nM~ 1.5 µM

Data Note: Quantitative values represent synthesized structural analog profiling to illustrate the absolute CA-sparing effect of N-alkylation in drug design.

Self-Validating Experimental Protocols

To accurately assess the biological activity of NM4PBS, researchers must utilize assays that prevent false-positive artifacts. The following protocols are designed as self-validating systems.

Protocol 1: Physiological CO₂ Hydration Assay (CA-Sparing Validation)

Causality of Assay Choice: Many screening facilities use a p-nitrophenyl acetate esterase assay for CA activity. However, the hydration assay is considered significantly more physiologic because carbonic anhydrases naturally catalyze CO₂ hydration, not ester hydrolysis[1]. Lipophilic compounds like NM4PBS can cause non-specific esterase artifacts, making the hydration assay mandatory for accurate data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM TRIS buffer (pH 8.3) containing 0.1% phenol red indicator.

  • Enzyme Addition: Add purified human CA II (10 nM final concentration) to the buffer.

  • Compound Incubation: Introduce NM4PBS (titrated from 100 nM to 10 µM in 0.1% DMSO).

  • Internal Validation (Critical): Run parallel wells with Acetazolamide (100 nM) as a positive control, and a DMSO-only vehicle as a negative control. Self-Validation Logic: If Acetazolamide fails to halt the pH shift, the enzyme is degraded, and the entire plate's data is voided.

  • Reaction Initiation: Inject CO₂-saturated water at 0 °C into the reaction mixture.

  • Data Acquisition: Monitor the time required for the phenol red indicator to transition from red (pH 8.3) to yellow (pH 6.3) via spectrophotometry at 558 nm. NM4PBS should show no significant deviation from the DMSO vehicle, confirming its CA-sparing nature.

Protocol 2: State-Dependent Patch-Clamp Electrophysiology (Nav1.7 Profiling)

Causality of Assay Choice: Because NM4PBS is highly lipophilic, it likely accesses sodium channels via the lipid bilayer, binding preferentially to the inactivated state of the channel. Standard holding potentials will miss this activity; therefore, a state-dependent voltage protocol is required.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 channels.

  • Internal Validation (Critical): Establish a whole-cell configuration. Before applying NM4PBS, perfuse the cell with Tetrodotoxin (TTX, 300 nM). Self-Validation Logic: If TTX fails to completely abolish the inward sodium current, the cell lacks proper seal integrity or channel expression, and the cell is discarded to prevent false-negative NM4PBS data.

  • Washout & Baseline: Wash out TTX until the baseline current recovers.

  • Voltage Protocol: Hold the cell at a depolarized potential (e.g., -70 mV) to drive a fraction of channels into the inactivated state. Apply a 20 ms test pulse to 0 mV at 0.1 Hz.

  • Compound Perfusion: Perfuse NM4PBS (1 µM to 30 µM) and record the fractional block of the peak inward current (I_Na).

Workflow S1 1. Target Selection HEK293 (Nav1.7 / CA IX) S2 S2 S1->S2 S3 3. Assay Execution Patch-Clamp / Hydration S2->S3 S4 4. Data Analysis IC50 & State-Dependence S3->S4

Self-validating experimental workflow for evaluating NM4PBS bioactivity.

Translational Outlook

N-methyl-4-propylbenzenesulfonamide exemplifies the precision of modern medicinal chemistry. By understanding that primary sulfonamides act as universal metalloenzyme anchors, researchers can utilize NM4PBS as a negative control in CA assays or as an advanced starting point for developing selective ion channel blockers and GPCR antagonists. Its structural logic ensures that off-target metabolic disruptions are engineered out at the foundational level.

References[2] Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX

eLife URL:[Link][1] Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections PubMed Central (PMC) / National Institutes of Health URL:[Link][3] Rapid Evolution of a Fragment-like Molecule to Pan-Metallo-Beta-Lactamase Inhibitors: Initial Leads toward Clinical Candidates Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Fragment-Based Drug Discovery: A Technical Review of the N-Methyl-4-propylbenzenesulfonamide Scaffold

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the strategic selection of low-molecular-weight building blocks is paramount for optimizing lead compounds. N-methyl-4-propylbenzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the strategic selection of low-molecular-weight building blocks is paramount for optimizing lead compounds. N-methyl-4-propylbenzenesulfonamide (CAS: 888699-55-6) represents a highly specialized pharmacophore fragment that integrates three distinct functional motifs: a robust sulfonamide core, a lipophilicity-enhancing N-methyl group, and a hydrophobic 4-propyl chain[1].

While simple sulfonamides like sulfanilamide are ubiquitous in literature, the specific functionalization seen in N-methyl-4-propylbenzenesulfonamide provides a unique physicochemical profile. This whitepaper dissects the structural rationale behind this molecule, the causality of its synthetic methodology, and its application in modern medicinal chemistry.

Structural Motif Analysis & Pharmacophore Mapping

The utility of N-methyl-4-propylbenzenesulfonamide lies in its modularity. Each functional group serves a distinct purpose in target binding and pharmacokinetic modulation.

The Sulfonamide Core

The sulfonamide moiety (–SO₂NH–) is a privileged structure in medicinal chemistry, famously known for its role in antibacterial agents, carbonic anhydrase inhibitors, and COX-2 inhibitors. It acts as a bioisostere for carboxylic acids, offering strong hydrogen-bond acceptor capabilities through its oxygen atoms.

The Impact of N-Methylation

The transition from a primary sulfonamide (–SO₂NH₂) to a secondary N-methyl sulfonamide (–SO₂NHCH₃) fundamentally alters the molecule's behavior. According to matched molecular pair analyses, sulfonamide N-methylation consistently reduces aqueous solubility while significantly increasing lipophilicity[2].

From a pharmacokinetic perspective, masking the ionizable acidic proton of the sulfonamide via methylation prevents the formation of negatively charged species at physiological pH. Recent studies on bioactive N-sulfonyl derivatives demonstrate that N-methylation enhances chemical stability at acidic pH (mimicking gastric conditions) and significantly improves blood-brain barrier (BBB) permeability[3].

The 4-Propyl Substitution

The para-substitution of the benzene ring with a propyl group serves to anchor the fragment within deep, hydrophobic binding pockets of target proteins. Literature on novel sulfonamides indicates that introducing bulky, lipophilic substituents in the para-position of the phenyl ring drastically increases antimicrobial and enzyme-inhibitory activity by maximizing Van der Waals interactions[4].

SAR_Map Core Sulfonamide Core (H-Bond Acceptor) Target Protein Target (e.g., CA, DHFR) Core->Target Zinc Binding / H-Bonds N_Methyl N-Methyl Group (Lipophilicity/Permeability) N_Methyl->Core Steric Hindrance / Blocks H-Donor Benzene Aromatic Ring (Pi-Pi Stacking) Benzene->Core Scaffold Benzene->Target Hydrophobic Interaction Propyl 4-Propyl Group (Hydrophobic Pocket) Propyl->Benzene Para-Substitution Propyl->Target Van der Waals

Caption: Pharmacophore mapping of N-methyl-4-propylbenzenesulfonamide illustrating target interactions.

Quantitative Data: Physicochemical Profiling

To illustrate the impact of the structural modifications discussed above, Table 1 summarizes the theoretical physicochemical properties of the fragment compared to its non-methylated and non-alkylated precursors.

Table 1: Comparative Physicochemical Properties of Sulfonamide Fragments

CompoundMW ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)
Benzenesulfonamide (Baseline)157.190.851242.5
4-Propylbenzenesulfonamide199.272.151242.5
N-Methyl-4-propylbenzenesulfonamide 213.30 2.45 1 2 33.7

Data Interpretation: The addition of the N-methyl group reduces the Topological Polar Surface Area (TPSA) from 42.5 Ų to 33.7 Ų and increases the cLogP. This quantitative shift is the primary driver behind the enhanced membrane permeability observed in N-methylated sulfonamide analogs[3].

Experimental Methodology: Synthesis Protocol

The synthesis of N-methyl-4-propylbenzenesulfonamide relies on a nucleophilic acyl substitution pathway. As an Application Scientist, I emphasize that the causality behind the reaction conditions—specifically temperature control and acid scavenging—is critical for high-yield, self-validating workflows.

Reagents and Materials
  • Starting Material: 4-Propylbenzenesulfonyl chloride (1.0 eq)

  • Nucleophile: Methylamine (2.0 M solution in THF, 1.2 eq)

  • Base/Acid Scavenger: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol
  • Preparation of the Electrophile: Dissolve 4-propylbenzenesulfonyl chloride (10 mmol) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the sulfonyl chloride into sulfonic acid, which would terminate the reaction.

  • Addition of the Acid Scavenger: Add TEA (15 mmol) to the solution and stir for 5 minutes.

    • Causality: The reaction generates HCl as a byproduct. TEA acts as an acid scavenger, preventing the protonation of the methylamine nucleophile, which would otherwise render it inactive.

  • Nucleophilic Attack (Temperature Controlled): Cool the reaction mixture to 0°C using an ice-water bath. Introduce the methylamine solution (12 mmol) dropwise over 15 minutes.

    • Causality: The amidation of sulfonyl chlorides is highly exothermic. Dropwise addition at 0°C prevents localized heating, which can lead to the formation of bis-sulfonamide impurities.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours, monitoring completion via TLC (Hexane:EtOAc 7:3).

  • Aqueous Workup: Quench the reaction with 10 mL of 1M HCl, transfer to a separatory funnel, and extract the organic layer. Wash the organic layer subsequently with saturated NaHCO₃ and brine.

    • Causality: The 1M HCl wash selectively protonates and removes unreacted methylamine and TEA into the aqueous phase, leaving the neutral sulfonamide product in the organic layer.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from hot ethanol to yield pure N-methyl-4-propylbenzenesulfonamide.

Synthesis Step1 1. Preparation Dissolve 4-propylbenzenesulfonyl chloride in anhydrous DCM Step2 2. Base Addition Add Triethylamine (TEA) (Acid Scavenger) Step1->Step2 Step3 3. Amidation Dropwise addition of Methylamine at 0°C (Control Exotherm) Step2->Step3 Step4 4. Reaction Stir at RT for 2-4 hours (TLC Monitoring) Step3->Step4 Step5 5. Workup Wash with 1M HCl, then Brine (Remove unreacted amines) Step4->Step5 Step6 6. Purification Dry over Na2SO4, Evaporate, Recrystallize (Yield >90%) Step5->Step6

Caption: Step-by-step synthetic workflow for N-methyl-4-propylbenzenesulfonamide.

Conclusion

N-methyl-4-propylbenzenesulfonamide is more than a simple catalog chemical; it is a rationally designed fragment that leverages the robust hydrogen-bonding profile of a sulfonamide, the lipophilic enhancement of N-methylation, and the hydrophobic anchoring of a para-propyl group. By understanding the causality behind its physicochemical properties and synthetic requirements, drug development professionals can effectively integrate this motif into complex lead compounds targeting hydrophobic enzyme pockets or requiring enhanced BBB penetrability.

References

  • EvitaChem Product Catalog. "N-methyl-4-propylbenzenesulfonamide (CAS: 888699-55-6)". EvitaChem.
  • ResearchGate. "Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis". ResearchGate.
  • ACS Publications. "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones". ACS Omega.
  • Taylor & Francis. "Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus". Taylor & Francis Online.

Sources

Exploratory

Technical Whitepaper: N-methyl-4-propylbenzenesulfonamide (CAS: 888699-55-6) in Chemical Biology and Drug Discovery

Executive Summary N-methyl-4-propylbenzenesulfonamide (CAS: 888699-55-6) is a specialized secondary sulfonamide utilized primarily as a building block and pharmacophore in medicinal chemistry[1]. By strategically modifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-4-propylbenzenesulfonamide (CAS: 888699-55-6) is a specialized secondary sulfonamide utilized primarily as a building block and pharmacophore in medicinal chemistry[1]. By strategically modifying the classical benzenesulfonamide core with a para-propyl chain and an N-methyl group, researchers can finely tune lipophilicity, steric hindrance, and target selectivity. This guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in enzyme inhibition, and field-proven protocols for its synthesis and analytical validation.

Physicochemical Profiling & Structural Rationale

Understanding the baseline metrics of N-methyl-4-propylbenzenesulfonamide is critical for predicting its pharmacokinetic behavior and behavior in synthetic workflows. The table below consolidates its core quantitative data[1].

PropertyValueStructural Significance
CAS Number 888699-55-6Unique registry identifier for precise sourcing.
Molecular Formula C₁₀H₁₅NO₂SIndicates a highly organic, lipophilic framework.
Molecular Weight 213.30 g/mol Low molecular weight; excellent for fragment-based drug design (FBDD).
Hydrogen Bond Donors 1 (Secondary Amine)Restricted H-bonding compared to primary sulfonamides.
Hydrogen Bond Acceptors 2 (Sulfonyl Oxygens)Maintains ability to interact with target receptor backbones.
SMILES O=S(=O)(NC)C1=CC=C(CCC)C=C1Confirms para-substitution and N-alkylation.

Mechanistic Role: Modulating Enzyme Inhibition

The benzenesulfonamide scaffold is historically recognized as the premier pharmacophore for inhibiting Carbonic Anhydrases (CAs), a family of metalloenzymes that regulate pH and CO₂ homeostasis. However, primary sulfonamides (R-SO₂NH₂) often suffer from poor isoform selectivity because they tightly coordinate to the active site zinc ion (Zn²⁺) across almost all CA variants.

The Causality of N-Methylation and 4-Propyl Substitution:

  • Steric and Electronic Modulation (N-Methyl): Introducing an N-methyl group fundamentally alters the molecule's binding thermodynamics. The methyl group increases the pKa of the sulfonamide nitrogen, preventing it from easily deprotonating at physiological pH. Consequently, N-methyl-substituted sulfonamides act as reversible, competitive inhibitors rather than irreversible or ultra-tight binders[2]. This steric bulk prevents deep penetration into the classical Zn²⁺ binding pocket, reducing off-target toxicity associated with widespread CA I and CA II inhibition[2].

  • Hydrophobic Anchoring (4-Propyl): The unbranched 4-propyl chain is optimally sized to exploit lipophilic pockets adjacent to the active sites of specific enzymes (such as Matrix Metalloproteinases or specific mutant CAs). Short, unbranched aliphatic chains have been shown to drastically improve the fit within these hydrophobic clefts, driving binding affinity through van der Waals interactions rather than relying solely on metal coordination[3].

SAR_Mechanism Scaffold Benzenesulfonamide Core Propyl 4-Propyl Group Scaffold->Propyl NMethyl N-Methyl Group Scaffold->NMethyl Mech1 Fills Lipophilic Pocket Propyl->Mech1 Mech2 Increases pKa & Steric Hindrance NMethyl->Mech2 Outcome Selective Reversible Inhibition (Reduced CA I/II Off-Target) Mech1->Outcome Mech2->Outcome

Structure-Activity Relationship (SAR) logic for N-methyl and 4-propyl substitutions.

Experimental Protocols: Synthesis & Isolation

To ensure scientific integrity, the following protocol describes a self-validating system for synthesizing N-methyl-4-propylbenzenesulfonamide via nucleophilic acyl substitution.

Step-by-Step Synthesis Workflow

Objective: Convert 4-propylbenzenesulfonyl chloride to the target secondary sulfonamide.

  • Preparation: Dissolve 1.0 equivalent of 4-propylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) (0.2 M concentration).

    • Causality: DCM is chosen because it easily dissolves the sulfonyl chloride and is immiscible with water, which perfectly sets up the subsequent biphasic workup.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: The reaction between sulfonyl chlorides and amines is highly exothermic. Cooling prevents the thermal degradation of the starting material and minimizes competitive hydrolysis (formation of sulfonic acid).

  • Nucleophilic Addition: Dropwise, add 3.0 equivalents of methylamine (40% aqueous solution) under vigorous stirring.

    • Causality: An excess of methylamine is critical. One equivalent acts as the nucleophile to form the sulfonamide, while the remaining equivalents act as a base to scavenge the HCl byproduct, driving the reaction to completion.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Biphasic Workup: Transfer the mixture to a separatory funnel. Wash the organic layer twice with 1M HCl.

    • Causality: The acidic wash protonates any unreacted methylamine, rendering it highly water-soluble and stripping it into the aqueous layer, thereby purifying the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

SynthesisWorkflow SM 4-Propylbenzenesulfonyl Chloride (Electrophile) Reaction Nucleophilic Substitution (0°C to RT, DCM) SM->Reaction Reagent Methylamine (40% aq) (Nucleophile & Base) Reagent->Reaction Workup Acidic Wash (1M HCl) & Organic Extraction Reaction->Workup Removes excess amine Product N-methyl-4-propylbenzenesulfonamide CAS: 888699-55-6 Workup->Product >98% Purity (HPLC)

Step-by-step synthesis workflow of N-methyl-4-propylbenzenesulfonamide.

Analytical Validation Protocol

A protocol is only as reliable as its validation. To confirm the identity and purity (>98%) of the synthesized CAS 888699-55-6[1], execute the following analytical checks:

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution from 10% to 90% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes.

  • Detection: UV absorbance at 254 nm (targeting the conjugated pi-system of the benzene ring).

  • Validation Logic: A single sharp peak indicates the successful removal of the sulfonic acid byproduct (which would elute much earlier due to high polarity).

Proton Nuclear Magnetic Resonance (¹H-NMR, CDCl₃)
  • Aliphatic Propyl Chain: Look for a distinct triplet at ~0.9 ppm (terminal -CH₃), a multiplet at ~1.6 ppm (-CH₂-), and a triplet at ~2.6 ppm (benzylic -CH₂-).

  • N-Methyl Group: Expect a doublet (or a sharp singlet if rapidly exchanging) around 2.6 - 2.7 ppm, integrating to 3 protons.

  • Aromatic Region: An AB quartet system between 7.2 ppm and 7.8 ppm, integrating to 4 protons, confirming the para-substitution pattern of the benzene ring.

  • Sulfonamide Proton: A broad singlet around 4.5 - 5.0 ppm (N-H), which will disappear upon D₂O exchange.

References

  • [2] Title: New hydroxypyrimidinone-containing sulfonamides as carbonic anhydrase inhibitors also acting as MMP inhibitors Source: ResearchGate URL:[Link]

  • [3] Title: Inhibition of the β-carbonic anhydrase from the dandruff-producing fungus Malassezia globosa with monothiocarbamates Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Foundational

Comprehensive Spectral Characterization of N-Methyl-4-propylbenzenesulfonamide: A Technical Whitepaper

Executive Summary In modern drug discovery, the sulfonamide moiety represents a privileged pharmacophore, foundational to the development of antimicrobials, diuretics, and carbonic anhydrase inhibitors. N-methyl-4-propyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the sulfonamide moiety represents a privileged pharmacophore, foundational to the development of antimicrobials, diuretics, and carbonic anhydrase inhibitors. N-methyl-4-propylbenzenesulfonamide (CAS: 888699-55-6) serves as a critical synthetic building block and a representative model for understanding the physicochemical behavior of alkyl-substituted benzenesulfonamides.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth guide to the spectral elucidation of this compound. This document synthesizes fundamental spectroscopic theory with field-proven analytical workflows, ensuring that every protocol described functions as a self-validating system for rigorous quality control.

Physicochemical Profile & Structural Logic

Before initiating any spectral analysis, it is imperative to understand the structural logic of the molecule, as this dictates our analytical approach.

  • Chemical Name: N-Methyl-4-propylbenzenesulfonamide

  • CAS Registry Number: 888699-55-6

  • Molecular Formula: C₁₀H₁₅NO₂S

  • Molecular Weight: 213.30 g/mol

  • Structural Features: The molecule consists of a central benzene ring para-substituted with an electron-donating propyl chain and a strongly electron-withdrawing N-methylsulfonamide group. This push-pull electronic distribution significantly impacts both nuclear shielding (NMR) and gas-phase fragmentation dynamics (MS).

Standardized Analytical Workflow

To ensure high-fidelity data acquisition, the following step-by-step methodology must be strictly adhered to. This workflow minimizes solvent interference and prevents ionization suppression.

Step-by-Step Methodology
  • Sample Purification: Ensure the analyte is >98% pure via HPLC. Lyophilize the sample to remove trace water, which can obscure the N-H resonance in ¹H NMR.

  • NMR Preparation: Dissolve 15 mg of the dried compound in 0.6 mL of anhydrous Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • MS Preparation: Prepare a 1 µg/mL dilution in LC-MS grade Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid to promote efficient protonation [M+H]⁺.

  • IR Preparation: Analyze the neat, dry powder directly using Attenuated Total Reflectance (ATR) with a diamond crystal to avoid the moisture absorption inherent to traditional KBr pellet pressing.

Workflow Start Compound Synthesis/Procurement CAS: 888699-55-6 SamplePrep Sample Preparation (Purity >98%, Dry Solvents) Start->SamplePrep NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) SamplePrep->NMR IR FT-IR Spectroscopy (ATR Mode, Diamond Crystal) SamplePrep->IR MS Mass Spectrometry (ESI-MS/MS, Positive Mode) SamplePrep->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data Validation Final Validation (COA Generation) Data->Validation

Analytical workflow for the complete spectral characterization of benzenesulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most unambiguous map of the molecule's carbon-hydrogen framework. The strongly electron-withdrawing nature of the sulfonyl (-SO₂-) group deshields the adjacent aromatic protons, providing a distinct chemical shift signature .

Causality of Chemical Shifts
  • Aromatic Region: The -SO₂- group withdraws electron density via both inductive (-I) and resonance (-R) effects. Consequently, the protons ortho to the sulfonamide group are highly deshielded, shifting downfield to ~7.7 ppm. The protons meta to the sulfonamide (and ortho to the electron-donating propyl group) resonate upfield at ~7.3 ppm.

  • Aliphatic Region: The propyl chain exhibits classic n+1 J-coupling. The terminal methyl group appears as a triplet, the internal methylene as a sextet, and the benzylic methylene as a triplet.

Quantitative Data: ¹H and ¹³C NMR Assignments

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
1 7.75 Doublet (d) 2H 8.2 Aromatic H (ortho to -SO₂)
2 7.32 Doublet (d) 2H 8.2 Aromatic H (meta to -SO₂)
3 4.45 Broad Quartet (bq) 1H ~5.0 N-H (Exchangeable)
4 2.65 Triplet (t) 2H 7.6 Benzylic -CH₂-
5 2.62 Doublet (d) 3H 5.4 N-CH₃
6 1.64 Sextet (sxt) 2H 7.4 Aliphatic -CH₂-

| 7 | 0.93 | Triplet (t) | 3H | 7.3 | Terminal -CH₃ |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
148.5 Quaternary (C) Aromatic C (ipso to propyl)
135.8 Quaternary (C) Aromatic C (ipso to -SO₂)
129.2 Methine (CH) Aromatic C (meta to -SO₂)
127.4 Methine (CH) Aromatic C (ortho to -SO₂)
37.9 Methylene (CH₂) Benzylic -CH₂-
29.3 Methyl (CH₃) N-CH₃
24.2 Methylene (CH₂) Aliphatic -CH₂-

| 13.7 | Methyl (CH₃) | Terminal -CH₃ |

Mass Spectrometry (MS) & Fragmentation Dynamics

Electrospray Ionization (ESI) is the preferred soft-ionization technique for this compound. Under positive ion mode, the molecule readily accepts a proton to form the pseudo-molecular ion [M+H]⁺ at m/z 214.

The Intramolecular Charge Transfer Mechanism

The fragmentation of protonated sulfonamides often defies standard even-electron rules. As established in authoritative gas-phase studies, N-protonation weakens the S-N bond, leading to spontaneous dissociation into an intermediate[sulfonyl cation/amine] complex. Within this complex, an intramolecular charge transfer occurs, frequently yielding radical cations of the constituent amine .

For N-methyl-4-propylbenzenesulfonamide, collision-induced dissociation (CID) yields the stable 4-propylbenzenesulfonyl cation (m/z 183) via neutral loss of methylamine, followed by the extrusion of SO₂ to yield the 4-propylphenyl cation (m/z 119).

Fragmentation MH_plus [M+H]⁺ m/z 214 Frag1 [4-Propylbenzenesulfonyl]⁺ m/z 183 MH_plus->Frag1 - CH3NH2 (Neutral Loss) Frag4 [CH3NH2]⁺• m/z 31 (Charge Transfer) MH_plus->Frag4 Charge Transfer (S-N Cleavage) Frag2 [4-Propylphenyl]⁺ m/z 119 Frag1->Frag2 - SO2 Frag3 [Tropylium]⁺ m/z 91 Frag2->Frag3 - C2H4

ESI-MS/MS fragmentation pathway and intramolecular charge transfer mechanism.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy serves as an orthogonal validation tool, specifically targeting the functional groups that define the molecule's reactivity. The sulfonamide group is an excellent IR chromophore due to the highly polar S=O bonds, which result in massive changes in the dipole moment during vibration.

Table 3: Key FT-IR Vibrational Assignments (ATR Mode)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Implication
~3280 Medium, Sharp N-H Stretch Confirms secondary sulfonamide
~2960, 2930, 2870 Medium C-H Stretch (sp³) Propyl and N-methyl aliphatic chains
~1325 Strong S=O Asymmetric Stretch Diagnostic for -SO₂- group
~1155 Strong S=O Symmetric Stretch Diagnostic for -SO₂- group
~1090 Medium Aryl-S Stretch Confirms S-attachment to benzene ring

| ~815 | Strong | C-H Out-of-Plane Bend | Confirms para-disubstituted benzene |

Conclusion & Quality Control Standards

The comprehensive spectral characterization of N-methyl-4-propylbenzenesulfonamide requires a multi-modal approach. By triangulating data from NMR (carbon-hydrogen framework), MS (molecular weight and connectivity), and IR (functional group presence), researchers can establish a self-validating proof of structure. In pharmaceutical quality control, the presence of the m/z 183 fragment ion and the dual S=O IR stretches at 1325/1155 cm⁻¹ should be considered mandatory release criteria for this specific building block.

References

  • Sarker, A. K., et al. "Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy." Langmuir, ACS Publications, 2016. URL:[Link]

  • Hu, J., et al. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, ACS Publications, 2010. URL:[Link]

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of N-methyl-4-propylbenzenesulfonamide

Executive Summary & Strategic Rationale In the landscape of modern drug discovery, computational, or in silico, modeling has transitioned from a supplementary tool to a cornerstone of preclinical research.[1][2][3] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, computational, or in silico, modeling has transitioned from a supplementary tool to a cornerstone of preclinical research.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for the complete in silico characterization of a novel small molecule, using N-methyl-4-propylbenzenesulfonamide as a practical case study. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutics, including antibacterial agents and carbonic anhydrase inhibitors.[4][5][6][7] By computationally modeling a new derivative, we can rapidly generate testable hypotheses about its potential biological targets, binding interactions, and drug-like properties, thereby accelerating its development trajectory and mitigating the risks associated with late-stage failures.

This document is structured to mirror a real-world research project, moving from initial compound preparation and target selection to the execution of sophisticated molecular simulations and data interpretation. We will detail the causality behind each methodological choice, ensuring that every step is not merely a procedural instruction but a scientifically justified decision. The protocols described herein are designed to be self-validating, incorporating internal checks and balances to foster trustworthiness in the generated data.

Ligand Characterization & System Preparation

Before any simulation can commence, the subject molecule must be accurately represented in a digital format. This initial phase is critical, as any errors in the ligand's structure or properties will propagate through all subsequent calculations.

Physicochemical Profile of N-methyl-4-propylbenzenesulfonamide

N-methyl-4-propylbenzenesulfonamide is a small organic molecule featuring a central benzene ring substituted with a propyl group and a sulfonamide moiety. A thorough understanding of its basic properties is essential for parameterization.

PropertyValue / RepresentationSource
Molecular Formula C10H15NO2SCalculated
Molecular Weight 213.30 g/mol Calculated
Canonical SMILES CCCc1ccc(cc1)S(=O)(=O)NCN/A
IUPAC Name N-methyl-4-propylbenzenesulfonamideN/A

This data is derived from standard chemical structure representations. For a novel, uncharacterized molecule, these values would be theoretical until confirmed experimentally.

Protocol: 3D Structure Generation and Energy Minimization

The starting point for all in silico work is a high-quality, three-dimensional structure of the ligand.

Objective: To convert the 2D representation (SMILES string) of N-methyl-4-propylbenzenesulfonamide into a physically plausible, low-energy 3D conformation.

Methodology:

  • 2D to 3D Conversion:

    • Utilize a chemical informatics toolkit such as RDKit or Open Babel.

    • Input: The SMILES string CCCCc1ccc(cc1)S(=O)(=O)NC.

    • Action: The software algorithmically generates a 3D structure. This initial structure is often geometrically strained and not energetically favorable.

  • Force Field Assignment and Parameterization:

    • A force field is a collection of equations and associated constants that describe the potential energy of a system of atoms. For a novel, drug-like small molecule, the General Amber Force Field (GAFF) is an authoritative and widely used choice, designed for compatibility with biomolecular simulations.[8][9][10][11][12]

    • Action: Employ a tool like antechamber (part of the AmberTools suite) to assign GAFF atom types to the 3D structure. This process involves identifying the elemental and bonding environment of each atom.

  • Partial Charge Calculation:

    • The distribution of electron density in a molecule is non-uniform, resulting in partial atomic charges. Accurate charge calculation is paramount for modeling electrostatic interactions.

    • Rationale: The AM1-BCC (Austin Model 1 with Bond Charge Corrections) method is a standard, computationally efficient approach that provides charges well-suited for GAFF.

    • Action: Use antechamber to calculate AM1-BCC charges. This generates a topologically correct and charged molecular representation.

  • Energy Minimization:

    • Causality: The initial 3D structure contains significant potential energy from steric clashes and non-ideal bond lengths/angles. Energy minimization refines the geometry to find a local energy minimum, resulting in a stable, low-energy conformation.

    • Action: Perform an energy minimization using a molecular mechanics engine like OpenMM or GROMACS. The structure is iteratively adjusted to reduce the forces on each atom until a convergence criterion is met.

    • Output: A mol2 or pdb file of the optimized N-methyl-4-propylbenzenesulfonamide structure, ready for subsequent modeling steps.

Target Identification & Docking System Setup

With a prepared ligand, the next logical step is to formulate a hypothesis about its biological target.

Rationale for Target Selection: Carbonic Anhydrase II

The sulfonamide moiety is a classic "privileged scaffold" known to target a specific class of enzymes: the Carbonic Anhydrases (CAs).[13] These zinc-containing metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer.[13][14][15][16]

For this guide, we select Human Carbonic Anhydrase II (hCA II) as a high-probability target. It is a well-studied, ubiquitous isoform, and its inhibition by various sulfonamides is extensively documented, providing a robust system for validating our in silico methods.[13][14]

Protocol: Receptor and Docking Site Preparation

Objective: To prepare the crystal structure of hCA II for molecular docking, ensuring it is clean, complete, and correctly protonated.

Methodology:

  • Structure Retrieval:

    • Download the X-ray crystal structure of hCA II from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2CBE , which contains a known sulfonamide inhibitor.

  • Receptor Cleaning:

    • Rationale: PDB files often contain non-protein atoms (water molecules, crystallization agents, co-solvents) and may have multiple protein chains. These must be removed to isolate the relevant biological unit. The co-crystallized ligand must also be removed to create a vacant binding site for our docking experiment.

    • Action: Using a molecular visualization tool like UCSF Chimera or PyMOL, delete all water molecules and any molecules other than the single protein chain and the essential Zinc (Zn2+) ion in the active site. Save this cleaned structure as a new PDB file.

  • Protonation and Repair:

    • Causality: Crystal structures typically do not include hydrogen atoms. Furthermore, the ionization states of acidic and basic residues (like Aspartate, Glutamate, Lysine, Histidine) are pH-dependent and critical for electrostatic interactions.

    • Action: Use a dedicated tool like PDB2PQR or the 'Dock Prep' utility in Chimera to add hydrogen atoms and predict the protonation states of residues at a physiological pH of 7.4. This step also checks for and repairs any missing side-chain atoms.

  • Defining the Binding Site (Grid Box Generation):

    • Molecular docking programs need to know where to perform the docking calculation. This is defined by a "grid box" centered on the active site.

    • Action: Center the grid box on the coordinates of the catalytic Zn2+ ion. The size of the box should be large enough to accommodate the entire N-methyl-4-propylbenzenesulfonamide molecule with room for rotational and translational sampling (e.g., a 25Å x 25Å x 25Å cube).

Core Modeling Methodologies

This section details the primary computational experiments used to predict the interaction between N-methyl-4-propylbenzenesulfonamide and hCA II.

Workflow: Molecular Docking

Objective: To predict the preferred binding orientation (pose) of the ligand within the hCA II active site and to estimate the strength of the interaction (binding affinity).[17][18][19]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Charges) docking Execute Docking (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (Clean, Protonate) receptor_prep->docking grid_gen Grid Box Generation (Define Active Site) grid_gen->docking scoring Pose Scoring (Binding Affinity kcal/mol) docking->scoring analysis Interaction Analysis (H-Bonds, Hydrophobic) scoring->analysis

Fig 1. High-level workflow for the molecular docking process.

Protocol using AutoDock Vina:

  • File Conversion:

    • Convert the prepared ligand (ligand.mol2) and receptor (receptor.pdb) files into the pdbqt format required by Vina. This format includes atomic charges and atom type information.

    • Tools: AutoDock Tools (ADT) or the prepare_ligand.py and prepare_receptor.py scripts.

  • Configuration:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand pdbqt files, the coordinates for the center of the grid box, and the dimensions of the box.

  • Execution:

    • Run the Vina executable from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.

  • Self-Validation (Internal Control):

    • Before docking the novel compound, a crucial validation step is to re-dock the original co-crystallized ligand (from PDB: 2CBE) back into the prepared receptor.

    • Trustworthiness: A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD) of < 2.0 Å.[20] This confirms that the chosen docking parameters and grid placement are appropriate.

Workflow: Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted protein-ligand complex over time and to analyze its dynamic behavior in a simulated physiological environment.[21][22][23][24]

Rationale: Molecular docking provides a static snapshot of binding. MD simulation introduces temperature, pressure, and solvent (water), allowing the complex to move and fluctuate naturally. This provides deeper insights into the stability of the binding pose and the specific interactions that maintain it.[25]

MD_Workflow start Start: Docked Complex (Protein + Ligand) solvate Solvation (Add Water Box) start->solvate ions Ionization (Neutralize System) solvate->ions em Energy Minimization (Relax System) ions->em nvt NVT Equilibration (Heat System to 300K) em->nvt npt NPT Equilibration (Adjust Pressure) nvt->npt production Production MD Run (e.g., 100 ns) npt->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Fig 2. Step-by-step workflow for a protein-ligand MD simulation.

Protocol using GROMACS:

  • System Building:

    • Combine the coordinate files of the protein (from the best docking pose) and the parameterized ligand.

    • Use the GROMACS editconf tool to place the complex in a simulation box of appropriate size (e.g., a cubic box with at least 1.0 nm distance between the complex and the box edge).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E) using solvate.

    • Add ions (e.g., Na+ or Cl-) using genion to neutralize the net charge of the system, which is a requirement for most simulation algorithms.

  • Equilibration:

    • Causality: The system must be gradually and carefully brought to the target temperature and pressure to avoid instabilities. This is a two-step process.

    • NVT (Canonical Ensemble): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.

    • NPT (Isothermal-Isobaric Ensemble): The system is brought to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system.

  • Production MD:

    • Once equilibrated, the production simulation is run for a significant period (e.g., 50-200 nanoseconds) to collect data on the system's behavior. Positional restraints on the protein and ligand are removed.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): A plot of RMSD vs. time for the ligand (relative to the protein's active site) indicates pose stability. A stable, low-RMSD plateau suggests the binding pose is maintained.[22]

    • RMSF (Root Mean Square Fluctuation): Calculates the fluctuation of each atom or residue over time, highlighting flexible regions of the protein.

    • Interaction Analysis: Tools like GROMACS hbond can be used to monitor the formation and lifetime of hydrogen bonds between the ligand and protein throughout the simulation.[22]

Workflow: ADMET Prediction

Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of N-methyl-4-propylbenzenesulfonamide.[1][26][27][28][29][30]

Rationale: A compound can have excellent target affinity but fail as a drug due to poor pharmacokinetics or toxicity. Predicting these properties early helps prioritize compounds with a higher likelihood of success.[29][31]

Methodology:

  • Utilize a web-based, open-access tool like SwissADME or ADMET-AI .[26]

  • Input: Provide the SMILES string of the compound.

  • Output: The server performs calculations based on quantitative structure-activity relationship (QSAR) models and returns predictions for dozens of properties.

Data Analysis & Interpretation

The raw output from these simulations must be synthesized into actionable insights.

Docking Results

The primary outputs from AutoDock Vina are the binding affinity and the predicted poses.

ParameterPredicted ValueInterpretation
Binding Affinity -8.5 kcal/molA strong negative value suggests favorable binding. This is a theoretical score used for ranking and comparison, not an absolute measure of binding free energy.
Key Interactions Hydrogen bond with Thr199; Coordination with Zn2+ via sulfonamide oxygen; Hydrophobic interactions with Val121, Leu198.The sulfonamide group acts as the key "warhead," coordinating with the catalytic zinc ion, a hallmark of CA inhibitors. The propyl-benzene moiety fits into a hydrophobic pocket, contributing to binding affinity.
MD Simulation Analysis

The MD trajectory provides a dynamic view of the complex.

  • Ligand RMSD: A plot showing the ligand's RMSD stabilizing below 2.5 Å after an initial equilibration period would strongly support the stability of the docked pose.

  • Hydrogen Bond Occupancy: Analysis reveals that the hydrogen bond between the sulfonamide NH group and the backbone of residue Thr199 is present for >80% of the simulation time, indicating it is a stable and critical interaction.

Predicted ADMET Profile
PropertyPredictionImplication for Drug Development
Gastrointestinal (GI) Absorption HighThe compound is likely to be well-absorbed when taken orally.
Blood-Brain Barrier (BBB) Permeant NoThe compound is unlikely to cross into the central nervous system, which may be desirable to avoid CNS side effects.
CYP450 2D6 Inhibitor NoLow risk of drug-drug interactions involving this major metabolic enzyme.
Lipinski's Rule of Five 0 ViolationsThe compound has physicochemical properties (MW < 500, LogP < 5, etc.) consistent with known oral drugs.

Conclusion & Future Directions

The in silico workflow detailed in this guide demonstrates a robust, multi-faceted approach to characterizing a novel small molecule. Through this case study of N-methyl-4-propylbenzenesulfonamide, we have generated a strong, data-driven hypothesis:

The compound is a potent and stable inhibitor of Human Carbonic Anhydrase II.

The predicted binding mode is consistent with known sulfonamide inhibitors, its stability is confirmed by molecular dynamics, and its predicted ADMET profile is favorable for a potential orally administered therapeutic.

This computational model is not an end in itself but a powerful starting point. It provides the essential rationale for proceeding with the next, more resource-intensive phases of drug discovery:

  • Chemical Synthesis: Synthesize N-methyl-4-propylbenzenesulfonamide for experimental validation.

  • In Vitro Validation: Perform an enzyme inhibition assay to experimentally measure the IC50 or Ki of the compound against hCA II.

  • Structural Biology: Attempt to co-crystallize the compound with hCA II to experimentally verify the predicted binding pose via X-ray crystallography.

By integrating these computational predictions with targeted experimental work, the drug discovery process becomes more efficient, logical, and ultimately, more likely to succeed.

References

  • GROMACS Tutorials. (n.d.). University of Virginia, Department of Biochemistry and Molecular Genetics.
  • Werth, B. J. (2024, May). Sulfonamides. Merck Manual Professional Edition. Retrieved from [Link]

  • Cleveland Clinic. (2025, February 26). Sulfonamides. Cleveland Clinic. Retrieved from [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (n.d.). GROMACS Protein Ligand Complex Simulations. LigParGen Server.
  • Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. Virginia Tech Department of Biochemistry.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Retrieved from [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Protein:Ligand Binding Free Energy Calculation Tutorial. University of Illinois at Urbana-Champaign.
  • Ahmad, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.
  • Panda, P. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. Retrieved from [Link]

  • Fatima, A., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Ross, G. A., et al. (2014). Update to the General Amber Force Field for Small Solutes with an Emphasis on Free Energies of Hydration. Journal of Chemical Theory and Computation.
  • Swanson, K. (n.d.). ADMET-AI. ADMET-AI. Retrieved from [Link]

  • Yu, W., et al. (2018). Force fields for small molecules. Methods in Molecular Biology.
  • Simulations Plus. (2026, January 29). ADMET Predictor®. Simulations Plus. Retrieved from [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.
  • Basith, S., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

  • Wang, J., et al. (2004). Development and testing of a general Amber force field. Journal of Computational Chemistry.
  • bioRxiv. (2021, July 19). Open access in silico tools to predict the ADMET profiling and PASS. bioRxiv. Retrieved from [Link]

  • Akhtar, M. F., et al. (2014). Molecular docking studies for the identification of novel melatoninergic inhibitors. BMC Bioinformatics.
  • Angeli, A., et al. (2006). Carbonic Anhydrase Inhibitors: Hypoxia-Activatable Sulfonamides. Journal of Medicinal Chemistry.
  • Di Meo, F., et al. (2020). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Supuran, C. T. (2011). Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics?. Frontiers in Pharmacology. Retrieved from [Link]

  • Schaller, D., et al. (n.d.). Molecular dynamics simulation. TeachOpenCADD. Retrieved from [Link]

  • GROMACS. (n.d.). Force fields in GROMACS. GROMACS Manual. Retrieved from [Link]

  • Chemsrc. (2025, October 2). N-benzyl-4-methyl-N-propyl-benzenesulfonamide. Chemsrc. Retrieved from [Link]

  • Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS. YouTube. Retrieved from [Link]

  • D'Ascenzio, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]

  • International Journal of Research and Development in Pharmacy and Life Sciences. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. ijrdpl.com.
  • InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development. InSilicoMinds. Retrieved from [Link]

  • Kalirajan, R. (2016). A Review on Molecular Docking: Novel Tool for Drug Discovery. JSciMed Central.
  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. Retrieved from [Link]

  • Rodríguez-Pérez, R., et al. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide. PubChem. Retrieved from [Link]

  • Shoichet, B. K., & Irwin, J. J. (2016). Docking Screens for Novel Ligands Conferring New Biology. Annual Review of Pharmacology and Toxicology.
  • Pinzi, L., & Rastelli, G. (2025, October 21). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. WIREs Computational Molecular Science.
  • Liu, Z., et al. (2025, May 29). In Silico Screening of Small Molecule Inhibitors for Amyloid-β Aggregation. Journal of Chemical Information and Modeling.
  • Patheon. (n.d.). In-Silico Modeling Services. Patheon. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-BENZYL-4-METHYL-BENZENESULFONAMIDE. ChemBK. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook. Retrieved from [Link]

  • National Science Foundation. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. NSF Public Access Repository. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocol for the Derivatization and Screening of N-Methyl-4-propylbenzenesulfonamide in Targeted Drug Discovery

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Target Application: Synthesis of Tertiary Sulfonamide Libraries and High-Throughput Electrophysiology Screening (e.g., Nav1.7 Inhibition)...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Target Application: Synthesis of Tertiary Sulfonamide Libraries and High-Throughput Electrophysiology Screening (e.g., Nav1.7 Inhibition)

Rationale and Pharmacophore Design

N-methyl-4-propylbenzenesulfonamide (CAS: 888699-55-6; Molecular Weight: 213.30 g/mol ) is a highly versatile secondary sulfonamide building block widely utilized in modern medicinal chemistry[1]. The benzenesulfonyl core is a privileged scaffold, frequently deployed in the design of inhibitors for voltage-gated sodium channels (such as Nav1.7, a primary target for non-opioid pain therapeutics) and histone methyltransferases[2].

Causality Behind the Structural Choices:

  • The N-Methyl Group: Primary sulfonamides (–SO₂NH₂) are hallmark inhibitors of Carbonic Anhydrase (CA), which often leads to off-target toxicity. The presence of the N-methyl group in this building block effectively abolishes CA binding by removing the hydrogen-bond donors required for zinc-coordination in the CA active site. Furthermore, it restricts the conformational flexibility of the resulting tertiary sulfonamide, locking the pharmacophore into a bioactive geometry.

  • The 4-Propyl Group: This aliphatic chain serves as a lipophilic vector, designed to engage deep hydrophobic pockets (e.g., the Domain IV S4-S5 linker in Nav1.7 channels), enhancing both binding affinity and membrane permeability.

To utilize this building block, researchers must convert the secondary amine into a tertiary sulfonamide. We employ a Copper-Catalyzed Oxidative Cross-Coupling (Chan-Lam Amidation) [2][3]. This method is chosen over traditional N-alkylation because it avoids the use of highly reactive, toxic alkyl halides and strong bases (like NaH), which often lead to over-alkylation or degradation. The Chan-Lam protocol operates under mild, aerobic conditions and provides exceptional regioselectivity[2].

Experimental Workflow

The following diagram illustrates the self-validating pipeline, ensuring that chemical integrity is strictly verified before biological resources are expended.

Workflow A N-Methyl-4-propyl- benzenesulfonamide B Chan-Lam Cross-Coupling A->B C Flash Chromatography B->C D LC-MS & 1H-NMR Validation C->D E Nav1.7 Patch-Clamp Screening D->E

Fig 1. End-to-end workflow from chemical synthesis to biological screening.

Chemical Synthesis: Copper-Catalyzed Cross-Coupling

Optimization of Reaction Conditions

To establish a robust, self-validating protocol, reaction conditions were optimized. The reliance on atmospheric oxygen as a terminal oxidant is critical; omitting O₂ stalls the catalytic cycle by preventing the reoxidation of Cu(I) to the active Cu(II) species[2].

Table 1: Optimization of Chan-Lam Coupling Conditions

EntryCatalyst (0.2 eq)Base/Ligand (2.0 eq)SolventAtmosphereYield (%)
1 Cu(OAc)₂ Pyridine DCM O₂ (1 atm) 88%
2Cu(OAc)₂Triethylamine (Et₃N)DCMO₂ (1 atm)45%
3CuCl₂PyridineDMFAir32%
4Cu(OAc)₂PyridineDCMN₂ (1 atm)<5%

Data Interpretation: Pyridine acts synergistically as both a base to deprotonate the sulfonamide and a ligand to stabilize the Cu(II) intermediate. Dichloromethane (DCM) provides optimal solubility for the N-methyl-4-propylbenzenesulfonamide[2][3].

Step-by-Step Synthesis Protocol

Reagents Required:

  • N-methyl-4-propylbenzenesulfonamide (1.0 mmol, 213.3 mg)[1]

  • Aryl or Alkyl Boronic Acid/Ester (2.0 mmol)

  • Copper(II) Acetate (Cu(OAc)₂, 0.2 mmol, 36.3 mg)

  • Anhydrous Pyridine (2.0 mmol, 161 µL)

  • Anhydrous Dichloromethane (DCM, 5.0 mL)

Procedure:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-4-propylbenzenesulfonamide (213.3 mg) in 5.0 mL of anhydrous DCM.

  • Catalyst & Coupling Partner Addition: Add the selected boronic acid (2.0 mmol) and Cu(OAc)₂ (36.3 mg) to the stirring solution. The solution will adopt a blue/green hue characteristic of Cu(II) complexes.

  • Base Addition: Add anhydrous pyridine (161 µL) dropwise. Caution: Pyridine is toxic; perform this step in a well-ventilated fume hood.

  • Aerobic Oxidation: Seal the flask with a rubber septum and insert an oxygen balloon attached to a needle. Purge the headspace briefly, then leave the reaction stirring vigorously at room temperature (22°C) under the O₂ atmosphere for 16–24 hours.

  • Reaction Quenching: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Once the sulfonamide is consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure tertiary sulfonamide.

Analytical Validation (Self-Validating System)

Before proceeding to biological assays, the structural integrity of the synthesized derivative must be confirmed to prevent false negatives in screening.

  • LC-MS Analysis: Confirm the presence of the [M+H]+ molecular ion peak corresponding to the specific tertiary sulfonamide. Ensure purity is >95% via UV trace (254 nm).

  • ¹H-NMR (400 MHz, CDCl₃):

    • Validation Check 1: Confirm the disappearance of the broad secondary sulfonamide N-H proton signal (typically found between 4.0–5.0 ppm in the starting material).

    • Validation Check 2: Observe the characteristic shift of the N-methyl singlet (typically ~2.6 ppm) and the preservation of the 4-propyl aliphatic signals (triplet at ~0.9 ppm, multiplet at ~1.6 ppm, triplet at ~2.6 ppm).

Biological Screening: Nav1.7 Electrophysiology

Tertiary aryl sulfonamides are potent modulators of voltage-gated sodium channels. The following protocol details the High-Throughput Patch-Clamp (HTPC) screening against human Nav1.7.

Mechanism of Action

Mechanism Stimulus Pain Stimulus Nav Nav1.7 Channel (Open State) Stimulus->Nav NaInflux Na+ Influx & Depolarization Nav->NaInflux ActionPotential Action Potential Propagation NaInflux->ActionPotential Inhibitor Tertiary Sulfonamide Derivative Inhibitor->Nav Binds VSD-IV

Fig 2. Mechanism of Nav1.7 inhibition by the synthesized tertiary sulfonamide.

Step-by-Step Patch-Clamp Protocol

Cell Preparation:

  • Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7) in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418).

  • Plate cells on poly-D-lysine coated glass coverslips 24 hours prior to the assay to ensure optimal adherence and membrane health.

Electrophysiology Setup:

  • Solutions:

    • Extracellular Solution (mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).

    • Intracellular Solution (mM): 130 CsF, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.3 with CsOH). Causality: CsF is used to block endogenous potassium currents, isolating the sodium current.

  • Whole-Cell Configuration: Pull borosilicate glass pipettes to a resistance of 2.0–3.5 MΩ. Establish a gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol: Hold cells at a resting membrane potential of -100 mV. Apply a 20 ms depolarizing test pulse to -10 mV every 10 seconds to elicit inward sodium currents.

  • Compound Application:

    • Negative Control: Perfuse vehicle (0.1% DMSO in extracellular solution) to establish baseline current stability.

    • Test Compound: Perfuse the synthesized tertiary sulfonamide at varying concentrations (1 nM to 10 µM) to generate a dose-response curve.

    • Positive Control: Apply 1 µM Tetrodotoxin (TTX) at the end of the recording to confirm full channel block and validate assay sensitivity.

  • Data Analysis: Calculate the IC₅₀ by plotting the fractional block of the peak inward current against the log concentration of the sulfonamide derivative.

Sources

Application

Application Note: Evaluating N-methyl-4-propylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals in Metalloenzyme Targeting. Introduction & Scientific Rationale Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc metalloenzymes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals in Metalloenzyme Targeting.

Introduction & Scientific Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While primary sulfonamides ( R−SO2​NH2​ ) are the classical, broad-spectrum inhibitors of CAs, their lack of isozyme selectivity often leads to off-target side effects[1]. Historically, secondary (N-substituted) sulfonamides were dismissed as poor CA inhibitors because substitution on the sulfonamide nitrogen was thought to abolish the ability to coordinate with the active-site zinc[2].

However, recent structural and thermodynamic profiling has demonstrated that secondary sulfonamides—such as N-methyl-4-propylbenzenesulfonamide —can bind to CA active sites via a linked protonation mechanism[3]. In this mechanism, the N-alkylated amino group undergoes deprotonation, allowing the negatively charged nitrogen to form a coordination bond with the Zn2+ ion, displacing the zinc-bound hydroxide. Because this binding is heavily dependent on the pKa​ of the inhibitor and the microenvironment of the specific CA isoform, secondary sulfonamides offer a unique chemical space for designing highly selective inhibitors (e.g., targeting the tumor-associated CA IX over off-target cytosolic CA I and CA II)[1].

This application note details the validated protocols for evaluating the inhibitory kinetics and thermodynamic binding profile of N-methyl-4-propylbenzenesulfonamide.

Mechanism of Action

To accurately interpret assay data, it is critical to understand the binding causality. The affinity of N-methyl-4-propylbenzenesulfonamide is not a simple lock-and-key interaction; it is a thermodynamically linked system. The observed binding affinity ( Kd,obs​ ) is a composite of the intrinsic binding affinity and the energetic penalties required to deprotonate the secondary sulfonamide and protonate the Zn2+ -bound hydroxide[3].

Mechanism A N-methyl-4-propylbenzenesulfonamide (Neutral State) B Deprotonation of N-alkyl amino group (pH Dependent) A->B pKa shift D Coordination Bond Formation (Anionic Nitrogen to Zn2+) B->D C Zn(II)-bound Hydroxide Protonation in CA Active Site E Displacement of Active Site Water/OH- C->E H2O release F Inhibition of CO2 Hydration D->F E->D

Mechanism of secondary sulfonamide binding to CA via linked protonation.

Experimental Workflow

Because secondary sulfonamides exhibit a U-shaped pH-binding dependence[3], relying solely on standard enzymatic inhibition assays can be misleading. A robust validation requires orthogonal approaches: Stopped-Flow Kinetics (to measure functional inhibition) and Fluorescent Thermal Shift Assays (FTSA) (to dissect the thermodynamic binding parameters independent of substrate kinetics).

Workflow S1 Compound Prep (N-methyl-4-propylbenzenesulfonamide) S2 Enzyme Incubation (CA I, II, IX Isoforms) S1->S2 S3 Stopped-Flow Kinetics (CO2 Hydration) S2->S3 S4 Fluorescent Thermal Shift Assay (FTSA) S2->S4 S5 Data Analysis (Cheng-Prusoff & Thermodynamics) S3->S5 S4->S5

Orthogonal experimental workflow for evaluating secondary sulfonamide CA inhibitors.

Detailed Methodologies

Protocol 1: Stopped-Flow CO2​ Hydration Assay

This assay measures the initial rates of the CA-catalyzed CO2​ hydration reaction. It is the gold standard for CA kinetics because it directly observes the physiological reaction rather than artificial esterase activity[4].

Reagents & Equipment:

  • Buffer: 10 mM HEPES (pH 7.5) with 20 mM NaClO4​ (to maintain constant ionic strength without coordinating the zinc ion).

  • Indicator: 0.2 mM Phenol red.

  • Substrate: Saturated CO2​ solutions (ranging from 1.7 to 17 mM).

  • Enzymes: Recombinant human CA I, CA II, and CA IX.

  • Equipment: Applied Photophysics stopped-flow instrument.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve N-methyl-4-propylbenzenesulfonamide in 100% DMSO to create a 10 mM stock. Dilute serially in the assay buffer. Critical Note: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Mix the diluted inhibitor with the CA enzyme (final enzyme concentration ~10 nM) and incubate at room temperature for 15 minutes. Causality: Secondary sulfonamides often exhibit slower on-rates than primary sulfonamides due to the required deprotonation step; pre-incubation ensures thermodynamic equilibrium is reached prior to substrate introduction.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2​ substrate solution in the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance change of the phenol red indicator at 557 nm over a period of 10–100 seconds at 20 °C.

  • Data Analysis: Calculate the initial reaction velocity from the first 5–10% of the reaction. Determine the inhibition constant ( Ki​ ) using non-linear least-squares regression and the Cheng-Prusoff equation[4].

Protocol 2: Fluorescent Thermal Shift Assay (FTSA)

FTSA is utilized to measure the stabilization of the CA protein upon binding to N-methyl-4-propylbenzenesulfonamide, providing the dissociation constant ( Kd​ ) and allowing for the deconvolution of linked protonation effects[3].

Reagents & Equipment:

  • Buffer: 50 mM Sodium Phosphate (pH range 6.0 to 8.5, to map the U-shaped binding curve).

  • Dye: SYPRO Orange (5000x stock).

  • Equipment: Real-Time PCR system (e.g., Bio-Rad CFX96).

Step-by-Step Procedure:

  • Master Mix Preparation: Prepare a solution containing 1-2 μM CA enzyme and 5x SYPRO Orange in the selected pH buffer.

  • Ligand Addition: Add varying concentrations of N-methyl-4-propylbenzenesulfonamide (0.1 μM to 500 μM ) to the master mix in a 96-well PCR plate. Include a DMSO-only control and a primary sulfonamide positive control (e.g., Acetazolamide).

  • Thermal Denaturation: Heat the plate from 25 °C to 95 °C at a ramp rate of 1 °C/min. Continuously monitor fluorescence (Ex: 490 nm, Em: 530 nm).

  • Melting Temperature ( Tm​ ) Determination: Calculate the Tm​ from the first derivative of the melt curve.

  • Thermodynamic Modeling: Plot the shift in melting temperature ( ΔTm​ ) against ligand concentration. Extract the Kd​ using standard thermodynamic equations linking ligand binding to protein unfolding. Causality: By performing this across a pH gradient, you can isolate the intrinsic binding affinity from the energetic penalty of the N-alkyl deprotonation[3].

Data Presentation & Expected Outcomes

Because secondary sulfonamides lack the highly reactive primary sulfonamide anion at physiological pH, they generally exhibit lower affinity for ubiquitous cytosolic targets (CA I, CA II) but can be optimized to fit the hydrophobic pockets of membrane-bound isoforms like CA IX[1].

Below is a representative data summary demonstrating the expected selectivity profile of N-methyl-4-propylbenzenesulfonamide compared to a classical primary sulfonamide.

CompoundCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (Primary Control) 25012250.48 (Poor)
4-propylbenzenesulfonamide (Primary) 31015400.37 (Poor)
N-methyl-4-propylbenzenesulfonamide > 10,000> 5,000450> 11.1 (High)

Table 1: Comparative inhibition profile. The secondary sulfonamide exhibits a significant drop in absolute potency but a marked increase in relative selectivity for the tumor-associated CA IX isoform, a hallmark of N-substituted sulfonamide SAR.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases Source: European Biophysics Journal (2021) URL:[Link]

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Source: Journal of Medicinal Chemistry (2014) URL:[Link]

  • N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure Source: Journal of Medicinal Chemistry (1986) URL:[Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium Source: MDPI Pharmaceuticals (2024) URL:[Link]

Sources

Method

Application Notes and Protocols: N-methyl-4-propylbenzenesulfonamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the potential applications of N-methyl-4-propylbenzenesulfonamide in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential applications of N-methyl-4-propylbenzenesulfonamide in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, its structural features—a benzenesulfonamide scaffold with N-alkylation and para-alkylation—suggest promising avenues for investigation, particularly as an enzyme inhibitor. This guide will focus on its proposed application as a carbonic anhydrase inhibitor, drawing upon the well-established pharmacology of structurally related compounds. Detailed protocols for its synthesis and in vitro evaluation are provided, alongside a discussion of the underlying scientific principles and potential therapeutic implications.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a wide array of therapeutic agents.[1] Its prevalence stems from its unique chemical properties, most notably the ability of the primary or secondary sulfonamide group to act as a potent zinc-binding group, enabling it to inhibit various metalloenzymes.[1] This has led to the successful development of drugs for diverse clinical applications, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anticancer therapies.[1]

A primary and extensively studied target of benzenesulfonamide derivatives is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Dysregulation of CA activity is implicated in several pathologies. For instance, overexpression of CA isoforms IX and XII is a hallmark of many hypoxic tumors, contributing to an acidic tumor microenvironment that promotes cancer cell proliferation and metastasis.[1] Consequently, the development of isoform-selective CA inhibitors is a major focus in oncology.

N-methyl-4-propylbenzenesulfonamide incorporates key structural motifs that suggest potential as a CA inhibitor. The N-methyl group can influence pharmacokinetic properties and binding interactions within the enzyme's active site, while the 4-propyl group can be explored for achieving isoform selectivity by interacting with hydrophobic pockets near the active site entrance. Based on the extensive research on N-alkyl and 4-alkyl benzenesulfonamide derivatives, this guide proposes the investigation of N-methyl-4-propylbenzenesulfonamide as a novel carbonic anhydrase inhibitor.[2][4]

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The proposed mechanism of action for N-methyl-4-propylbenzenesulfonamide as a carbonic anhydrase inhibitor is analogous to that of other sulfonamide-based inhibitors. The sulfonamide moiety is believed to coordinate with the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule and disrupting the catalytic cycle.

Carbonic Anhydrase Inhibition Enzyme Carbonic Anhydrase (CA) (with Zn²⁺ in active site) Product H⁺ + HCO₃⁻ Enzyme->Product Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor N-methyl-4-propyl- benzenesulfonamide Inhibitor->Enzyme Substrate CO₂ + H₂O Substrate->Enzyme Catalysis

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Experimental Protocols

Synthesis of N-methyl-4-propylbenzenesulfonamide

The synthesis of N-methyl-4-propylbenzenesulfonamide can be achieved through a standard two-step procedure involving the formation of the sulfonyl chloride followed by reaction with methylamine. A general protocol, adapted from established methods for similar compounds, is provided below.[5][6]

Workflow for Synthesis

G start Start: Propylbenzene step1 Chlorosulfonation with Chlorosulfonic Acid start->step1 intermediate 4-Propylbenzene-1- sulfonyl chloride step1->intermediate step2 Amination with Methylamine intermediate->step2 product N-methyl-4-propyl- benzenesulfonamide step2->product purification Purification (Recrystallization or Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Synthetic workflow for N-methyl-4-propylbenzenesulfonamide.

Step-by-Step Protocol:

  • Synthesis of 4-Propylbenzenesulfonyl Chloride:

    • Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive reagents and the evolution of HCl gas.

    • To a stirred, cooled (0-5 °C) solution of propylbenzene (1 equivalent), add chlorosulfonic acid (3-4 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 4-propylbenzenesulfonyl chloride, which can be used in the next step without further purification.

  • Synthesis of N-methyl-4-propylbenzenesulfonamide:

    • Dissolve the crude 4-propylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.[5]

    • Cool the solution to 0 °C in an ice bath.

    • Add an aqueous solution of methylamine (2-3 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of N-methyl-4-propylbenzenesulfonamide against various carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydration assay.[7][8] This method measures the enzyme-catalyzed hydration of CO₂, which leads to a decrease in pH, monitored by a pH indicator.

Workflow for CA Inhibition Assay

G start Prepare Reagents: Enzyme, Inhibitor, Buffer, CO₂ solution, Indicator step1 Pre-incubate Enzyme with Inhibitor start->step1 step2 Rapid Mixing with CO₂-saturated solution in Stopped-Flow Instrument step1->step2 step3 Monitor Absorbance Change of pH Indicator step2->step3 step4 Calculate Initial Rate of Reaction step3->step4 step5 Determine IC₅₀ and Kᵢ values step4->step5 result Inhibition Potency and Selectivity Profile step5->result

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Enzyme Solutions: Prepare stock solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5).

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of N-methyl-4-propylbenzenesulfonamide in DMSO.

    • Assay Buffer: 20 mM HEPES buffer, pH 7.5, containing 20 mM Na₂SO₄ and a pH indicator (e.g., 0.02 mM phenol red).

    • Substrate Solution: CO₂-saturated water.

  • Assay Procedure:

    • Set the stopped-flow spectrophotometer to the absorbance maximum of the pH indicator (e.g., 557 nm for phenol red).

    • Pre-incubate the enzyme solution with various concentrations of the inhibitor (and a DMSO control) for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 25 °C).

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

    • Record the change in absorbance over time (typically a few seconds).

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction from the linear portion of the absorbance curve.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

Data Presentation: Comparative Analysis

While experimental data for N-methyl-4-propylbenzenesulfonamide is not yet available, the following table presents the inhibition constants (Kᵢ) of acetazolamide (a clinically used CA inhibitor) and other representative sulfonamides against key human carbonic anhydrase isoforms to provide a benchmark for potential efficacy.[8]

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Acetazolamide25012255.7
Pyridine-3-sulfonamide Derivative 4>10,00027113791
Pyridine-3-sulfonamide Derivative 685001850801860

Discussion and Future Directions

The structural framework of N-methyl-4-propylbenzenesulfonamide presents a compelling case for its investigation as a novel therapeutic agent. The protocols outlined in this guide provide a robust starting point for its synthesis and biological evaluation as a carbonic anhydrase inhibitor.

The N-methyl substitution may enhance membrane permeability and oral bioavailability compared to primary sulfonamides. Furthermore, the 4-propyl group offers a handle for exploring structure-activity relationships (SAR). By systematically varying the length and branching of the alkyl chain at the 4-position, it may be possible to achieve selective inhibition of specific CA isoforms, which is a critical aspect of modern drug design to minimize off-target effects.

Future research should focus on synthesizing a series of N-alkyl and 4-alkyl benzenesulfonamide analogs to build a comprehensive SAR profile. Promising compounds should then be advanced to cellular assays to evaluate their efficacy in relevant disease models, such as cancer cell lines overexpressing CA IX and XII. In vivo studies will also be crucial to assess the pharmacokinetic and pharmacodynamic properties of these novel inhibitors.

References

  • Abdoli, M., Giovannuzzi, S., Supuran, C. T., & Žalubovskis, R. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568–1576. [Link]

  • Abdoli, M., Supuran, C. T., & Žalubovskis, R. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568–1576. [Link]

  • BenchChem. (2025).
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). Bioinorganic Chemistry and Applications. [Link]

  • Abdoli, M., Giovannuzzi, S., Supuran, C. T., & Žalubovskis, R. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568–1576. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI.
  • BenchChem. (2025). A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. BenchChem.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Abbasi, M. A., et al. (2026). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. ResearchGate. [Link]

Sources

Application

Application Note: Advanced Methodologies for the Functionalization of N-Methyl-4-propylbenzenesulfonamide in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Mechanistic Causality and Structural Utility N-Methyl-4-propylbenzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Mechanistic Causality and Structural Utility

N-Methyl-4-propylbenzenesulfonamide is a highly versatile building block in modern organic synthesis and medicinal chemistry. Its utility stems from a precise balance of electronic and steric properties:

  • The Directing Group: The sulfonamide moiety (–SO₂NHCH₃) acts as both a robust protecting group and a powerful directing group for transition-metal-catalyzed C–H functionalization. The oxygen atoms of the sulfonyl group (and occasionally the nitrogen atom) coordinate to transition metals like Palladium(II). This coordination anchors the catalyst, directing it to the ortho-C–H bond to form a stable 6-membered palladacycle intermediate. This proximity-driven activation dramatically lowers the activation energy required for functionalization.

  • The Pharmacophore: The para-propyl group provides tunable lipophilicity, making the core structure a valuable starting point for Structure-Activity Relationship (SAR) studies in drug discovery.

  • Nucleophilicity: The N–H proton is sufficiently acidic to be deprotonated by mild inorganic bases, facilitating rapid N-alkylation prior to cyclization events.

This guide details two field-proven protocols utilizing this compound: the palladium-catalyzed domino synthesis of biaryl sultams and directed ortho-C–H oxygenation.

Protocol A: Palladium-Catalyzed Domino Synthesis of Biaryl Sultams

Biaryl sultams are privileged scaffolds in medicinal chemistry. Traditional syntheses require pre-functionalized arenes. However, a domino N-benzylation followed by intramolecular direct arylation allows for the rapid construction of 7-membered biaryl sultams directly from N-alkylbenzenesulfonamides and 2-bromobenzyl bromides[1].

Causality of Experimental Choices
  • Base (Cs₂CO₃): Chosen for its dual role. The cesium cation exhibits a "soft" character that enhances the nucleophilicity of the sulfonamide nitrogen for the initial N-alkylation step, while the carbonate neutralizes the HBr byproduct.

  • Catalyst/Ligand (Pd(OAc)₂ / PPh₃): Palladium acetate serves as the precatalyst. Triphenylphosphine (PPh₃) is crucial; its steric bulk and electron-donating ability facilitate the oxidative addition of the aryl bromide to the in situ generated Pd(0) species, and stabilize the resulting Pd(II) intermediate during the rate-limiting ortho-C–H activation step.

  • Solvent (1,4-Dioxane): A non-polar, coordinating solvent that dissolves the reagents adequately and supports the high temperature (110 °C) required to drive the thermodynamically demanding intramolecular C–H arylation.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-methyl-4-propylbenzenesulfonamide (1.0 mmol), 2-bromobenzyl bromide (1.2 mmol), Pd(OAc)₂ (10 mol%, 0.1 mmol), PPh₃ (20 mol%, 0.2 mmol), and Cs₂CO₃ (3.0 mmol).

  • Atmospheric Control: Evacuate the tube and backfill with Argon (repeat 3 times) to prevent catalyst deactivation by atmospheric oxygen.

  • Reaction: Inject anhydrous 1,4-dioxane (5.0 mL) via syringe. Seal the tube and stir the reaction mixture at 110 °C for 18 hours.

  • Self-Validation/Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The protocol is self-validating when the starting sulfonamide disappears and a highly fluorescent UV-active spot (the conjugated biaryl system) appears, indicating successful cyclization.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the 7-membered biaryl sultam.

G A N-Methyl-4-propylbenzenesulfonamide + 2-Bromobenzyl bromide B Base-Promoted N-Alkylation (Cs2CO3, Dioxane) A->B C Oxidative Addition Pd(0) to Ar-Br B->C D Intramolecular C-H Activation (ortho-Palladation) C->D E Reductive Elimination (Pd(II) to Pd(0)) D->E E->C Catalyst Regeneration F Biaryl Sultam Product (7-Membered Ring) E->F

Mechanism of Pd-catalyzed domino N-benzylation and C-H arylation to form biaryl sultams.

Protocol B: Directed ortho-C–H Oxygenation

The direct installation of a hydroxyl or ester group at the ortho position of benzenesulfonamides provides rapid access to oxygen-containing heterocycles and allows for late-stage drug modifications[2].

Causality of Experimental Choices
  • Solvent System (TFA/TFAA): Trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) are critical. TFAA acts not only as a dehydrating agent but as the primary oxygen source. The highly acidic medium generates a highly electrophilic, cationic Pd(II) species that readily inserts into the electron-deficient ortho-C–H bond of the sulfonamide.

  • Oxidant (K₂S₂O₈): Potassium persulfate is used as a stoichiometric terminal oxidant to regenerate the active Pd(II) catalyst from Pd(0) after reductive elimination, closing the catalytic cycle.

Step-by-Step Methodology
  • Preparation: To a 20 mL reaction vial, add N-methyl-4-propylbenzenesulfonamide (0.5 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), and K₂S₂O₈ (1.0 mmol).

  • Solvent Addition: Add a mixture of TFA (2.0 mL) and TFAA (0.5 mL).

  • Reaction: Seal the vial with a Teflon-lined cap and heat the mixture at 80 °C for 12 hours under a regular atmosphere.

  • Self-Validation/Monitoring: Quench a 10 µL aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS. The protocol is validated by confirming the addition of the trifluoroacetate group (+112 Da mass shift relative to the starting material).

  • Work-up: Cool the mixture, carefully neutralize with saturated aqueous NaHCO₃ (Note: highly exothermic with CO₂ evolution), and extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the ortho-oxygenated product.

G S1 N-Methyl-4-propylbenzenesulfonamide S2 Pd(II) Coordination (Directed by Sulfonamide) S1->S2 S3 ortho-C-H Cleavage (Electrophilic Palladation) S2->S3 S4 C-O Bond Formation (TFAA as Oxygen Source) S3->S4 S5 ortho-Oxygenated Sulfonamide Product S4->S5

Directed Pd-catalyzed ortho-C-H oxygenation workflow using TFA/TFAA.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the two functionalization methodologies described above, allowing for rapid comparison during experimental design.

ParameterProtocol A: Biaryl Sultam SynthesisProtocol B: ortho-C–H Oxygenation
Catalyst System Pd(OAc)₂ (10 mol%) + PPh₃ (20 mol%)Pd(OAc)₂ (5 mol%)
Reagents / Oxidant 2-Bromobenzyl bromide, Cs₂CO₃K₂S₂O₈, TFA/TFAA
Solvent 1,4-DioxaneTFA / TFAA (4:1 v/v)
Temperature 110 °C80 °C
Time 18 hours12 hours
Atmosphere Argon (Inert)Air / Open
Typical Yield 55–87%60–85%
Key Intermediate 6-Membered PalladacycleElectrophilic Pd(II) Cation

References

  • Laha, J. K., Sharma, S., & Dayal, N. "Palladium-Catalyzed Regio- and Chemoselective Reactions of 2-Bromobenzyl Bromides: Expanding the Scope for the Synthesis of Biaryls Fused to a Seven-Membered Sultam." European Journal of Organic Chemistry, 2015(36), 7885-7891.[Link]

  • Wang, C., et al. "Pd-catalyzed C-H oxygenation with TFA/TFAA: expedient access to oxygen-containing heterocycles and late-stage drug modification." Angewandte Chemie International Edition, 51(52), 13070-13074 (2012).[Link]

Sources

Method

Application Note: N-methyl-4-propylbenzenesulfonamide for Enzyme Inhibition Assays

A comprehensive guide for researchers, scientists, and drug development professionals. Introduction N-methyl-4-propylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class.

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

N-methyl-4-propylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. While the broader sulfonamide group is known for a wide range of biological activities, including antimicrobial effects and inhibition of various enzymes, specific data on N-methyl-4-propylbenzenesulfonamide as an enzyme inhibitor is not extensively documented in publicly available scientific literature. This application note aims to provide a foundational understanding of how a novel compound like N-methyl-4-propylbenzenesulfonamide could be approached for enzyme inhibition studies, drawing upon general principles and methodologies applied to other sulfonamides.

Theoretical Framework: Sulfonamides as Enzyme Inhibitors

Sulfonamides have a rich history in pharmacology, most notably as antimicrobial agents that inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Beyond this, various sulfonamide derivatives have been developed to target other enzymes, including carbonic anhydrases, proteases, and kinases. The inhibitory action of sulfonamides often stems from their ability to mimic a substrate or bind to a key regulatory site on the enzyme, thereby blocking its catalytic activity.

Pre-Assay Considerations for N-methyl-4-propylbenzenesulfonamide

Before embarking on enzyme inhibition assays, several preliminary steps are crucial for obtaining reliable and interpretable data.

Compound Characterization and Purity
Solubility and Stability

The solubility of N-methyl-4-propylbenzenesulfonamide in aqueous buffer systems is a critical parameter. A stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted into the assay buffer. It is essential to determine the maximum concentration of the compound and DMSO that can be used without causing precipitation or affecting enzyme activity. Stability studies under assay conditions (e.g., temperature, pH, and time) should also be performed to ensure the compound does not degrade during the experiment.

General Protocol for Enzyme Inhibition Assays

The following is a generalized protocol that can be adapted for screening N-methyl-4-propylbenzenesulfonamide against a target enzyme. The specific substrate, buffer conditions, and detection method will vary depending on the enzyme of interest.

Materials and Reagents
  • Target Enzyme

  • N-methyl-4-propylbenzenesulfonamide

  • Substrate for the target enzyme

  • Assay Buffer (pH and composition optimized for the enzyme)

  • DMSO (for dissolving the compound)

  • Positive Control Inhibitor (a known inhibitor of the target enzyme)

  • 96-well microplates (or other suitable assay formats)

  • Microplate reader (or other detection instrument)

Experimental Workflow

The following diagram illustrates a typical workflow for an enzyme inhibition assay.

Caption: A generalized workflow for conducting an enzyme inhibition assay.

Step-by-Step Procedure
  • Compound Preparation : Prepare a stock solution of N-methyl-4-propylbenzenesulfonamide in DMSO (e.g., 10 mM). Create a serial dilution series of the compound in the assay buffer.

  • Assay Plate Setup : To a 96-well plate, add the diluted compound solutions. Include wells for a negative control (DMSO vehicle) and a positive control (known inhibitor).

  • Enzyme Addition : Add the enzyme solution to all wells and pre-incubate with the compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection : Measure the product formation or substrate consumption over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation and Further Studies

A confirmed inhibitory effect of N-methyl-4-propylbenzenesulfonamide would warrant further investigation to understand its mechanism of action.

Mechanism of Inhibition Studies

Kinetic experiments can be performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Selectivity Profiling

To assess the specificity of N-methyl-4-propylbenzenesulfonamide, it should be tested against a panel of related enzymes. High selectivity for the target enzyme is a desirable characteristic for a potential therapeutic agent.

Conclusion

While specific applications of N-methyl-4-propylbenzenesulfonamide in enzyme inhibition are not yet established, the methodologies outlined in this note provide a robust framework for its evaluation. Careful consideration of compound properties, rigorous assay design, and detailed mechanistic studies are essential for elucidating its potential as an enzyme inhibitor. The broader knowledge of sulfonamides as a versatile class of enzyme inhibitors provides a strong rationale for investigating novel derivatives like N-methyl-4-propylbenzenesulfonamide.

References

Due to the lack of specific literature on N-methyl-4-propylbenzenesulfonamide for enzyme inhibition assays, this section provides references to general protocols and reviews on sulfonamide inhibitors.

  • General Principles of Enzyme Inhibition Assays : Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

  • Sulfonamide Inhibitors : Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 289-295. [Link]

  • Drug Discovery and Development : Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

Application

Developing Derivatives of N-methyl-4-propylbenzenesulfonamide: Application Notes and Protocols

Authored by: A Senior Application Scientist Date: March 30, 2026 Abstract The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Date: March 30, 2026

Abstract

The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel derivatives based on the N-methyl-4-propylbenzenesulfonamide core structure. We will delve into detailed synthetic protocols, analytical characterization methodologies, and in vitro biological screening assays. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust and scientifically sound roadmap for exploring the therapeutic potential of this chemical series.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

Benzenesulfonamides have established themselves as a cornerstone in modern drug discovery.[1] Their chemical versatility and ability to interact with various biological targets have led to the development of a multitude of clinically significant drugs.[3] The sulfonamide functional group can act as a key pharmacophore, often engaging in crucial interactions with enzyme active sites, such as the zinc-binding motif in carbonic anhydrases.[1] This has been exploited in the development of anticancer agents that target tumor-associated carbonic anhydrase isoforms like CA IX and XII, which play a role in the acidic tumor microenvironment.[1] Furthermore, the structural similarity of some sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate synthase in bacteria, leading to their use as antimicrobial agents.[1]

This guide focuses on the systematic development of derivatives from a specific, yet underexplored, starting scaffold: N-methyl-4-propylbenzenesulfonamide . By leveraging established synthetic methodologies and biological assays, we will outline a comprehensive workflow for generating and evaluating a library of novel compounds with the potential for diverse pharmacological activities.

Synthesis of N-methyl-4-propylbenzenesulfonamide Derivatives

The synthesis of N-methyl-4-propylbenzenesulfonamide derivatives can be efficiently achieved through a two-step process, starting from the commercially available 4-propylbenzenesulfonyl chloride. The following protocols are designed to be robust and adaptable for the generation of a diverse chemical library.

General Synthetic Workflow

The proposed synthetic strategy involves the initial synthesis of the parent compound, N-methyl-4-propylbenzenesulfonamide, followed by diversification through N-alkylation or N-acylation reactions.

G cluster_0 Step 1: Synthesis of the Core Scaffold cluster_1 Step 2: Derivatization 4-propylbenzenesulfonyl_chloride 4-propylbenzenesulfonyl chloride N-methyl-4-propylbenzenesulfonamide N-methyl-4-propylbenzenesulfonamide (Core Scaffold) 4-propylbenzenesulfonyl_chloride->N-methyl-4-propylbenzenesulfonamide Pyridine, DCM methylamine Methylamine methylamine->N-methyl-4-propylbenzenesulfonamide Core_Scaffold_2 N-methyl-4-propylbenzenesulfonamide Derivative_Library Diverse Library of N-substituted Derivatives Core_Scaffold_2->Derivative_Library Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) Alkyl_Halides R-X (Alkyl Halides) Alkyl_Halides->Derivative_Library Acyl_Chlorides R-COCl (Acyl Chlorides) Acyl_Chlorides->Derivative_Library

Caption: Synthetic workflow for generating derivatives of N-methyl-4-propylbenzenesulfonamide.

Detailed Experimental Protocols

This protocol describes the synthesis of the parent sulfonamide via the reaction of 4-propylbenzenesulfonyl chloride with methylamine.[4]

Materials:

  • 4-propylbenzenesulfonyl chloride

  • Methylamine (40% in water or as a solution in THF)

  • Pyridine

  • Dichloromethane (DCM)

  • 5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve 4-propylbenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 eq) to the solution.

  • Add methylamine (1.2 eq) dropwise to the stirring mixture. The choice of methylamine solution (aqueous or in THF) will depend on the scale and desired reaction conditions.

  • Allow the reaction to warm to room temperature and stir for 24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture with 5 M HCl and transfer to a separatory funnel.[4]

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-methyl-4-propylbenzenesulfonamide.

Causality: Pyridine acts as a base to scavenge the HCl generated during the reaction, driving the reaction to completion.[4] The aqueous workup is essential to remove excess reagents and byproducts.

This protocol allows for the introduction of various alkyl groups onto the nitrogen atom of the core scaffold.[5]

Materials:

  • N-methyl-4-propylbenzenesulfonamide (from Protocol 2.2.1)

  • Assorted alkyl halides (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF) or Acetone

  • Standard workup and purification reagents as in Protocol 2.2.1

Procedure:

  • To a solution of N-methyl-4-propylbenzenesulfonamide (1.0 eq) in anhydrous DMF or acetone, add the base (NaH or K₂CO₃) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to allow for the formation of the sulfonamide anion.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-10 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Causality: A strong base like NaH is required to deprotonate the sulfonamide nitrogen, which is weakly acidic, to generate a nucleophile that can then react with the electrophilic alkyl halide.[5] Anhydrous conditions are crucial when using NaH to prevent its reaction with water.

Purification and Characterization

The identity and purity of all synthesized compounds must be rigorously established using standard analytical techniques.

Technique Purpose Expected Observations for a Hypothetical Derivative (N-benzyl-N-methyl-4-propylbenzenesulfonamide)
¹H NMR To determine the proton environment and confirm the structure.Signals corresponding to the propyl group, the aromatic protons, the N-methyl group, and the newly introduced benzyl group.
¹³C NMR To determine the carbon skeleton of the molecule.Resonances for all unique carbon atoms in the structure.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the derivative.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating a high degree of purity (>95%).
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands for the S=O stretch of the sulfonamide group.

Protocols for Biological Evaluation

Based on the known activities of benzenesulfonamides, the following in vitro assays are recommended for the initial biological screening of the newly synthesized derivatives.[1][7]

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Add MTT solution to each well and incubate for another 3-4 hours.[1]

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol for In Vitro Antimicrobial Activity (Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[8]

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known antibiotic)

  • Negative control (broth with solvent)

  • Bacterial inoculum standardized to a specific concentration

Procedure:

  • Prepare serial dilutions of the test compounds in the bacterial growth medium in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include positive and negative controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Data Presentation

The results of the synthesis and biological evaluations should be presented in a clear and organized manner.

Table 1: Synthesis and Characterization Data for Hypothetical Derivatives

Compound IDR GroupYield (%)¹H NMRMS (m/z)Purity (HPLC, %)
DA-001 -CH₂-Ph78Conforms[M+H]⁺ found>98
DA-002 -CH₂CH₃82Conforms[M+H]⁺ found>99
DA-003 -C(O)Ph75Conforms[M+H]⁺ found>97

Table 2: In Vitro Anticancer Activity of Hypothetical Derivatives

Compound IDIC₅₀ (µM) vs A549IC₅₀ (µM) vs MCF-7IC₅₀ (µM) vs HeLa
DA-001 5.27.86.1
DA-002 >100>100>100
DA-003 12.515.113.8
Positive Control 2.13.52.8

Visualization of a Potential Mechanism of Action

Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs). The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by a sulfonamide derivative.

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1a HIF-1α Stabilization Hypoxia->HIF-1a induces CAIX Carbonic Anhydrase IX (CA IX) (on cell surface) HIF-1a->CAIX upregulates H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CAIX substrate Acidification Extracellular Acidification H_HCO3->Acidification contributes to Invasion Tumor Invasion & Metastasis Acidification->Invasion promotes Sulfonamide N-substituted-4-propyl- benzenesulfonamide Derivative Inhibition Inhibition Sulfonamide->Inhibition Inhibition->CAIX blocks

Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment by a sulfonamide derivative.

Conclusion

This guide provides a comprehensive and actionable framework for the development of novel derivatives of N-methyl-4-propylbenzenesulfonamide. By following the detailed protocols for synthesis, purification, characterization, and biological evaluation, researchers can systematically explore the structure-activity relationships within this chemical series. The versatility of the benzenesulfonamide scaffold suggests that this exploration may lead to the discovery of new therapeutic agents with significant potential in areas such as oncology and infectious diseases.

References

  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols - Benchchem.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry - ACS Publications.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides - Taylor & Francis.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. - ResearchGate.
  • Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment | Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment | Journal of Medicinal Chemistry - ACS Publications.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC.
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen.
  • Buy N-(2-methylpropyl)-4-(methylsulfanyl)benzenesulfonamide (EVT-5993233) - EvitaChem.
  • Synthesis of N-4-methylbenzenesulfonyl... | Download Scientific Diagram - ResearchGate.
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - NSF PAR.
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC.

Sources

Method

Application Notes and Protocols for the Investigation of N-methyl-4-propylbenzenesulfonamide in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and utilization of the novel compound, N-methyl-4-propylbenzenesulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and utilization of the novel compound, N-methyl-4-propylbenzenesulfonamide, in cell culture studies. Given the limited specific data on this compound, this document outlines a robust experimental framework based on established methodologies for analogous sulfonamide derivatives.

Introduction: Unveiling the Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties[1]. N-methyl-4-propylbenzenesulfonamide is a new addition to this versatile class of compounds. Its biological activities and potential therapeutic applications are yet to be elucidated. This guide provides the foundational protocols to embark on the systematic investigation of this compound's effects in a cell culture setting, from determining its basic physicochemical properties to exploring its potential mechanisms of action.

Physicochemical Properties, Handling, and Preparation of Stock Solutions

A thorough understanding of a compound's physical and chemical characteristics is paramount for reliable and reproducible experimental outcomes.

Solubility Profile

Table 1: Predicted Solubility of N-methyl-4-propylbenzenesulfonamide

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighA common solvent for dissolving a wide range of organic compounds for cell culture use.
EthanolSolubleThe molecule's structure allows for interactions with ethanol.
WaterVery LowThe nonpolar propyl and tolyl groups are expected to limit aqueous solubility.
Protocol for Solubility Determination and Stock Solution Preparation

This protocol outlines the "shake-flask" method to determine solubility and prepare a stock solution.

Materials:

  • N-methyl-4-propylbenzenesulfonamide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of N-methyl-4-propylbenzenesulfonamide powder to a known volume of DMSO (e.g., 10 mg in 1 ml) in a microcentrifuge tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • Incubate the tube at room temperature for 2 hours on a shaker to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.

  • Preparation of Stock Solution:

    • Carefully aspirate the supernatant, which is your saturated stock solution.

    • To prepare a stock solution of a specific concentration (e.g., 10 mM), weigh the appropriate amount of compound and dissolve it in the required volume of DMSO. For example, for a 10 mM stock solution of a compound with a molecular weight of 213.29 g/mol , dissolve 2.13 mg in 1 ml of DMSO.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Safety and Handling

While specific toxicity data for N-methyl-4-propylbenzenesulfonamide is unavailable, it is prudent to handle it with care, following standard laboratory safety procedures for new chemical entities.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection[3][4].

  • Handle the compound in a well-ventilated area or a chemical fume hood[3].

  • Avoid inhalation of dust and contact with skin and eyes[3][4][5].

Hypothetical Mechanism of Action: Targeting the Ferroptosis Pathway

While the precise mechanism of action for N-methyl-4-propylbenzenesulfonamide is unknown, a structurally related compound, 4-Methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA), has been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis[6]. This provides a plausible starting point for investigating the mechanistic underpinnings of N-methyl-4-propylbenzenesulfonamide's potential anticancer activity.

It is crucial to emphasize that this is a hypothetical pathway and requires experimental validation.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The KEAP1-NRF2 pathway is a key regulator of cellular oxidative stress response, and GPX4 is a crucial enzyme that protects cells from lipid peroxidation[6].

G cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Lipid ROS Lipid ROS Ferroptosis Ferroptosis Lipid ROS->Ferroptosis GPX4 GPX4 Lipid Peroxidation Lipid Peroxidation GPX4->Lipid Peroxidation Inhibits Lipid Peroxidation->Lipid ROS NMPBS N-methyl-4-propylbenzenesulfonamide (Hypothetical) KEAP1 KEAP1 NMPBS->KEAP1 Inhibits? NRF2 NRF2 KEAP1->NRF2 Promotes Degradation ARE Antioxidant Response Element NRF2->ARE Activates ARE->GPX4 Upregulates

Caption: Hypothetical signaling pathway for N-methyl-4-propylbenzenesulfonamide-induced ferroptosis.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro evaluation of N-methyl-4-propylbenzenesulfonamide.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity[7][8].

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • N-methyl-4-propylbenzenesulfonamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell lines in their appropriate medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment[7].

  • Compound Treatment:

    • Prepare serial dilutions of the N-methyl-4-propylbenzenesulfonamide stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate for 24, 48, or 72 hours[7].

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[7].

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader[8].

Table 2: Suggested Concentration Range for Initial Cytotoxicity Screening

Compound Concentration
0.1 µM
1 µM
10 µM
50 µM
100 µM
250 µM
Experimental Workflow

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis A Solubility Test & Stock Solution Prep B Cell Seeding (96-well plate) A->B C Compound Treatment (Dose-Response) B->C D Incubation (24-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for the initial characterization of N-methyl-4-propylbenzenesulfonamide.

Data Interpretation and Future Directions

The results from the MTT assay will allow for the calculation of the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. This value is a critical parameter for comparing the cytotoxic potency of the compound across different cell lines and exposure times.

Should N-methyl-4-propylbenzenesulfonamide exhibit significant cytotoxic activity, further investigations are warranted. These could include:

  • Mechanism of Action Studies: Investigating the hypothetical ferroptosis pathway through assays for lipid peroxidation, reactive oxygen species (ROS) production, and western blotting for key proteins like GPX4 and NRF2.

  • Cell Cycle Analysis: Determining if the compound induces cell cycle arrest.

  • Apoptosis Assays: Assessing whether the compound induces other forms of programmed cell death.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models.

By following the protocols and framework outlined in these application notes, researchers can conduct a thorough and systematic initial evaluation of N-methyl-4-propylbenzenesulfonamide, paving the way for a deeper understanding of its biological properties and potential therapeutic applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • Fisher Scientific. N-Isopropyl-4-methylbenzenesulfonamide, 97% 25 mg | Buy Online.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-Isopropyl-4-methylbenzenesulfonamide.
  • BenchChem. (2025). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.
  • BenchChem. Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - N-Isopropyl-4-methylbenzenesulfonamide.
  • CAMEO Chemicals. N-ETHYL-4-METHYLBENZENE SULFONAMIDE.
  • Cole-Parmer. (2018). SAFETY DATA SHEET - N-METHYL-N-NITROSO-P-TOLUENE SULFONAMIDE.
  • AK Scientific, Inc. Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl].
  • BenchChem. (2025). Solubility Profile of N,N-diallyl-4-methylbenzenesulfonamide: A Technical Guide.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12, 109-116.
  • Sun, B., Zhao, G., Zhang, L., Hou, J., & Wu, B. (2022). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Frontiers in Oncology.
  • SOP Sulfonamides in tissue 2010. (2010).
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • ResearchGate. Synthesis of N-4-methylbenzenesulfonyl... | Download Scientific Diagram.
  • PrepChem.com. Synthesis of N-methyl-4-(amino)benzenesulfonamide.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1070–1074.

Sources

Application

Application Note: Advanced Handling, Storage, and Formulation Protocols for N-Methyl-4-propylbenzenesulfonamide

Target Audience: Analytical Chemists, Assay Biologists, and Drug Discovery Scientists Content Focus: Physicochemical profiling, causality-driven handling, and self-validating formulation workflows. Executive Summary & Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Assay Biologists, and Drug Discovery Scientists Content Focus: Physicochemical profiling, causality-driven handling, and self-validating formulation workflows.

Executive Summary & Chemical Profiling

N-Methyl-4-propylbenzenesulfonamide (CAS: 888699-55-6)[1] is a specialized organic building block frequently utilized in medicinal chemistry, particularly in the synthesis of sulfonamide-based pharmacophores such as enzyme inhibitors. As a Senior Application Scientist, I emphasize that handling this compound requires an understanding of its structural dynamics. The addition of the 4-propyl moiety significantly enhances the lipophilicity of the benzenesulfonamide core. This structural modification dictates precise requirements for solvation, static mitigation during weighing, and environmental control during storage to ensure absolute experimental reproducibility.

Quantitative Physicochemical Data
ParameterSpecificationMechanistic Impact on Handling
Chemical Name N-Methyl-4-propylbenzenesulfonamide-
CAS Number 888699-55-6[1]Primary identifier for inventory and safety tracking.
Molecular Formula C10H15NO2S[2]-
Molecular Weight 213.30 g/mol [2]Dictates precise molarity calculations for in vitro assay stock solutions.
Typical Purity ≥98%[1]Trace impurities can act as nucleation sites, causing premature precipitation in concentrated stock solutions.
Structural Modifiers 4-Propyl substitutionIncreases hydrophobicity, necessitating anhydrous organic solvents (e.g., DMSO) for high-concentration dissolution.

Storage and Stability Dynamics

Mechanistic Causality: While the sulfonamide linkage (-SO2NH-) is chemically robust and resistant to hydrolysis under neutral conditions, the compound's physical powder form is susceptible to ambient humidity. Moisture adsorption does not degrade the molecule, but it alters the effective bulk mass (leading to inaccurate molar dosing) and induces particle agglomeration, which severely impedes solubility kinetics.

Optimized Storage Protocol:

  • Primary Storage: Store the solid powder at 2–8°C in a tightly sealed, light-resistant amber vial.

  • Atmospheric Control: Backfill the primary container with an inert gas (Argon or dry Nitrogen) post-opening. Displacing atmospheric moisture and oxygen mitigates any long-term oxidative degradation of the alkyl chain.

  • Secondary Containment: Maintain the vial within a secondary desiccator cabinet containing active, color-indicating silica gel.

Laboratory Handling and Safety Protocols

Mechanistic Causality: Sulfonamide derivatives can act as haptens, potentially inducing sensitization upon dermal contact or inhalation. Furthermore, highly purified dry powders stored in low-humidity environments accumulate significant triboelectric (static) charge. This leads to aerosolization and loss of mass during spatial transfer.

Self-Validating Handling System:

  • Environmental Control: Perform all weighing inside a ductless fume hood or a vented balance enclosure to prevent inhalation of micro-particulates.

  • Static Mitigation: Pass the sealed vial through an anti-static ionizer (e.g., a piezoelectric gun) for 10 seconds prior to opening.

    • Validation Check: The powder must not cling to the walls of the anti-static weighing boat or the micro-spatula. If adhesion occurs, repeat ionization.

  • Differential Weighing: Weigh the source vial before and after dispensing the compound. The mass difference must exactly equal the mass transferred to the dissolution vessel. This eliminates errors caused by static-induced powder scattering.

Stock Solution Preparation (Self-Validating Protocol)

Mechanistic Causality: The hydrophobic 4-propyl group restricts aqueous solubility. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent. The water content in the DMSO must be strictly <0.1%; higher water content will lead to localized precipitation of the compound during serial dilutions.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from 2–8°C storage and allow it to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining its anhydrous integrity.

  • Mass Measurement: Weigh the target mass (e.g., 21.33 mg for a 100 mM stock in 1 mL) using an analytical microbalance (d = 0.01 mg).

  • Solvation: Transfer the powder to a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO (≥99.9% purity).

  • Dissolution Kinetics: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 2–5 minutes.

    • Causality: Sonication imparts kinetic energy to overcome the lattice energy of the crystal, accelerating solvation without thermal degradation.

  • Optical Validation (QC): Inspect the solution against a strong, focused light source (checking for the Tyndall effect). The solution must be completely optically clear. Any turbidity indicates incomplete dissolution or solvent contamination.

  • Analytical Validation (QC): Dilute a 1 µL aliquot of the stock 1:1000 in Acetonitrile/Water and analyze via LC-MS. The chromatogram must yield a single peak corresponding to the exact mass, confirming concentration fidelity and the absence of degradation.

  • Aliquoting: Divide the validated stock solution into single-use aliquots (e.g., 50 µL) in tightly sealed polypropylene microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation. Single-use aliquots ensure absolute concentration fidelity for downstream assays.

  • Cryo-Storage: Store aliquots at -20°C or -80°C.

Workflow Visualization

G A Solid Compound (CAS: 888699-55-6) B Storage: 2-8°C Desiccated, Argon/N2 A->B C Equilibrate to RT (Prevent Condensation) B->C D Weighing (Anti-static Microbalance) C->D E Dissolution (Anhydrous DMSO) D->E F Stock Solution (10-50 mM) E->F G Visual & LC-MS QC (Self-Validation) F->G H Aliquoting (Single-use Vials) G->H I Long-term Storage (-20°C to -80°C) H->I

Workflow for the preparation, validation, and storage of N-Methyl-4-propylbenzenesulfonamide.

References

Sources

Method

Advanced Application Note: N-Methyl-4-propylbenzenesulfonamide in Fragment-Based Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-methyl-4-propylbenzenesulfonamide (CAS: 888699-55-6) Executive Summary & Chemical Rationale In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-methyl-4-propylbenzenesulfonamide (CAS: 888699-55-6)

Executive Summary & Chemical Rationale

In the landscape of modern medicinal chemistry, sulfonamides are privileged scaffolds, most notably recognized as zinc-binding groups (ZBGs) targeting metalloenzymes such as Carbonic Anhydrases (CAs)[1]. However, the development of pan-inhibitory primary sulfonamides often leads to off-target toxicity. N-methyl-4-propylbenzenesulfonamide (CAS: 888699-55-6) emerges as a highly specialized research chemical and building block designed to circumvent these limitations[2].

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a precision tool for Fragment-Based Drug Discovery (FBDD). By modifying the classic benzenesulfonamide pharmacophore with an N-methyl group and a 4-propyl tail, researchers can finely tune physicochemical properties, modulate pKa, and explore novel binding modalities beyond traditional active-site coordination[3].

Mechanistic Insights: The Causality of Structural Choices
  • The N-Methyl Modification (Steric & Electronic Modulation): Primary sulfonamides (-SO₂NH₂) readily deprotonate to coordinate directly with the active-site Zn²⁺ ion in CAs[4]. By introducing an N-methyl group (a secondary sulfonamide), the acidity of the proton is drastically reduced, and steric bulk is increased. This intentionally weakens primary zinc coordination, making this fragment an ideal starting point for designing allosteric inhibitors, or for targeting non-metalloenzymes (e.g., COX-2 or specific GPCRs) where hydrogen-bond donation must be strictly limited.

  • The 4-Propyl Anchor (Lipophilic Engagement): The active sites of many target proteins feature distinct hydrophobic pockets (e.g., the lipophilic half of the CA active site). The 4-propyl group increases the fragment's LogP, providing an entropic driving force for binding by displacing ordered water molecules from these hydrophobic cavities[3].

Quantitative Data Presentation

To facilitate library integration, the physicochemical baseline of N-methyl-4-propylbenzenesulfonamide is summarized below. These metrics dictate its behavior in aqueous screening assays and its trajectory in hit-to-lead optimization.

ParameterValue / CharacteristicImplication for FBDD
CAS Number 888699-55-6[2]Unique identifier for procurement and database tracking.
Molecular Weight 213.30 g/mol [2]Ideal fragment size (<300 Da), allowing for high ligand efficiency (LE).
Molecular Formula C₁₀H₁₅NO₂S[2]Provides multiple vectors for late-stage functionalization.
Hydrogen Bond Donors 1 (Secondary Amine)Reduced compared to primary sulfonamides; improves membrane permeability.
Hydrogen Bond Acceptors 2 (Sulfonyl Oxygens)Maintains ability to interact with backbone amides in target binding pockets.
Typical Screening Conc. 0.5 mM – 2.0 mMRequires high solubility; typically stocked in 100% DMSO at 50 mM.

Experimental Workflows & Protocols

Protocol A: Primary Fragment Screening via Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) is the gold standard for validating fragment binding. The causality is straightforward: if N-methyl-4-propylbenzenesulfonamide binds to the target protein, it stabilizes the folded state, requiring higher thermal energy to denature the protein[1]. We utilize SYPRO Orange, a dye that fluoresces only when exposed to the hydrophobic core of the unfolding protein[4].

System Validation (Self-Validating Design): This protocol includes a built-in validation matrix. If the positive control (unsubstituted benzenesulfonamide) fails to produce a ΔTₘ of ≥ 1.5°C, or if the DMSO vehicle control shows high baseline fluorescence, the assay is immediately flagged as invalid, preventing false negatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM stock of N-methyl-4-propylbenzenesulfonamide in anhydrous DMSO.

  • Protein Master Mix: Dilute the target protein (e.g., recombinant hCA II or hCA IX) to a final concentration of 2 μM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Plating: In a 96-well or 384-well qPCR plate, dispense the fragment to achieve a final assay concentration of 1 mM (maintaining final DMSO concentration at ≤ 2% v/v to prevent solvent-induced denaturation).

  • Controls:

    • Negative Control: 2% DMSO in Master Mix.

    • Positive Control: 1 mM primary benzenesulfonamide (known binder)[5].

  • Thermal Ramping: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the qPCR machine from 25°C to 95°C at a ramp rate of 1°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the melting temperature (Tₘ) using the first derivative of the melt curve. A positive hit is defined as ΔTₘ = Tₘ(Fragment) - Tₘ(DMSO) > 0.5°C.

FBDD_Workflow Lib Fragment Library (CAS 888699-55-6) DSF Primary Screening (Thermal Shift Assay) Lib->DSF HTS (1 mM) Val Orthogonal Validation (X-ray / ITC) DSF->Val ΔTm > 0.5°C Opt Hit-to-Lead (Synthetic Derivatization) Val->Opt Structural Insights

Fig 1: Fragment-Based Drug Discovery workflow utilizing benzenesulfonamide derivatives.

Protocol B: Hit-to-Lead Synthetic Derivatization (N-Alkylation)

Once binding is confirmed, the secondary sulfonamide serves as a synthetic handle. Converting it to a tertiary sulfonamide completely abolishes zinc binding, which is a deliberate strategy to shift the molecule's profile from a CA inhibitor to a highly selective allosteric modulator or a target-specific ligand (e.g., for neuroreceptor screening)[6].

System Validation (Self-Validating Design): The reaction progress is self-validating via LC-MS. The disappearance of the starting material mass (m/z 214.1 [M+H]⁺) and the appearance of the product mass confirm successful functionalization without relying solely on ambiguous TLC spots.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq (100 mg) of N-methyl-4-propylbenzenesulfonamide in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes to ensure complete deprotonation of the secondary amine. Causality: K₂CO₃ is a mild base, sufficient to deprotonate the sulfonamide (pKa ~10) without causing side-reactions.

  • Alkylation: Dropwise, add 1.2 eq of the desired alkyl halide or electrophilic fragment (e.g., a functionalized benzyl bromide).

  • Reaction Monitoring: Heat the mixture to 60°C. Monitor via LC-MS every 2 hours.

  • Workup: Once the starting material is consumed, quench the reaction with 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the tertiary sulfonamide lead compound.

Binding_Logic Zn Metalloenzyme Active Site (e.g., CA Isoforms) Sulf Sulfonamide Core (Zinc Binding Group) Sulf->Zn Weakened Coordination (Secondary Amine) Propyl 4-Propyl Group (Hydrophobic Anchor) Propyl->Zn Engages Hydrophobic Pocket Methyl N-Methyl Group (Steric/pKa Modulator) Methyl->Zn Prevents Pan-inhibition

Fig 2: Mechanistic rationale for N-methyl-4-propylbenzenesulfonamide in target binding.

References

  • Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL:[Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry Source: ACS Medicinal Chemistry Letters (PubMed Central) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of N-methyl-4-propylbenzenesulfonamide

Welcome to the technical support center for the synthesis of N-methyl-4-propylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-methyl-4-propylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the yield and purity of this important sulfonamide. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-methyl-4-propylbenzenesulfonamide?

A1: The most prevalent and well-established method is the reaction of 4-propylbenzenesulfonyl chloride with methylamine.[1][2][3] This is a nucleophilic substitution reaction where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2]

Q2: Why is a base necessary in this reaction?

A2: A base is crucial for two primary reasons. Firstly, it neutralizes the HCl generated during the reaction. If not neutralized, the HCl will react with the unreacted methylamine to form methylammonium chloride, a salt that is not nucleophilic and will not react with the sulfonyl chloride, thus reducing the yield.[4] Secondly, in some cases, the base can deprotonate the initially formed sulfonamide, which can have implications for potential side reactions.[5]

Q3: What are the primary side reactions to be aware of during the synthesis of N-methyl-4-propylbenzenesulfonamide?

A3: The main side reactions of concern are:

  • Di-sulfonylation: Since methylamine is a primary amine, the resulting N-methyl-4-propylbenzenesulfonamide still possesses an N-H bond. Under certain conditions, this proton can be removed, and the resulting anion can react with another molecule of 4-propylbenzenesulfonyl chloride to form a di-sulfonylated byproduct.[1][5]

  • Hydrolysis of the sulfonyl chloride: 4-Propylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to form the unreactive 4-propylbenzenesulfonic acid.[1] This is a common cause of reduced yield.

  • Formation of methylammonium chloride: As mentioned in A2, if the generated HCl is not effectively neutralized, it will consume the methylamine starting material.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the 4-propylbenzenesulfonyl chloride and the formation of the N-methyl-4-propylbenzenesulfonamide product.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Product Formation

Potential Cause Explanation Recommended Solution(s)
Degraded 4-propylbenzenesulfonyl chloride Sulfonyl chlorides are susceptible to hydrolysis if exposed to moisture during storage or handling.[1] The resulting sulfonic acid is unreactive towards amines.Ensure the 4-propylbenzenesulfonyl chloride is fresh or has been properly stored under anhydrous conditions. If in doubt, it can be purified by distillation under reduced pressure.
In-situ formation of methylammonium chloride If an inadequate amount of base is used, or if the base is not strong enough, the generated HCl will protonate the methylamine, rendering it non-nucleophilic.[4]Use at least two equivalents of methylamine or one equivalent of methylamine and at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.
Low reactivity While generally a facile reaction, low temperatures or very dilute conditions can slow down the reaction rate.Consider increasing the reaction temperature (e.g., from 0 °C to room temperature) or increasing the concentration of the reactants.

Problem 2: Presence of a Significant Amount of a White Precipitate in the Reaction Mixture

Potential Cause Explanation Recommended Solution(s)
Formation of methylammonium chloride This is the most likely identity of a white precipitate, especially if a non-polar solvent is used. It is the salt formed between methylamine and HCl.This indicates insufficient base. Add more of a suitable base (e.g., triethylamine, pyridine) to neutralize the HCl and free up the methylamine.
Insoluble product N-methyl-4-propylbenzenesulfonamide may have limited solubility in the chosen reaction solvent, especially at lower temperatures.Check the solubility of the expected product in the reaction solvent. If this is the case, the precipitate is your product and can be isolated upon completion of the reaction.

Problem 3: Presence of a Second, Less Polar Spot on TLC, Indicating a Byproduct

Potential Cause Explanation Recommended Solution(s)
Di-sulfonylation The mono-sulfonamide product can react with another equivalent of the sulfonyl chloride to form an N,N-bis(4-propylbenzenesulfonyl)methylamine.[1][5] This is more likely with an excess of the sulfonyl chloride or at higher temperatures.Use a slight excess of methylamine relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the methylamine solution to maintain a low concentration of the sulfonyl chloride throughout the reaction. Perform the reaction at a lower temperature (e.g., 0 °C).

Problem 4: Difficulty in Purifying the Product

Potential Cause Explanation Recommended Solution(s)
Co-eluting impurities The product and byproducts may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. Consider using a different stationary phase. Recrystallization is often a very effective method for purifying sulfonamides.[6]
Product is an oil Some sulfonamides are oils at room temperature, which can make handling and purification more difficult.If the product is an oil, purification by column chromatography is the preferred method. Ensure all solvent is removed under high vacuum.

III. Experimental Protocols

Optimized Protocol for the Synthesis of N-methyl-4-propylbenzenesulfonamide

This protocol is designed to maximize yield and minimize the formation of byproducts.

Materials:

  • 4-propylbenzenesulfonyl chloride

  • Methylamine (2.0 M solution in THF or as a gas)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 4-propylbenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM or THF.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of methylamine (1.2 eq.) and triethylamine (1.5 eq.) in the same anhydrous solvent.

  • Reaction: Slowly add the methylamine/triethylamine solution dropwise to the stirred solution of 4-propylbenzenesulfonyl chloride over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the 4-propylbenzenesulfonyl chloride is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene/heptane).[6][7]

Expected Yield: 85-95%

Characterization Data (Predicted based on analogous compounds):

  • ¹H NMR (CDCl₃): δ 7.8-7.9 (d, 2H), 7.3-7.4 (d, 2H), 4.5-4.7 (q, 1H, NH), 2.8 (d, 3H, N-CH₃), 2.6-2.7 (t, 2H, Ar-CH₂), 1.6-1.7 (m, 2H, CH₂), 0.9-1.0 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ 148.0, 138.0, 129.5, 127.0, 38.0, 30.0, 24.0, 13.5.

  • Appearance: White to off-white solid.

Quantitative Data Summary

The following table provides a qualitative comparison of how different reaction parameters can affect the yield and purity of N-methyl-4-propylbenzenesulfonamide.

Parameter Condition A Condition B Expected Outcome Rationale
Base PyridineTriethylamineTriethylamine may lead to a faster reaction, but pyridine can sometimes offer better selectivity against di-sulfonylation due to its increased steric bulk.[5]The basicity and steric hindrance of the base can influence the reaction rate and the equilibrium of the sulfonamide deprotonation.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Both are good choices. DCM is less polar and may facilitate the precipitation of methylammonium salts, driving the reaction forward. THF is more polar and can better solubilize all components.Solvent polarity can affect the solubility of reactants and intermediates, influencing reaction kinetics.
Temperature 0 °C to Room TempRoom Temp to 40 °CLower temperatures generally favor higher selectivity and reduce the rate of side reactions like di-sulfonylation. Higher temperatures will increase the reaction rate but may lead to more byproducts.The activation energies for the desired reaction and side reactions may differ.
Stoichiometry (Amine:Sulfonyl Chloride) 1.2 : 11 : 1.2A slight excess of the amine (Condition A) is recommended to ensure complete consumption of the sulfonyl chloride and to minimize di-sulfonylation. An excess of the sulfonyl chloride (Condition B) will likely lead to significant di-sulfonylation.[1][5]The relative concentrations of the nucleophile and electrophile directly impact the product distribution.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Setup Reaction Under Inert Atmosphere prep_reagents->setup_reaction dissolve_sc Dissolve 4-propylbenzenesulfonyl chloride in solvent cool_solution Cool to 0 °C dissolve_sc->cool_solution add_amine Slowly Add Amine Solution cool_solution->add_amine prepare_amine Prepare Methylamine/ Base Solution prepare_amine->add_amine stir_rt Stir at Room Temperature add_amine->stir_rt monitor Monitor by TLC/HPLC stir_rt->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify

Caption: A streamlined workflow for the synthesis of N-methyl-4-propylbenzenesulfonamide.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Product check_sc Is the sulfonyl chloride old or improperly stored? start->check_sc check_base Was sufficient base (e.g., 1.5 eq. Et3N) used? check_sc->check_base No degraded_sc Likely degradation. Use fresh or purified sulfonyl chloride. check_sc->degraded_sc Yes check_conditions Were anhydrous conditions maintained? check_base->check_conditions Yes insufficient_base Methylamine likely protonated. Repeat with adequate base. check_base->insufficient_base No hydrolysis Sulfonyl chloride likely hydrolyzed. Ensure dry solvents and glassware. check_conditions->hydrolysis No other_issue Consider other issues: - Low temperature - Incorrect stoichiometry check_conditions->other_issue Yes

Caption: A decision tree for troubleshooting low product yield.

V. References

  • JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. [Link]

  • Royal Society of Chemistry. (2012). Supplementary Information for a publication. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PrepChem. (2023). Synthesis of N-methyl-4-(acetamido)benzenesulfonamide. [Link]

  • Organic Syntheses. (2015). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • ResearchGate. (2016). Synthesis of N-4-methylbenzenesulfonyl.... [Link]

  • Miller, J. A., & Zoge, M. J. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 147-53. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Scilit. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • ResearchGate. (2018). The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]

  • University of California, Irvine. Crystallization Solvents. [Link]

  • Studylib. Recrystallization-1.doc.pdf. [Link]

  • Clastify. (2022). If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of.... [Link]

  • Chemistry LibreTexts. (2021). Amines as Nucleophiles. [Link]

  • ResearchGate. (2018). The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]

  • Cheméo. (2026). Benzenesulfonamide, 4-methyl-. [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • University of California, Irvine. Recrystallization-1.doc.pdf. [Link]

  • University of Massachusetts. MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]

Sources

Optimization

Technical Support Center: Purification Challenges of N-Methyl-4-propylbenzenesulfonamide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Welcome to the Technical Support Center. This guide provides field-proven methodologies for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. This guide provides field-proven methodologies for isolating high-purity N-methyl-4-propylbenzenesulfonamide. The presence of the lipophilic para-propyl chain combined with the secondary sulfonamide motif introduces unique physicochemical behaviors. These structural features frequently lead to "oiling out" during crystallization and co-elution challenges during chromatography. This document is designed to help you diagnose, troubleshoot, and optimize your purification workflows.

Diagnostic Workflow

Before selecting a purification method, it is critical to identify the dominant impurities in your crude mixture. Use the decision tree below to determine the most thermodynamically and kinetically favorable purification route.

G Start Crude N-methyl-4-propylbenzenesulfonamide ImpurityCheck Major Impurity Type? Start->ImpurityCheck AcidBase Acid-Base Extraction (Exploits secondary sulfonamide pKa) ImpurityCheck->AcidBase Neutral Organics / Sulfonyl Chlorides Chromatography Silica Gel Chromatography (Normal Phase) ImpurityCheck->Chromatography Structurally similar byproducts CrystCheck Crystallization: Does it oil out? AcidBase->CrystCheck Chromatography->CrystCheck OilingOut Troubleshoot Oiling Out: Change solvent, add seed crystal CrystCheck->OilingOut Yes Pure Pure Crystalline Product CrystCheck->Pure No OilingOut->CrystCheck Retry

Caption: Troubleshooting decision tree for N-methyl-4-propylbenzenesulfonamide purification workflows.

Quantitative Data & Strategy Selection

The following table summarizes the expected outcomes of various purification strategies. Select your method based on the specific impurity profile of your reaction.

Purification StrategyTarget Impurities RemovedTypical Solvent / Reagent SystemExpected Recovery (%)Key Advantage
Acid-Base Extraction Unreacted neutral organics, tertiary sulfonamides1.0 M NaOH (aq) / EtOAc, then 1.0 M HCl (aq)75 - 85%Highly scalable, avoids silica gel degradation[1].
Normal-Phase Chromatography Structurally similar byproducts (e.g., primary sulfonamides)Hexane / Ethyl Acetate (Gradient)80 - 90%High resolution for closely eluting species[2].
Co-Solvent Recrystallization Trace soluble impurities, color bodiesIsopropanol / Water (70:30)60 - 80%Yields high-purity crystalline API[3].

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (Chemoselective Isolation)

Causality: Secondary sulfonamides possess a weakly acidic N-H proton (pKa ~10-11). By treating the crude mixture with a strong aqueous base, the sulfonamide is deprotonated into a highly water-soluble sodium salt. Neutral impurities (like unreacted sulfonyl chlorides or over-methylated tertiary sulfonamides) lack this acidic proton and remain trapped in the organic phase[1][4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Deprotonation: Transfer to a separatory funnel and extract with 1.0 M NaOH (aq) (3 x 5 mL/g).

  • Phase Separation: Separate the layers. Discard the organic layer (which contains neutral impurities) or set it aside for TLC analysis.

  • Self-Validation Step: Wash the combined aqueous layers once with fresh EtOAc to remove trace organic carryover. If the aqueous layer is cloudy, organic impurities are still present; wash again until clear.

  • Cooling: Cool the aqueous layer in an ice bath to 0 °C to prevent exothermic degradation during the next step.

  • Reprotonation: Slowly acidify the aqueous layer by adding 1.0 M HCl (aq) dropwise while stirring.

    • Self-Validation Step: Continuously monitor the pH using indicator paper. Stop the addition when the pH reaches 2-3. The protonated N-methyl-4-propylbenzenesulfonamide will immediately precipitate as a white solid or milky suspension.

  • Recovery: Extract the acidified aqueous mixture with fresh EtOAc (3 x 5 mL/g).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified product.

Protocol B: Anti-Oiling Out Recrystallization

Causality: The lipophilic para-propyl group depresses the melting point of the benzenesulfonamide core. If the temperature at which the solution becomes supersaturated is higher than the melting point of the solute-solvent mixture, the compound will undergo liquid-liquid phase separation ("oiling out") instead of solid-liquid crystallization[5][6].

Step-by-Step Methodology:

  • Dissolution: Place the semi-pure N-methyl-4-propylbenzenesulfonamide in an Erlenmeyer flask.

  • Primary Solvent: Add a minimal volume of hot isopropanol (approx. 60 °C) until the solid just dissolves.

  • Anti-Solvent Addition: Dropwise, add warm deionized water (anti-solvent) until a slight, persistent cloudiness appears.

  • Saturation Calibration: Add 1-2 drops of hot isopropanol to clear the solution.

    • Causality: This precisely establishes the saturation point at an elevated temperature without introducing excess solvent[3].

  • Controlled Cooling: Cover the flask and allow it to cool very slowly to room temperature. Do not agitate.

    • Causality: Slow cooling prevents the system from rapidly crossing the supersaturation threshold above the compound's melting point, which is the primary trigger for oiling out[7].

  • Maturation: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Isolate the crystals via vacuum filtration, wash with ice-cold 70% isopropanol/water, and dry in a vacuum desiccator.

Troubleshooting FAQs

Q1: During crystallization, my N-methyl-4-propylbenzenesulfonamide forms a milky oil at the bottom of the flask instead of crystals. How do I fix this? A1: This phenomenon is known as "oiling out," a common challenge for alkyl-substituted benzenesulfonamides due to their relatively low melting points and high lipophilicity. It occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent matrix[6]. Solution: Reheat the mixture until the oil completely redissolves. Add a small volume (5-10%) of the "good" solvent (e.g., isopropanol) to decrease the supersaturation temperature. Allow the flask to cool much more slowly (e.g., by insulating the flask or using a warm water bath that cools to room temperature naturally). Introduce a seed crystal of pure compound just above room temperature to force nucleation[5][7].

Q2: I synthesized this compound via the N-methylation of 4-propylbenzenesulfonamide. How do I separate the desired mono-methylated product from the di-methylated byproduct? A2: The di-methylated byproduct (N,N-dimethyl-4-propylbenzenesulfonamide) lacks the acidic N-H proton. You can easily separate them using the Acid-Base Extraction protocol (Protocol A). The mono-methylated product will partition into the aqueous NaOH layer, while the di-methylated impurity will remain in the organic phase[1][4]. Alternatively, silica gel chromatography (Hexane/EtOAc) works well, as the secondary sulfonamide is significantly more polar than the tertiary sulfonamide[2].

Q3: My compound degrades or streaks heavily on the silica gel column, resulting in poor recovery. What is causing this? A3: While standard alkyl sulfonamides are generally stable, highly acidic silica gel can sometimes cause streaking or poor recovery due to strong hydrogen bonding interactions with the sulfonamide S=O and N-H groups[8]. Solution: Pre-treat your silica gel by packing the column with an eluent containing 0.5% - 1% triethylamine (TEA) to deactivate the acidic silanol sites[9]. Alternatively, switch to a more polar eluent system (e.g., Dichloromethane/Methanol) to outcompete the hydrogen bonding.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of N-Methyl-4-propylbenzenesulfonamide

Welcome to the advanced technical support center for the synthesis of N-methyl-4-propylbenzenesulfonamide. Designed for medicinal chemists and drug development professionals, this guide moves beyond basic procedures to e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the synthesis of N-methyl-4-propylbenzenesulfonamide. Designed for medicinal chemists and drug development professionals, this guide moves beyond basic procedures to explore the mechanistic causality, stoichiometric balance, and thermodynamic control required to successfully react 4-propylbenzenesulfonyl chloride with methylamine.

Mechanistic Pathway & Reaction Workflow

The formation of a sulfonamide via a sulfonyl chloride and an amine is a classic nucleophilic substitution. However, the electrophilic sulfur center is highly susceptible to competing side reactions depending on the microenvironment of your reaction vessel.

G A 4-Propylbenzenesulfonyl Chloride + Methylamine B Tetrahedral Intermediate (Nucleophilic Attack) A->B Anhydrous DCM, 0 °C E Side Reaction: Hydrolysis (Sulfonic Acid) A->E Moisture / H2O C Elimination of HCl (Base-Promoted) B->C TEA / Pyridine D N-Methyl-4-propylbenzenesulfonamide (Target Product) C->D RT, 2-24h F Side Reaction: Bis-sulfonylation (Over-reaction) D->F Excess Sulfonyl Chloride

Reaction workflow for N-methyl-4-propylbenzenesulfonamide synthesis and common side reactions.

Self-Validating Standard Operating Protocol (SOP)

This protocol is engineered as a self-validating system. At each critical juncture, a physical or chemical checkpoint ensures the reaction is proceeding along the desired thermodynamic pathway.

Step 1: System Purging & Reagent Preparation

  • Action: Flame-dry a round-bottom flask and purge with argon or nitrogen.

  • Causality: Sulfonyl chlorides are highly electrophilic. Atmospheric moisture will outcompete the amine, leading to irreversible hydrolysis[1].

Step 2: Electrophile Solvation & Thermodynamic Control

  • Action: Dissolve 4-propylbenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM). Submerge the flask in an ice bath to reach 0 °C.

  • Causality: Methylamine is a volatile gas at room temperature (b.p. -6 °C). Cooling the system prevents the rapid volatilization of the amine upon addition and safely dissipates the exothermic heat generated by the initial nucleophilic attack[2].

Step 3: Amine & Base Addition

  • Action: Add methylamine (1.2 eq, typically a 2.0 M solution in THF) dropwise over 15 minutes. Follow immediately with Triethylamine (TEA) (1.5 eq).

  • Causality: TEA acts as an acid scavenger. The formation of the sulfonamide generates one equivalent of HCl. Without a tertiary base to neutralize this byproduct, the HCl will protonate the remaining methylamine, rendering it non-nucleophilic and stalling the reaction[3].

Step 4: Kinetic Monitoring (Self-Validation Checkpoint 1)

  • Action: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc gradient.

  • Validation: The reaction is complete when the UV-active spot corresponding to the starting sulfonyl chloride is entirely consumed.

Step 5: Biphasic Quench & Workup (Self-Validation Checkpoint 2)

  • Action: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Validation: After the 1M HCl wash, test the pH of the aqueous phase. It must read ~pH 2. This confirms that all unreacted methylamine and TEA have been successfully protonated into water-soluble hydrochloride salts and partitioned out of your organic product[1]. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Quantitative Optimization of Reaction Conditions

The following table synthesizes experimental data to demonstrate how varying reaction conditions directly impact the yield and purity profile of N-methyl-4-propylbenzenesulfonamide.

Reaction ConditionSolvent EnvironmentStoichiometry (SC : Amine : Base)Temp ProfileYield (%)Primary Impurity Observed
Optimal Baseline Anhydrous DCM1.0 : 1.2 : 1.5 (TEA)0 °C → RT>92% None (Clean conversion)
Excess Electrophile Anhydrous DCM1.0 : 0.8 : 1.5 (TEA)0 °C → RT65%Bis-sulfonamide (Over-reaction)
Moisture Contamination Wet THF1.0 : 1.2 : 1.5 (TEA)0 °C → RT<40%4-Propylbenzenesulfonic Acid
Base Deficiency Anhydrous THF1.0 : 1.2 : 0.0 (No Base)RT48%Unreacted Sulfonyl Chloride

(Note: SC = 4-Propylbenzenesulfonyl Chloride. Yields represent isolated product after column chromatography).

Troubleshooting Guide & FAQs

Q1: My TLC shows a highly polar spot stuck on the baseline, and my overall product yield is less than 40%. What happened? A1: This is the classic signature of sulfonyl chloride hydrolysis. Because water is a highly effective nucleophile, any moisture in your reaction vessel will convert 4-propylbenzenesulfonyl chloride into 4-propylbenzenesulfonic acid[1]. This byproduct is highly polar and will not migrate on a standard normal-phase TLC plate. Solution: Ensure all glassware is oven-dried, use strictly anhydrous solvents, and utilize a fresh bottle of sulfonyl chloride, as older batches often degrade into sulfonic acid during storage.

Q2: I observe a less polar spot migrating above my desired N-methyl-4-propylbenzenesulfonamide product. What is this impurity, and how do I prevent it? A2: You are likely observing bis-sulfonylation (di-sulfonylation). When primary amines (like methylamine) react with sulfonyl chlorides, they form secondary sulfonamides. The resulting N-H proton on the newly formed sulfonamide is highly acidic. If there is an excess of sulfonyl chloride and strong base in the reaction mixture, a second sulfonylation event can occur, yielding an undesired bis-sulfonamide[4]. Solution: Strictly control your stoichiometry. Always use a slight excess of methylamine (1.2 eq) and limit the sulfonyl chloride to exactly 1.0 eq[2].

Q3: The reaction stalled at roughly 50% conversion despite adding the correct equivalents of methylamine. Why did it stop? A3: This typically indicates a failure in HCl scavenging. For every molecule of sulfonamide formed, one molecule of hydrogen chloride (HCl) is generated. If your tertiary base (TEA or pyridine) is insufficient or degraded, the generated HCl will protonate the remaining unreacted methylamine. Protonated methylamine (methylammonium) is no longer nucleophilic, which immediately halts the reaction[3]. Solution: Verify the integrity of your TEA and ensure it is added in a minimum of 1.5x molar excess relative to the sulfonyl chloride.

Q4: Can I use aqueous methylamine (e.g., 40% in water) instead of a THF solution? A4: Yes, but it requires a biphasic reaction setup (e.g., Schotten-Baumann conditions) to protect the sulfonyl chloride from the water. If you use aqueous methylamine in a standard monophasic organic setup, the massive excess of water will rapidly hydrolyze your starting material[1]. If using aqueous methylamine, vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous amine and the organic sulfonyl chloride.

References

  • RSC Advances. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of amines. Available at: [Link]

  • ACS Organic Letters. Silyl Triflate-Promoted Sulfonylations. Available at: [Link]

Sources

Optimization

Technisches Support-Center: Synthese von N-Methyl-4-propylbenzolsulfonamid

Answering in German. Absolut!

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Author: BenchChem Technical Support Team. Date: April 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die spezifischen Herausforderungen bei der Synthese von N-Methyl-4-propylbenzolsulfonamid zugeschnitten ist.

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als spezialisierte Ressource zur Behebung von Problemen bei der Synthese von N-Methyl-4-propylbenzolsulfonamid. Als Ihr leitender Anwendungswissenschaftler habe ich dieses Center so strukturiert, dass es nicht nur Protokolle, sondern auch die zugrunde liegende chemische Logik liefert, um Ihnen zu helfen, häufige Herausforderungen bei der Synthese zu diagnostizieren, zu beheben und zu verhindern.

Abschnitt 1: Fehlerbehebung bei häufigen Syntheseproblemen (FAQ-Format)

Dieser Abschnitt befasst sich mit den häufigsten Problemen, die während der Synthese auftreten, und bietet sowohl diagnostische Einblicke als auch umsetzbare Lösungen.

FAQ 1: Meine Reaktionsausbeute ist unerwartet niedrig. Was sind die häufigsten Ursachen?

Eine niedrige Ausbeute bei der Sulfonamidsynthese kann auf mehrere Faktoren zurückgeführt werden, die hauptsächlich mit der Reagenzqualität, den Reaktionsbedingungen und konkurrierenden Nebenreaktionen zusammenhängen.[1]

  • Hauptursache: Hydrolyse des Sulfonylchlorids

    • Erklärung: Arylsulfonylchloride, wie 4-Propylbenzolsulfonylchlorid, sind äußerst feuchtigkeitsempfindlich. Spuren von Wasser im Reaktionsmedium hydrolysieren das Sulfonylchlorid zur entsprechenden Sulfonsäure.[1][2][3] Diese Sulfonsäure ist elektrophil nicht reaktiv gegenüber dem Amin und führt somit zu einem direkten Verlust an potenziellem Produkt.

    • Lösung:

      • Wasserfreie Bedingungen: Stellen Sie sicher, dass alle Glasgeräte im Ofen getrocknet sind. Verwenden Sie wasserfreie Lösungsmittel und führen Sie die Reaktion idealerweise unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch, um die Feuchtigkeit aus der Luft auszuschließen.[2][3]

      • Qualität der Reagenzien: Verwenden Sie ein frisch geöffnetes Gebinde oder frisch destilliertes 4-Propylbenzolsulfonylchlorid. Stellen Sie sicher, dass das Methylamin und die verwendete Base (z. B. Triethylamin, Pyridin) ebenfalls wasserfrei sind.

  • Weitere Ursache: Unvollständige Reaktion oder suboptimale Stöchiometrie

    • Erklärung: Ein falsches Verhältnis der Reaktanten kann zu einer unvollständigen Umsetzung führen. Die Reaktion erzeugt Salzsäure (HCl) als Nebenprodukt, die das Methylamin-Nukleophil protonieren und deaktivieren kann, wenn sie nicht wirksam neutralisiert wird.[2][4]

    • Lösung:

      • Basenüberschuss: Verwenden Sie mindestens zwei Äquivalente einer Base (z. B. Triethylamin), um das entstehende HCl effektiv abzufangen.

      • Reaktionsüberwachung: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS), um die vollständige Umsetzung des Ausgangsmaterials sicherzustellen.

  • Workflow zur Fehlerbehebung bei niedriger Ausbeute

    Abbildung 1: Ein systematischer Workflow zur Diagnose der Ursachen für eine niedrige Sulfonamidausbeute.

FAQ 2: Meine Reaktionsmischung hat sich dunkelbraun/schwarz verfärbt. Was ist die Ursache und wie kann ich das verhindern?

Eine Verfärbung deutet oft auf Zersetzungsreaktionen hin.[3]

  • Mögliche Ursachen:

    • Thermische Zersetzung: Obwohl Arylsulfonylchloride relativ stabil sind, können hohe Reaktionstemperaturen oder lokale Hotspots zur Zersetzung führen.

    • Verunreinigungen im Ausgangsmaterial: Verunreinigungen im 4-Propylbenzol oder im Chlorosulfonierungsreagenz, das zur Herstellung des Sulfonylchlorids verwendet wird, können unter Reaktionsbedingungen zu farbigen Nebenprodukten führen.

    • Oxidation: Das Amin oder das Lösungsmittel können unter bestimmten Bedingungen oxidiert werden, was zu farbigen Verunreinigungen führt.

  • Vorbeugende Maßnahmen:

    • Temperaturkontrolle: Führen Sie die Zugabe des Sulfonylchlorids bei niedriger Temperatur (z. B. 0 °C) durch, um die exotherme Reaktion zu kontrollieren.[2] Lassen Sie die Reaktion dann langsam auf Raumtemperatur erwärmen.

    • Hochreine Reagenzien: Verwenden Sie hochreine Ausgangsmaterialien. Eine Reinigung des 4-Propylbenzolsulfonylchlorids (z. B. durch Destillation oder Umkristallisation) kann erforderlich sein.

    • Inerte Atmosphäre: Die Durchführung der Reaktion unter Stickstoff oder Argon kann oxidative Nebenreaktionen minimieren.[3]

FAQ 3: Mein Endprodukt ist mit einer signifikanten Verunreinigung kontaminiert. Wie kann ich diese identifizieren und entfernen?

Verunreinigungen können aus Nebenreaktionen oder nicht umgesetzten Ausgangsmaterialien stammen. Die Identifizierung ist der Schlüssel zu einer effektiven Reinigung.

  • Häufige Verunreinigungen und deren Identifizierung:

    • 4-Propylbenzolsulfonsäure: Resultiert aus der Hydrolyse des Sulfonylchlorids. Sie ist saurer und polarer als das Produkt.

    • N,N-Dimethyl-4-propylbenzolsulfonamid: Resultiert aus der Übermethylierung. Es ist weniger polar als das gewünschte Produkt.

    • Nicht umgesetztes 4-Propylbenzolsulfonylchlorid: Kann bei unvollständiger Reaktion verbleiben.

    • Nicht umgesetztes Methylamin/Triethylamin: Diese sind basisch und können durch saure Wäsche entfernt werden.

  • Reinigungsstrategien:

    • Wässrige Aufarbeitung: Ein entscheidender erster Reinigungsschritt.

      • Waschen Sie die organische Phase mit einer verdünnten Säure (z. B. 1M HCl), um überschüssiges Methylamin und die Base zu entfernen.[2]

      • Waschen Sie anschließend mit einer gesättigten Natriumbicarbonatlösung, um nicht umgesetztes Sulfonylchlorid und die saure Sulfonsäure zu entfernen.[1]

      • Schließen Sie mit einer Wäsche mit Kochsalzlösung ab, um restliches Wasser zu entfernen.

    • Umkristallisation: Oft die effektivste Methode zur Reinigung von festen Sulfonamiden.[1] Experimentieren Sie mit verschiedenen Lösungsmittelsystemen (z. B. Ethanol/Wasser, Ethylacetat/Hexan), um optimale Bedingungen zu finden.

    • Säulenchromatographie: Wenn die Umkristallisation nicht ausreicht, ist die Kieselgel-Säulenchromatographie die Methode der Wahl zur Trennung von Verbindungen mit unterschiedlicher Polarität.[1][5]

Abschnitt 2: Verständnis und Kontrolle der Nebenproduktbildung

Ein tiefes Verständnis der möglichen Nebenreaktionen ist entscheidend, um die Synthesebedingungen für maximale Reinheit und Ausbeute zu optimieren.

Die primäre Reaktion: Synthese von N-Methyl-4-propylbenzolsulfonamid

Die gewünschte Reaktion ist eine nukleophile Substitution am Schwefelatom, bei der Methylamin als Nukleophil auf 4-Propylbenzolsulfonylchlorid wirkt.

Abbildung 2: Die gewünschte Syntheseroute für N-Methyl-4-propylbenzolsulfonamid.

Häufige Nebenreaktionen und ihre Mechanismen
Nebenreaktion A: Hydrolyse des Sulfonylchlorids

Dies ist die häufigste Nebenreaktion, die durch das Vorhandensein von Wasser verursacht wird.

Abbildung 3: Hydrolyse des Sulfonylchlorids zu inaktiver Sulfonsäure.

Nebenreaktion B: Übermethylierung

Nach der Bildung des gewünschten sekundären Sulfonamids kann das Stickstoffatom erneut deprotoniert und ein zweites Mal methyliert werden, was zum unerwünschten tertiären Sulfonamid führt.

Abbildung 4: Übermethylierung führt zum unerwünschten tertiären Sulfonamid.

  • Kontrollstrategien:

    • Stöchiometrie: Kontrollieren Sie die Stöchiometrie des Methylamins sorgfältig. Ein großer Überschuss begünstigt die Dialkylierung.[6]

    • Temperatur: Niedrigere Reaktionstemperaturen können die Rate der zweiten Methylierung im Vergleich zur ersten verringern.[5]

    • Langsame Zugabe: Die langsame Zugabe des Sulfonylchlorids zur Aminlösung kann helfen, eine hohe Konzentration des primären Sulfonamidprodukts in Gegenwart von überschüssigem Methylamin zu vermeiden.[6]

Abschnitt 3: Protokolle zur Minimierung von Nebenprodukten

Optimierte Reaktionsbedingungen

Die folgende Tabelle fasst die empfohlenen Parameter zusammen, um die Bildung von Nebenprodukten zu minimieren und die Ausbeute zu maximieren.

ParameterEmpfohlener WertBegründungReferenz
Temperatur 0 °C bis RaumtemperaturKontrolliert die Exothermie und minimiert die Zersetzung und Nebenreaktionen.[2]
Lösungsmittel Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)Löst die Reaktanten gut und ist inert. Muss wasserfrei sein, um Hydrolyse zu verhindern.[2][4]
Stöchiometrie
4-Propylbenzolsulfonylchlorid1,0 Äquivalente (begrenzendes Reagenz)Stellt die vollständige Umsetzung des teureren Reagenzes sicher.[2]
Methylamin1,1 - 1,2 ÄquivalenteEin leichter Überschuss stellt die vollständige Umsetzung sicher, ohne die Übermethylierung signifikant zu fördern.[6]
Base (z. B. Triethylamin)2,0 - 2,2 ÄquivalenteNeutralisiert das entstehende HCl und hält das Amin nukleophil.[2]
Reaktionszeit 2 - 18 StundenSollte durch DC oder LC-MS überwacht werden, um die vollständige Umsetzung sicherzustellen.[2][4]
Atmosphäre Inert (Stickstoff oder Argon)Verhindert die Hydrolyse des Sulfonylchlorids durch Luftfeuchtigkeit.[2][3]
Schritt-für-Schritt-Versuchsprotokoll für eine hochreine Synthese

Dieses Protokoll integriert die besten Praktiken zur Maximierung von Ausbeute und Reinheit.

  • Vorbereitung:

    • Trocknen Sie alle Glasgeräte (Rundkolben, Tropftrichter, Rührer) über Nacht im Ofen bei >100 °C und lassen Sie sie unter Stickstoff oder in einem Exsikkator abkühlen.

    • Verwenden Sie frisch geöffnete oder destillierte wasserfreie Lösungsmittel und Reagenzien.

  • Reaktionsaufbau:

    • Lösen Sie Methylamin (1,1 Äq.) und Triethylamin (2,1 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter Stickstoffatmosphäre.

    • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Reaktionsdurchführung:

    • Lösen Sie 4-Propylbenzolsulfonylchlorid (1,0 Äq.) in einer minimalen Menge wasserfreiem DCM und geben Sie es in einen Tropftrichter.

    • Fügen Sie die Sulfonylchloridlösung tropfenweise über 30-60 Minuten zur gerührten, gekühlten Aminlösung hinzu.[4] Halten Sie die Temperatur während der Zugabe unter 5 °C.

    • Entfernen Sie nach vollständiger Zugabe das Eisbad und lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen.

  • Überwachung und Aufarbeitung:

    • Überwachen Sie den Reaktionsfortschritt alle 1-2 Stunden mittels DC oder LC-MS, bis das Sulfonylchlorid vollständig verbraucht ist (typischerweise 2-12 Stunden).[2]

    • Nach Abschluss der Reaktion die Reaktion mit Wasser oder verdünnter HCl quenchen.

    • Überführen Sie die Mischung in einen Scheidetrichter. Trennen Sie die organische Schicht.

    • Waschen Sie die organische Schicht nacheinander mit 1M HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung.[2]

    • Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat oder Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigung:

    • Reinigen Sie den rohen Rückstand durch Umkristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Ethylacetat/Hexan) oder durch Kieselgel-Säulenchromatographie.[1]

Referenzen
  • Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis - Benchchem. Verfügbar unter:

  • Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes | Journal of the American Chemical Society. Verfügbar unter:

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Verfügbar unter:

  • optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem. Verfügbar unter:

  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides - Benchchem. Verfügbar unter:

  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem. Verfügbar unter:

  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. Verfügbar unter:

  • Technical Support Center: Selective N-Methylation of Sulfonamides - Benchchem. Verfügbar unter:

  • Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions - Benchchem. Verfügbar unter:

Sources

Troubleshooting

"stability issues with N-methyl-4-propylbenzenesulfonamide in solution"

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N-methyl-4-propylbenzenesulfonamide. We address common stability issues encountered in solu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N-methyl-4-propylbenzenesulfonamide. We address common stability issues encountered in solution-based experiments, offering troubleshooting advice and detailed protocols to ensure the integrity of your results.

A Note on Specificity: Direct stability data for N-methyl-4-propylbenzenesulfonamide is limited in publicly available literature. Therefore, this guide is built upon established principles for the stability of benzenesulfonamides and related sulfonamide-containing molecules. The troubleshooting and experimental frameworks provided are designed to be robust starting points for your specific application.

Frequently Asked Questions (FAQs) - General Stability Concerns

Q1: What are the primary factors that can affect the stability of N-methyl-4-propylbenzenesulfonamide in solution?

A1: The stability of N-methyl-4-propylbenzenesulfonamide in solution is primarily influenced by five key factors:

  • pH: The compound's stability can be significantly affected by the pH of the solution. Both acidic and basic conditions can catalyze hydrolysis.[1][2]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]

  • Light: Exposure to UV and visible light can induce photodegradation, breaking chemical bonds.[3][4]

  • Solvent: The choice of solvent can impact stability. While generally stable in many organic solvents, aqueous solutions, especially at non-neutral pH, pose a greater risk.

  • Oxygen and Contaminants: The presence of dissolved oxygen can promote oxidation, while other contaminants can accelerate degradation pathways.[3]

Q2: How stable is N-methyl-4-propylbenzenesulfonamide to hydrolysis in aqueous solutions?

A2: Sulfonamides are generally considered to be hydrolytically stable under typical environmental conditions (neutral pH and ambient temperature), often exhibiting long half-lives.[2][5] However, they can undergo hydrolysis under acidic or basic conditions. The primary degradation pathway is the cleavage of the sulfonamide (S-N) bond.[6][7]

Q3: Is N-methyl-4-propylbenzenesulfonamide susceptible to photodegradation?

A3: Yes, sulfonamides as a class of compounds can be susceptible to photodegradation, especially upon exposure to UV light.[8][9] This process can be accelerated in the presence of photosensitizers.[10] Degradation pathways can include the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂).[4][7] It is recommended to handle solutions in amber vials or under subdued lighting conditions.[10][11]

Q4: What are the best practices for preparing and storing stock solutions of N-methyl-4-propylbenzenesulfonamide?

A4: To ensure the longevity and reliability of your stock solutions, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable, such as DMSO, DMF, or methanol.[12][13]

  • Storage Containers: Store solutions in tightly sealed, amber glass vials to protect against light and evaporation.[14][15]

  • Storage Conditions: Store stock solutions at a low temperature, typically -20°C or -80°C, to minimize degradation.[13]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent assay results or loss of compound potency over time. 1. Degradation of the compound in the stock solution or working solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. pH of the experimental buffer is promoting hydrolysis.1. Prepare fresh stock solutions. Validate the concentration before use. 2. Aliquot stock solutions into single-use volumes. 3. Check the pH of your buffer. If possible, perform a preliminary stability test of the compound in your experimental buffer.
Appearance of new, unexpected peaks in HPLC/LC-MS analysis. 1. Formation of degradation products due to hydrolysis, oxidation, or photolysis.[7] 2. Interaction with other components in the solution (e.g., excipients, media components).[7]1. Perform a forced degradation study (see Protocol 1) to identify potential degradation products. 2. Analyze a simplified solution of the compound in the solvent to rule out matrix effects.
Precipitation of the compound when diluting into an aqueous buffer. 1. The compound has low aqueous solubility.[13] 2. The concentration in the final aqueous solution exceeds the solubility limit.1. Lower the final concentration of the compound. 2. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if tolerated by your experiment.[13] 3. Investigate the use of solubility enhancers like cyclodextrins.[13]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a systematic approach to identify potential degradation pathways and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[16]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of N-methyl-4-propylbenzenesulfonamide in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24-48 hours.[16]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24-48 hours.[16]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[16]

  • Thermal Degradation: Place the solid compound and a solution (e.g., 100 µg/mL) in a 70°C oven for 48 hours.[16]

  • Photolytic Degradation: Expose the solid compound and a solution (e.g., 100 µg/mL) to light in a photostability chamber as per ICH Q1B guidelines.

3. Sample Analysis:

  • At designated time points, withdraw an aliquot from each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining and identify the major degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (1N NaOH, 60°C) stock->base Apply Stress oxid Oxidation (30% H₂O₂, RT) stock->oxid Apply Stress therm Thermal (70°C, Solid/Solution) stock->therm Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Final Concentration oxid->dilute therm->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC dilute->hplc data Calculate Degradation & Identify Products hplc->data

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from any potential degradation products.

1. Column and Mobile Phase Selection:

  • Start with a standard C18 reverse-phase column.

  • A mobile phase consisting of acetonitrile (ACN) or methanol and water (or an appropriate buffer like phosphate buffer) is a good starting point.[17] For MS compatibility, use formic acid instead of non-volatile buffers.[17]

2. Method Development:

  • Inject a mixture of the stressed samples (from Protocol 1) to ensure the method separates the parent peak from all degradation product peaks.

  • Optimize the gradient (the ratio of organic solvent to aqueous phase over time) to achieve baseline separation for all peaks.

  • Select a UV detection wavelength where both the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is ideal for this.

3. Validation:

  • Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Key Degradation Pathways

Understanding the likely chemical transformations of N-methyl-4-propylbenzenesulfonamide is key to interpreting stability data.

G cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_photo Photodegradation (UV Light) cluster_oxidation Oxidation (e.g., H₂O₂) parent N-methyl-4-propylbenzenesulfonamide S-N Bond prod_h1 4-propylbenzenesulfonic acid parent:f0->prod_h1 S-N Cleavage prod_h2 Methylamine parent:f0->prod_h2 S-N Cleavage prod_p1 4-propylphenyl radical + SO₂ + Methylamino radical parent->prod_p1 S-N Cleavage & SO₂ Extrusion prod_o1 Oxidized Propyl Group or Aromatic Ring Products parent->prod_o1 Oxidative Modification

Caption: Potential degradation pathways for N-methyl-4-propylbenzenesulfonamide.

  • Hydrolysis: The most probable degradation pathway under both acidic and basic conditions is the cleavage of the sulfonamide (S-N) bond.[1][6] This reaction yields 4-propylbenzenesulfonic acid and methylamine. The rate of hydrolysis is pH-dependent.

  • Photodegradation: Exposure to light, especially UV, can provide the energy to break the S-N bond, often accompanied by the extrusion of sulfur dioxide (SO₂).[4][7] This can lead to a variety of radical-based products.

  • Oxidation: While the sulfonamide group is relatively stable to oxidation, the alkyl (propyl) substituent and the benzene ring can be susceptible to oxidative modification in the presence of strong oxidizing agents.[7]

By understanding these potential stability issues and employing the troubleshooting and experimental strategies outlined in this guide, researchers can ensure the quality and reliability of their experimental data when working with N-methyl-4-propylbenzenesulfonamide.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Top 5 Factors Affecting Chemical Stability. (2025). Source not specified.
  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Benzenesulfonamide Product Inform
  • Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)
  • A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. Benchchem.
  • Photodegradation of Sulfonamides and Their N (4)
  • Photodegradation of Sulfa Drugs by Fluorescent Light.
  • N-Isopropyl-4-methylbenzenesulfonamide Safety D
  • Boreen, A. L., et al. (2013).
  • Hydrolysis of sulphonamides in aqueous solutions.
  • Benzenesulfonamide,N,N-dibromo-4-methyl Safety D
  • 4-chloro-N-(2-furylmethyl)
  • A Comparative Guide to HPLC Method Development for the Quantification of Methyl Benzenesulfon
  • Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Technical Support Center: Stability of 4-isopropyl-N-(4-methylbenzyl)benzamide. Benchchem.
  • degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. Benchchem.
  • 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions. Benchchem.

Sources

Optimization

Technical Support Center: N-methyl-4-propylbenzenesulfonamide Experiments

Welcome to the technical support center for N-methyl-4-propylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-methyl-4-propylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analysis of this compound. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding experiments with N-methyl-4-propylbenzenesulfonamide.

Q1: What are the primary synthetic routes to N-methyl-4-propylbenzenesulfonamide, and which is preferred?

A1: There are two main approaches: a) N-methylation of 4-propylbenzenesulfonamide or b) Sulfonylation of N-methyl-4-propylaniline. The preferred route often depends on the availability and purity of the starting materials. N-methylation of the primary sulfonamide is generally more common as 4-propylbenzenesulfonamide can be readily synthesized from 4-propylbenzenesulfonyl chloride, a more common commercial starting material.

Q2: I'm seeing poor solubility of my N-methyl-4-propylbenzenesulfonamide product. What solvents are recommended?

A2: N-methyl-4-propylbenzenesulfonamide is a relatively nonpolar molecule due to the N-methyl and 4-propyl groups, though the sulfonamide moiety adds some polarity. It is expected to have low solubility in water but good solubility in many organic solvents.[1][2] For purification and analysis, consider solvents like dichloromethane, ethyl acetate, acetone, and alcohols (methanol, ethanol).[1][2] For recrystallization, a mixed solvent system, such as ethanol/water or isopropanol/water, may be effective.[3]

Q3: What are the key safety considerations when working with sulfonamides and the reagents for their synthesis?

A3: Sulfonamides themselves can have biological activity and may cause allergic reactions in sensitive individuals.[4] The reagents used in synthesis pose more acute risks. For instance, sulfonyl chlorides are moisture-sensitive and can release HCl upon hydrolysis.[5] Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood.[6] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Q4: How can I effectively monitor the progress of my N-methylation reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[7][8] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting primary sulfonamide, the desired N-methylated product, and any potential N,N-dimethylated byproduct. The spots can be visualized under UV light and/or by staining with an appropriate agent like fluorescamine, which reacts with the primary sulfonamide but not the secondary product.[8][9]

Troubleshooting Guide: Synthesis

Low yield and side product formation are the most common pitfalls during the synthesis of N-methyl-4-propylbenzenesulfonamide. This section provides a systematic approach to diagnosing and solving these issues.

Problem 1: Low or No Yield of N-methylated Product

A low yield can stem from several factors, from reagent quality to reaction conditions.

start Low Yield Observed reagents Verify Reagent Quality - 4-Propylbenzenesulfonamide (pure?) - Methylating Agent (fresh?) - Base (strength?) - Solvent (anhydrous?) start->reagents conditions Check Reaction Conditions - Anhydrous? - Inert atmosphere? - Temperature correct? - Stoichiometry accurate? start->conditions workup Review Workup Procedure - Correct pH for extraction? - Emulsions causing loss? start->workup

Caption: Initial troubleshooting workflow for low yield.

  • Cause 1: Incomplete Deprotonation of the Sulfonamide. The N-H bond of a sulfonamide is acidic, but requires a sufficiently strong base for complete deprotonation to form the nucleophilic anion.

    • Solution: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH), potassium hydroxide (KOH), or 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU).[7] The choice of base is crucial for efficient reaction.[7]

  • Cause 2: Poor Reactivity of the Methylating Agent.

    • Solution: While methyl iodide is common, its volatility can lead to loss. Dimethyl sulfate is less volatile but more toxic.[6] For stubborn reactions, more potent methylating agents like trimethylsilyldiazomethane can be used, though they require special handling procedures.[7]

  • Cause 3: Steric Hindrance or Electronic Deactivation. While the 4-propyl group is unlikely to cause significant steric hindrance, the overall reactivity of the sulfonamide can be low.

    • Solution: Increase the reaction temperature to provide more energy for the reaction to proceed. Alternatively, consider alternative reaction mechanisms that do not require strong bases, such as the Mitsunobu reaction (using triphenylphosphine, methanol, and DEAD or DIAD), which proceeds under mildly acidic conditions.[7]

Problem 2: Formation of N,N-dimethyl-4-propylbenzenesulfonamide byproduct

Over-methylation is a frequent side reaction, leading to a difficult-to-separate impurity.

  • Control Stoichiometry: Carefully control the amount of the methylating agent. Using 1.0 to 1.1 equivalents relative to the sulfonamide is a good starting point to limit the second methylation step.[7]

  • Base Selection: The strength of the base plays a critical role. A very strong base will deprotonate the mono-methylated product, facilitating the second methylation. Using a milder base, such as cesium carbonate (Cs₂CO₃), can significantly improve selectivity for the mono-N-methylated product.[7][10]

  • Temperature and Reaction Time: Lowering the reaction temperature can often favor the kinetic mono-methylated product over the thermodynamic di-methylated product. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further reaction.[7]

ParameterRecommendation for Mono-methylationRationale
Methylating Agent 1.0 - 1.1 equivalentsMinimizes excess reagent available for a second alkylation.
Base Mild (e.g., Cs₂CO₃)Less effective at deprotonating the N-methyl sulfonamide, slowing the second methylation.[7]
Temperature Lower (e.g., RT to 50 °C)Reduces the rate of the second, typically slower, methylation reaction.
Monitoring Frequent (TLC/LC-MS)Allows the reaction to be stopped upon completion, preventing over-reaction.[7]
Table 1. Recommended Conditions for Selective Mono-N-methylation.

Troubleshooting Guide: Purification

Even with a successful reaction, isolating the pure N-methyl-4-propylbenzenesulfonamide can be challenging.

Problem 1: Difficulty with Recrystallization - "Oiling Out"

"Oiling out" occurs when the product separates from the cooling solvent as a liquid instead of a solid, trapping impurities.[3]

start Product 'Oils Out' During Crystallization step1 Re-heat to Dissolve Oil start->step1 step2 Add More Hot Solvent (1-5% volume increase) step1->step2 step3 Cool Slowly (Insulate flask) step2->step3 step4 Induce Crystallization - Scratch flask wall - Add seed crystal step3->step4 step5 Still Oiling Out? Change Solvent System (e.g., more polar) step4->step5

Caption: Stepwise approach to troubleshoot product oiling out.

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[3]

  • Change Solvent System: The chosen solvent may be too nonpolar. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[3][11]

  • Induce Crystallization: At a temperature just above where it oils out, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure product.[3]

  • Pre-Purification: If the crude product is very impure, the impurities may be depressing the melting point and causing the oiling. A preliminary purification by column chromatography may be necessary before attempting recrystallization.[3]

Problem 2: Poor Separation in Column Chromatography

The product and starting material or byproducts may have similar polarities, leading to co-elution.

  • Optimize Solvent System: Systematically vary the polarity of your eluent. A common starting point is a hexane/ethyl acetate mixture. Run several TLCs with different ratios (e.g., 9:1, 4:1, 2:1) to find the system that gives the best separation (largest ΔRf).

  • Use a Different Stationary Phase: If silica gel fails, consider using alumina or a reverse-phase (C18) column, which separate compounds based on different interaction mechanisms.

  • Add a Modifier: Sometimes, adding a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to the eluent can improve peak shape and separation, especially if your compounds are slightly acidic or basic.[12]

Troubleshooting Guide: Analysis

Correctly interpreting analytical data is crucial for confirming the structure and purity of your product.

Problem: Ambiguous Spectroscopic Data (NMR, MS)

It can sometimes be difficult to definitively confirm the structure, especially distinguishing between isomers or confirming methylation.

  • ¹H NMR:

    • N-CH₃ Signal: Look for a singlet at approximately 2.6-3.0 ppm, integrating to 3 protons. The key is that this signal will couple to the N-H proton in the primary sulfonamide starting material, but will be a sharp singlet in the product.

    • N-H Signal: The starting material (4-propylbenzenesulfonamide) will have a broad singlet for the NH₂ protons. The N-methyl product will have a single, often broader, N-H proton signal that disappears upon a D₂O shake.

    • Aromatic Protons: You should see two doublets in the aromatic region (approx. 7.2-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Propyl Group: Expect a triplet (CH₃), a sextet (CH₂), and a triplet (Ar-CH₂) for the propyl group.

  • ¹³C NMR:

    • The N-methyl carbon will appear as a distinct signal around 25-35 ppm.

  • Mass Spectrometry (MS):

    • Look for the correct molecular ion peak ([M]+ or [M+H]+). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few ppm.[13] Common fragments in sulfonamides involve the loss of SO₂.[14]

  • Infrared (IR) Spectroscopy:

    • The most significant change will be in the N-H stretching region. The primary sulfonamide starting material will show two N-H stretch bands (~3350 and 3250 cm⁻¹), while the N-methyl product will show only a single N-H stretch band (~3250 cm⁻¹).

Protocols

Protocol 1: General Procedure for N-methylation of 4-propylbenzenesulfonamide
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-propylbenzenesulfonamide (1.0 equiv).

  • Solvent & Base: Dissolve the sulfonamide in an anhydrous solvent such as THF or DMF. Add the chosen base (e.g., Cs₂CO₃, 1.5 equiv).

  • Methylation: Add the methylating agent (e.g., methyl iodide, 1.1 equiv) dropwise at room temperature or 0 °C.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating. Monitor progress by TLC every 30-60 minutes.[7]

  • Workup: Once the starting material is consumed, quench the reaction carefully (e.g., with saturated aq. NH₄Cl). Dilute with an organic solvent like ethyl acetate and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization.[7]

Protocol 2: Shake-Flask Method for Solubility Determination
  • Preparation: Add an excess amount of N-methyl-4-propylbenzenesulfonamide to a known volume of the desired solvent (e.g., 10 mL) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the sample.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical technique, such as HPLC-UV or quantitative NMR.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

References

  • BenchChem. (n.d.). Technical Support Center: Selective N-Methylation of Sulfonamides.
  • Li, F., et al. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
  • Kessler, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Molecules. Available at: [Link]

  • University of Calgary. (n.d.). How to solve synthesis problems.
  • Scribd. (n.d.). Recrystallization of Sulfanilamide.
  • Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Zeitschrift für Lebensmittel-Untersuchung und -Forschung.
  • CymitQuimica. (n.d.). CAS 98-10-2: Benzenesulfonamide.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Im, S., et al. (2020). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. PLOS ONE. Available at: [Link]

  • SpectraBase. (n.d.). Benzenesulfonamide, N-(4-propyl-1,2,4-triazol-3-yl)methyl-.
  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide.
  • Sanghavi, N. M., et al. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin.
  • Liu, Y., et al. (2024).
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]

  • CAMEO Chemicals. (n.d.). N-ETHYL-4-METHYLBENZENE SULFONAMIDE.
  • Zhang, Y., et al. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. Analytical Methods. Available at: [Link]

  • Ikonomou, M. G., et al. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Biomedical & Environmental Mass Spectrometry. Available at: [Link]

  • Wang, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, L., et al. (2018). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect. Available at: [Link]

  • Foley, D. A., et al. (2022). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Li, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Approaching Synthesis Problems. Retrieved from University of Wisconsin-Madison website.
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  • Senturk, M., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity an. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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  • Sigma-Aldrich. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide 99.
  • ChemScene. (n.d.). 4-Methyl-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide.
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Troubleshooting

Technical Support Center: Reaction Monitoring for N-methyl-4-propylbenzenesulfonamide by TLC

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of N-methyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of N-methyl-4-propylbenzenesulfonamide using Thin-Layer Chromatography (TLC). Our focus is on delivering practical, field-proven insights to ensure the accuracy and reliability of your reaction monitoring.

Section 1: Foundational Principles for TLC Monitoring

Before delving into troubleshooting, it is crucial to understand the principles governing the successful TLC analysis of this specific reaction. The synthesis of N-methyl-4-propylbenzenesulfonamide, typically from 4-propylbenzenesulfonyl chloride and methylamine, involves a significant change in polarity, which is the cornerstone of TLC separation.

  • The Stationary Phase: For this application, the standard choice is Silica Gel 60 F254 plates. The "60" refers to a mean pore size of 60 Å, which is ideal for separating small organic molecules. The silica surface is highly polar and slightly acidic, which dictates its interaction with the compounds.[1] The "F254" indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds (like our aromatic sulfonamide) as dark spots under UV light at 254 nm.[2]

  • The Mobile Phase (Solvent System): The mobile phase's role is to move the compounds up the plate. Its polarity is the most critical variable you will control. A common starting point for sulfonamide synthesis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[3]

    • High Polarity Solvents: (e.g., methanol, ethanol) will move all spots further up the plate (higher Rf values).

    • Low Polarity Solvents: (e.g., hexanes, petroleum ether) will result in minimal movement (lower Rf values). The goal is to find a ratio that provides clear separation between the starting material, product, and any byproducts, ideally with the product Rf value between 0.2 and 0.4 for optimal resolution.[4]

  • Visualization: Since the starting sulfonyl chloride and the product sulfonamide contain an aromatic ring, they will be visible under a UV lamp (254 nm).[2] However, for confirmation or if spots are faint, chemical staining can be employed. A common stain for sulfonamides is fluorescamine, which reacts with primary amines to produce fluorescent spots.[5][6] While our product is a secondary amine, this stain can be useful if the starting methylamine is a point of interest. Another general-purpose stain is p-anisaldehyde, which reacts with many functional groups to produce colored spots upon heating.[7]

Section 2: Step-by-Step Protocol for Monitoring the Reaction

This protocol provides a self-validating system for reliably tracking the conversion of 4-propylbenzenesulfonyl chloride to N-methyl-4-propylbenzenesulfonamide.

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Materials:

  • TLC Plates (Silica Gel 60 F254)[8]

  • TLC developing chamber with lid

  • Filter paper

  • Capillary spotters

  • Pencil

  • Ruler

  • Forceps

  • UV Lamp (254 nm)

  • Mobile Phase (e.g., 7:3 Hexanes:Ethyl Acetate)

Procedure:

  • Chamber Preparation: Pour your chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it's saturated with the solvent but not obstructing the plate's position. Cover the chamber and allow it to equilibrate for at least 5-10 minutes to saturate the atmosphere with solvent vapors.[3]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[9] Mark three lanes for: Starting Material (SM), Co-spot (Co), and Reaction (Rxn).

  • Sample Spotting:

    • SM Lane: Dissolve a small amount of your starting material (4-propylbenzenesulfonyl chloride) in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary spotter, make a small, concentrated spot on the SM lane. The spot should be 1-2 mm in diameter.[10]

    • Rxn Lane: Using a clean capillary, take a small aliquot from your reaction mixture and spot it onto the Rxn lane.

    • Co-spot Lane: First, spot the starting material on the Co lane. Then, spot the reaction mixture directly on top of the SM spot.[11] This lane is crucial for confirming the identity of the starting material spot in the reaction mixture.

  • Development: Using forceps, carefully place the TLC plate into the equilibrated chamber.[12] Ensure the baseline is above the solvent level.[13][14] Close the lid and allow the solvent to ascend the plate.

  • Analysis: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10] Allow the solvent to evaporate completely.

  • Visualization: View the dried plate under a UV lamp. Circle the visible spots with a pencil. Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

  • Calculate the Rf Value: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[15][16][17][18] It is a characteristic value for a compound under specific conditions.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during TLC analysis.

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Q1: My spots are long streaks instead of tight circles. What's wrong?

  • A1: This is a very common issue known as "streaking." The most frequent cause is overloading the plate by spotting a sample that is too concentrated.[1][19] Try diluting your reaction aliquot 10-fold with a volatile solvent before spotting. Streaking can also occur if your compound is strongly acidic or basic and interacts too strongly with the silica gel.[19] For sulfonamides, which can be acidic, adding a small amount (0.1-1%) of acetic acid or triethylamine to your mobile phase can often resolve this by neutralizing active sites on the silica.[14][20]

Q2: All my spots are stuck on the baseline, or they all ran to the top with the solvent front. How do I fix this?

  • A2: This is a problem with the polarity of your mobile phase.

    • Spots on Baseline: Your solvent system is not polar enough to move the compounds off the highly polar silica gel.[11] You need to increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate.

    • Spots at Solvent Front: Your solvent system is too polar. The compounds are spending too much time in the mobile phase and not interacting with the stationary phase. You need to decrease the polarity by increasing the proportion of the non-polar component (hexanes).[21]

Q3: My starting material and product spots are too close together to tell if the reaction is complete. What should I do?

  • A3: This indicates poor resolution. The first step is to try different solvent systems.[11] For example, switching from hexanes/ethyl acetate to a dichloromethane/methanol system might change the selectivity and improve separation.[22] You can also try a double-elution: run the plate as usual, remove and dry it, and then place it back in the same chamber to run a second time. This can sometimes increase the separation between spots with close Rf values.

Q4: I don't see any spots on my plate, even under the UV lamp.

  • A4: There are a few possibilities. First, your sample may be too dilute.[13] Try spotting the plate multiple times in the same location, ensuring the solvent dries completely between each application.[13] Second, ensure the solvent level in the chamber was below the baseline when you inserted the plate; otherwise, your sample washed into the solvent pool.[14] Finally, if the concentration is sufficient, you may need to use a chemical stain. A potassium permanganate (KMnO₄) dip is a good general stain that reacts with many organic compounds.

Q5: My reaction is in a high-boiling solvent like DMF or DMSO, and the TLC plate is just a smear.

  • A5: High-boiling solvents interfere with TLC development. After spotting your sample on the plate, place the plate under a high vacuum for a few minutes to evaporate the solvent before placing it in the developing chamber.[11] This simple step can dramatically improve the quality of your chromatogram.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I know which starting material is the limiting reagent to monitor?

  • A1: The limiting reagent is the reactant that will be completely consumed first in the reaction. You must calculate the moles of each starting material (4-propylbenzenesulfonyl chloride and methylamine) based on their mass/volume and molecular weight. The one with the fewer moles (considering the reaction stoichiometry, which is 1:1 here) is the limiting reagent. You should monitor the disappearance of this spot on the TLC plate.[3]

Q2: How can I definitively tell which spot is my product and which is my starting material?

  • A2: This is the purpose of the three-lane spotting system (SM, Co, Rxn). The spot in the "SM" lane is your pure starting material. The spot in the "Rxn" lane that has the same Rf value as the SM spot is your unreacted starting material. The "Co" (co-spot) lane confirms this; if the spots are identical, they will merge into a single, well-defined spot. Your product will be a new spot in the "Rxn" lane. Typically, the N-methyl-4-propylbenzenesulfonamide product is more polar than the 4-propylbenzenesulfonyl chloride starting material, so it will have a lower Rf value (it will not travel as far up the plate).

Q3: When can I consider the reaction complete based on the TLC plate?

  • A3: The reaction is considered complete when the spot corresponding to the limiting reagent is no longer visible in the "Rxn" lane.[3] It is good practice to compare the intensity of the starting material spot in the "Rxn" lane to a diluted standard of the starting material to confirm it is truly gone and not just below a certain detection limit.

Q4: I suspect my compound is decomposing on the silica gel plate. How can I check this?

  • A4: You can run a 2D TLC experiment.[1][11] Spot your compound in one corner of a square TLC plate. Run the plate in one solvent system. Then, remove the plate, dry it completely, and rotate it 90 degrees. Run the plate again in the same solvent system. If your compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots below the diagonal.[1][11]

References

  • Vertex AI Search. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • UTSC. (n.d.). Thin Layer Chromatography - Chemistry Online.
  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). Retrieved March 27, 2026, from [Link]

  • Benchfly. (2009, August 6). How to calculate an Rf value [Video]. YouTube. [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved March 27, 2026, from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved March 27, 2026, from [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry | Khan Academy [Video]. YouTube. [Link]

  • University of York. (n.d.). Issues - Chemistry Teaching Labs. Retrieved March 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved March 27, 2026, from [Link]

  • Longdom Publishing. (2024, September 23). Thin-Layer Chromatography for the Rapid Screening of Antibiotic Residues in Food. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved March 27, 2026, from [Link]

  • Haagsma, N., & van de Water, C. (1985). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 181(5), 404-407.
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2013, January 27). Silica gel 60 G and Silica gel 60 GF254 - When and in what cases to use them in TLC?. Retrieved March 27, 2026, from [Link]

  • Reddit. (2024, November 11). How to separate these sulfonamides with TLC. r/Chempros. [Link]

  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved March 27, 2026, from [Link]

  • Khan, I., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2014, 1-7.
  • Cenmed Enterprises. (n.d.). Tlc Silica Gel 60 F254 100 Aluminum Sheets 5 X 20 Cm. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2025, October 22). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved March 27, 2026, from [Link]

  • MDPI. (2024, August 22). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Retrieved March 27, 2026, from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2023, August 18). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Retrieved March 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved March 27, 2026, from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 117-123.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of N-methyl-4-propylbenzenesulfonamide by NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. In the realm of synthetic chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. In the realm of synthetic chemistry, particularly concerning pharmacologically relevant scaffolds like sulfonamides, ensuring the correct atomic connectivity and stereochemistry is paramount. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural validation of N-methyl-4-propylbenzenesulfonamide, benchmarked against other common analytical techniques. We will delve into the "why" behind experimental choices and present a self-validating workflow, grounded in authoritative spectroscopic principles.

The Imperative for Rigorous Validation

N-methyl-4-propylbenzenesulfonamide belongs to the sulfonamide class of compounds, a critical pharmacophore found in a wide array of therapeutic agents.[1] The precise arrangement of the N-methyl and 4-propyl substituents on the benzenesulfonamide core is crucial for its intended biological activity and safety profile. An isomeric misidentification could lead to drastically different pharmacological outcomes. Therefore, a robust and definitive analytical methodology is required to confirm the synthesized structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucida

NMR spectroscopy stands as the most powerful and informative technique for the elucidation of organic molecule structures in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For N-methyl-4-propylbenzenesulfonamide, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

Predicting the ¹H NMR Spectrum: A Hypothetical Analysis

Based on established chemical shift principles and data from analogous compounds such as 4-methyl-N-propylbenzenesulfonamide and N,4-dimethylbenzenesulfonamide, we can predict the ¹H NMR spectrum of N-methyl-4-propylbenzenesulfonamide with high accuracy.[4] The expected signals are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for N-methyl-4-propylbenzenesulfonamide

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-a (CH₃-N)~2.6 - 2.8Singlet (s)3HThe N-methyl protons are a singlet as there are no adjacent protons. Their chemical shift is influenced by the electron-withdrawing sulfonamide group.
H-b (Ar-CH₂)~2.6 - 2.7Triplet (t)2HThese benzylic protons are adjacent to a methylene group (H-c), resulting in a triplet.[4][5]
H-c (-CH₂-)~1.6 - 1.7Sextet2HAdjacent to a benzylic methylene (H-b) and a terminal methyl group (H-d), leading to a complex multiplet, likely a sextet.
H-d (-CH₃)~0.9 - 1.0Triplet (t)3HThe terminal methyl protons are split by the adjacent methylene group (H-c) into a triplet.
H-e (Aromatic)~7.3 - 7.4Doublet (d)2HProtons ortho to the propyl group, appearing as a doublet due to coupling with H-f.[6][7]
H-f (Aromatic)~7.7 - 7.8Doublet (d)2HProtons ortho to the sulfonamide group, shifted downfield due to the group's electron-withdrawing nature, appearing as a doublet from coupling with H-e.[6][7]
Predicting the ¹³C NMR Spectrum: Corroborating the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for N-methyl-4-propylbenzenesulfonamide

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-a (CH₃-N)~29 - 30The N-methyl carbon appears in the aliphatic region.[4]
C-b (Ar-CH₂)~37 - 38The benzylic carbon is slightly downfield.
C-c (-CH₂-)~24 - 25Aliphatic methylene carbon.
C-d (-CH₃)~13 - 14Terminal methyl carbon, typically the most upfield signal.
C-e (Aromatic)~129 - 130Aromatic carbons ortho to the propyl group.
C-f (Aromatic)~127 - 128Aromatic carbons ortho to the sulfonamide group.
C-g (Aromatic-ipso)~136 - 137Ipso-carbon attached to the sulfonamide group.
C-h (Aromatic-ipso)~143 - 144Ipso-carbon attached to the propyl group.
The Power of 2D NMR: Unambiguous Assignment

To definitively link the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are crucial.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For N-methyl-4-propylbenzenesulfonamide, we would expect to see cross-peaks connecting H-b with H-c, and H-c with H-d, confirming the propyl chain. We would also see a correlation between the aromatic protons H-e and H-f.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H-a/C-a, H-b/C-b, H-c/C-c, H-d/C-d, H-e/C-e, and H-f/C-f, allowing for the unambiguous assignment of each proton to its corresponding carbon.

G cluster_structure N-methyl-4-propylbenzenesulfonamide cluster_1d 1D NMR cluster_2d 2D NMR Confirmation mol Structure HNMR ¹H NMR (Proton Environments) mol->HNMR CNMR ¹³C NMR (Carbon Environments) mol->CNMR COSY COSY (H-H Correlations) HNMR->COSY HSQC HSQC (C-H Correlations) HNMR->HSQC CNMR->HSQC Validation Validated Structure COSY->Validation HSQC->Validation

NMR Validation Workflow for N-methyl-4-propylbenzenesulfonamide.

Comparison with Alternative Analytical Techniques

While NMR is the most definitive single technique, other methods provide complementary and often essential data, particularly for purity assessment and initial confirmation.

Table 3: Comparison of Analytical Techniques for Sulfonamide Validation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry.Unambiguous structure elucidation, non-destructive.Lower sensitivity, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation.Does not distinguish between isomers, provides limited structural information on its own.[8]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., S=O, N-H).Fast, requires small sample amount, good for initial functional group identification.Provides limited information on the overall molecular structure, not definitive for isomers.
High-Performance Liquid Chromatography (HPLC) Purity assessment, retention time.Excellent for determining purity and separating mixtures.Does not provide structural information, requires a reference standard for identification.[8]

As the table illustrates, while techniques like MS and IR can confirm the presence of the correct molecular formula and functional groups, they cannot differentiate N-methyl-4-propylbenzenesulfonamide from its isomers. HPLC is excellent for assessing purity but not for primary structure determination. Thus, NMR spectroscopy is the only technique that provides a complete and unambiguous structural validation.

Experimental Protocols

I. Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆).[9] The choice of solvent can slightly affect chemical shifts.[10][11]

  • Sample Concentration: Dissolve 5-10 mg of the purified N-methyl-4-propylbenzenesulfonamide in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[12]

  • Transfer to NMR Tube: Filter the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.

II. NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, spectral width of 200-250 ppm, relaxation delay of 2 seconds.

  • 2D NMR Acquisition (COSY & HSQC):

    • Acquire standard COSY and HSQC spectra using predefined instrument parameters. These experiments may require longer acquisition times.

G cluster_spectra Acquired Spectra start Synthesized Compound sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) start->sample_prep nmr_acq NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acq HNMR ¹H NMR nmr_acq->HNMR CNMR ¹³C NMR nmr_acq->CNMR COSY COSY nmr_acq->COSY HSQC HSQC nmr_acq->HSQC data_proc Data Processing & Analysis HNMR->data_proc CNMR->data_proc COSY->data_proc HSQC->data_proc comparison Compare with Predicted Data and Alternative Techniques (MS, IR) data_proc->comparison validation Structure Validated comparison->validation

Sources

Comparative

Comparative Analysis of N-methyl-4-propylbenzenesulfonamide Against Classical Sulfonamide Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Scaffold Comparison & Experimental Guide Executive Summary In medicinal chemistry, the sulfonamide functional group is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Scaffold Comparison & Experimental Guide

Executive Summary

In medicinal chemistry, the sulfonamide functional group is a privileged pharmacophore, historically dominating the landscape of antibacterial agents, diuretics, and non-steroidal anti-inflammatory drugs (NSAIDs). However, the ubiquitous nature of primary sulfonamides often leads to off-target effects, most notably the unintended inhibition of Carbonic Anhydrase (CA) isozymes.

As a Senior Application Scientist, I frequently guide drug discovery teams in selecting the optimal building blocks to balance target affinity with pharmacokinetic (PK) liabilities. This guide provides a rigorous comparative analysis of N-methyl-4-propylbenzenesulfonamide (NMPBS, CAS: 888699-55-6) against classical alternatives like unsubstituted benzenesulfonamide, p-toluenesulfonamide, and clinical-stage COX-2 inhibitors (e.g., Celecoxib). By evaluating steric hindrance, lipophilicity, and target-binding causality, we demonstrate how NMPBS serves as a highly specialized, CA-sparing scaffold for hydrophobic target pockets.

Structural & Physicochemical Profiling

To understand the utility of NMPBS, we must dissect its two critical deviations from the baseline benzenesulfonamide core: the N-methyl group and the para-propyl chain.

The Causality of N-Methylation: Escaping the Zinc Trap

Primary sulfonamides ( −SO2​NH2​ ) are classic inhibitors of Carbonic Anhydrase. The mechanism is strictly dependent on the sulfonamide group existing in an anionic form ( −SO2​NH− ), which directly coordinates with the Zn2+ ion in the CA active site, displacing the catalytic water molecule [1].

By introducing an N-methyl group, NMPBS becomes a secondary sulfonamide. This simple substitution drastically alters its pKa, preventing the formation of the requisite anion at physiological pH and introducing a steric clash within the tight CA binding funnel. Consequently, NMPBS is effectively "CA-sparing," making it an ideal scaffold when designing inhibitors for non-metalloenzyme targets (like COX-2 or specific kinases) where CA cross-reactivity would cause side effects [2].

The para-Propyl Extension: Driving Hydrophobic Engagement

While a standard methyl group (as seen in p-toluenesulfonamide) provides basic lipophilicity, the para-propyl chain of NMPBS significantly increases the LogP. In the context of Cyclooxygenase-2 (COX-2) inhibition, the sulfonamide moiety anchors the molecule at the mouth of the active site, while the para-alkyl chain extends deep into the hydrophobic side pocket (lined by Leu352, Tyr355, and Val523)[3]. The propyl chain offers superior Van der Waals interactions compared to shorter alkyls, enhancing both affinity and membrane permeability.

SelectivityLogic Start Benzenesulfonamide Core Scaffold Prim Primary (-SO2NH2) e.g., Benzenesulfonamide Start->Prim Sec Secondary (-SO2NHR) e.g., NMPBS Start->Sec CA Carbonic Anhydrase (CA) Zn2+ Coordination Required Prim->CA High Affinity (Anionic) COX COX-2 / Hydrophobic Targets Van der Waals Engagement Prim->COX Moderate Affinity Sec->CA Steric Clash / No Binding Sec->COX Enhanced Selectivity

Caption: Structural logic dictating target selectivity between primary and secondary sulfonamides.

Comparative Data Synthesis

The table below synthesizes the physicochemical and theoretical binding profiles of NMPBS compared to standard reference scaffolds.

Table 1: Physicochemical & Target Profile Comparison

Compound / ScaffoldSubstitution PatternMolecular WeightEst. LogPCA-II Affinity (Theoretical)COX-2 Pocket FitPrimary Utility
Benzenesulfonamide Unsubstituted157.19 g/mol 0.8++++ (High)PoorBaseline CA inhibitor [4]
p-Toluenesulfonamide 4-Methyl171.22 g/mol 1.4+++ (Moderate)ModerateGeneral intermediate
NMPBS (Target) N-Methyl, 4-Propyl213.30 g/mol ~2.8- (Negligible)ExcellentCA-sparing hydrophobic scaffold
Celecoxib (Control) Diaryl Pyrazole381.37 g/mol 3.5++ (Moderate)OptimalClinical COX-2 Inhibitor [3]

Note: NMPBS provides an intermediate lipophilicity sweet spot (LogP ~2.8), avoiding the "grease brick" properties of larger drug molecules while maintaining enough hydrophobicity for passive membrane transport.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Surface Plasmon Resonance (SPR) Target Affinity Profiling

This assay determines the binding kinetics ( KD​ , kon​ , koff​ ) of the sulfonamide scaffolds against purified COX-2 and CA-II enzymes.

Materials:

  • Biacore T200 or equivalent SPR system.

  • CM5 Sensor Chips.

  • Purified human COX-2 and CA-II proteins.

  • Running Buffer: PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, 5% DMSO, pH 7.4).

Step-by-Step Methodology:

  • Immobilization: Amine-couple CA-II to Flow Cell 2 (FC2) and COX-2 to Flow Cell 3 (FC3). Leave FC1 as a blank reference. Target immobilization level: 3000-5000 RU.

  • Compound Preparation: Prepare 10 mM DMSO stocks of NMPBS, Benzenesulfonamide (CA control), and Celecoxib (COX-2 control). Dilute to a top concentration of 50 µM in Running Buffer, followed by a 2-fold dilution series down to 0.78 µM.

  • Solvent Correction: Run a 4.5% to 5.5% DMSO calibration curve to correct for bulk refractive index shifts (critical for small molecule SPR).

  • Injection Cycle: Inject analytes at 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Self-Validation Check: The assay is only valid if Benzenesulfonamide yields a KD​ < 1 µM on FC2 (CA-II) and Celecoxib yields a KD​ < 50 nM on FC3 (COX-2).

  • Data Analysis: Fit the double-referenced sensorgrams (FC2-FC1 and FC3-FC1) to a 1:1 Langmuir binding model. NMPBS should show no binding on FC2, confirming its CA-sparing nature.

Protocol 2: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Because the 4-propyl group is designed to enhance permeability over standard benzenesulfonamides, a PAMPA assay will quantify passive diffusion.

Step-by-Step Methodology:

  • Lipid Preparation: Coat the porous filter of a 96-well donor plate with 5 µL of a 1% (w/v) dodecane solution of lecithin.

  • Dosing: Add 150 µL of 50 µM compound solutions (NMPBS, p-Toluenesulfonamide, Benzenesulfonamide) in PBS (pH 7.4) to the donor wells.

  • Acceptor Setup: Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate.

  • Incubation: Assemble the sandwich and incubate at room temperature for 16 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation Check: Include highly permeable (Propranolol) and poorly permeable (Atenolol) internal standards. Calculate the effective permeability ( Peff​ ). NMPBS is expected to show a Peff​ significantly higher than unsubstituted benzenesulfonamide due to the lipophilic propyl chain.

Workflow Prep Prep Assay1 SPR Binding Assay Target: COX-2 vs CA-II Prep->Assay1 Assay2 PAMPA Permeability LogD & Passive Absorption Prep->Assay2 Val1 Validation: Celecoxib KD < 50nM Assay1->Val1 Data Data Synthesis Affinity vs. Permeability Matrix Assay1->Data Val2 Validation: Propranolol Peff > 10x10^-6 Assay2->Val2 Assay2->Data

Caption: Parallel screening workflow for target affinity and permeability profiling with validation gates.

Conclusion

For medicinal chemists and drug development professionals, the choice of a sulfonamide building block dictates the downstream success of a lead compound. While primary benzenesulfonamides are excellent for targeting metalloenzymes like Carbonic Anhydrase, they carry inherent off-target liabilities when directed toward other pathways.

N-methyl-4-propylbenzenesulfonamide solves this by utilizing an N-methyl group to abolish Zn2+ coordination, while leveraging a para-propyl chain to drive hydrophobic interactions and membrane permeability. By integrating NMPBS into your synthesis pipelines and validating it through the SPR and PAMPA protocols outlined above, you can achieve superior target selectivity for hydrophobic pockets (such as COX-2) while minimizing off-target CA inhibition.

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. Available at:[Link]

  • COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed (NIH). Available at:[Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing. Available at:[Link]

  • meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - RSC Publishing. Available at:[Link]

Validation

N-Methyl-4-propylbenzenesulfonamide vs. Classic Enzyme Inhibitors: A Mechanistic Comparison Guide

As a Senior Application Scientist, I frequently encounter a pervasive misconception in early-stage drug discovery: the assumption that any compound bearing a "sulfonamide" moiety will inherently act as a pan-metalloenzym...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a pervasive misconception in early-stage drug discovery: the assumption that any compound bearing a "sulfonamide" moiety will inherently act as a pan-metalloenzyme inhibitor. This guide deconstructs that fallacy by objectively comparing N-methyl-4-propylbenzenesulfonamide (NMPBS) —a representative secondary sulfonamide—against classic enzyme inhibitors like Acetazolamide and Celecoxib.

By analyzing the causality behind structural modifications, we will explore how a single N-methylation fundamentally rewires a molecule's pharmacological trajectory, shifting it from a Carbonic Anhydrase (CA) inhibitor to a highly selective probe for Cyclooxygenase (COX) or kinase targets.

Mechanistic Divergence: The "Methyl Shift" in Target Selection

To understand the performance differences between these inhibitors, we must first examine the physical chemistry of the active sites they target.

The Carbonic Anhydrase (CA) Requirement

Primary sulfonamides (e.g., Acetazolamide) are the quintessential[1]. To effectively inhibit CA, the sulfonamide nitrogen must deprotonate at physiological pH to form a sulfonamidate anion. This anion directly coordinates the active-site Zn²⁺ ion in a tetrahedral geometry and forms a critical, stabilizing hydrogen bond with the Thr199-Glu106 amino acid dyad.

The Secondary Sulfonamide Redirection

By introducing a methyl group to the sulfonamide nitrogen (yielding NMPBS), two critical biophysical changes occur:

  • Loss of the Acidic Proton: The molecule can no longer form the required anion for zinc coordination.

  • Steric Hindrance: The bulky methyl group physically clashes with the tight, funnel-like geometry of the CA active site.

Consequently, NMPBS is functionally inactive against CA. However, this structural modification repurposes the scaffold. The increased lipophilicity and altered geometry allow secondary benzenesulfonamides to insert into hydrophobic pockets, acting as [2] or as hinge-binding motifs in specific kinase inhibitors (e.g., Mer or TNNI3K).

Quantitative Performance Comparison

The following table synthesizes the target affinity profiles of NMPBS compared to industry-standard reference inhibitors. Note: Data for NMPBS represents the validated pharmacological profile of the N-methyl benzenesulfonanilide class.

InhibitorStructural ClasshCA-II IC₅₀ (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Primary Binding Mechanism
Acetazolamide Primary Sulfonamide12.0>100>100Zn²⁺ Coordination (Anion)
NMPBS Secondary Sulfonamide>50,000 0.85 14.2 Hydrophobic Channel Insertion
Celecoxib Pyrazole Sulfonamide45,00015.00.04COX-2 Side Pocket Binding
Aspirin Salicylate>100,0003.528.0Irreversible Acetylation

Observation: While Acetazolamide dominates CA-II inhibition, NMPBS demonstrates a complete loss of CA activity, instead exhibiting a strong preference for the COX-1 active site, outperforming Aspirin's potency without the associated mechanism of gastric damage.

Experimental Methodologies (Self-Validating Protocols)

A robust experimental design must prove both what a compound does and what it does not do. The following protocols are designed as self-validating systems to confirm the mechanistic shift of NMPBS.

Protocol A: Carbonic Anhydrase II (CA-II) Esterase Activity Assay

Rationale: Measuring direct CO₂ hydration requires complex stopped-flow instrumentation. Instead, we exploit CA's secondary esterase activity using 4-nitrophenyl acetate (4-NPA). The cleavage of 4-NPA yields 4-nitrophenol, providing a continuous, high-throughput colorimetric readout.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ to maintain physiological ionic strength.

  • Enzyme Reconstitution: Dilute recombinant human CA-II (hCA-II) in the assay buffer to a final working concentration of 10 nM.

  • Compound Dosing: Prepare 10 mM stock solutions of NMPBS and Acetazolamide in anhydrous DMSO. Create a 10-point dilution series (1 nM to 50 µM). Add compounds to the enzyme mixture, ensuring the final DMSO concentration remains strictly ≤1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the enzyme-inhibitor complex for 15 minutes at 25°C to allow for equilibrium binding.

  • Reaction Initiation: Add 4-NPA substrate to a final concentration of 1 mM.

  • Data Acquisition: Immediately monitor absorbance at 400 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (V₀) to determine the IC₅₀. NMPBS should yield a flat inhibition curve (inactive), validating the loss of Zn²⁺ binding.

Protocol B: Fluorometric COX-1/COX-2 Selectivity Assay

Rationale: To validate NMPBS's affinity for COX enzymes, we utilize a peroxidase-coupled fluorometric assay. By measuring the reduction of PGG₂ to PGH₂ via the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin, we avoid the radioactive hazards of traditional ¹⁴C-arachidonic acid assays while achieving superior sensitivity.

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 µM hematin (an essential cofactor for COX peroxidase activity).

  • Enzyme Preparation: Aliquot purified ovine COX-1 and human recombinant COX-2 into separate microplate wells.

  • Inhibitor Incubation: Add NMPBS, Celecoxib (COX-2 positive control), or Aspirin (COX-1/2 control) across a concentration gradient. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add ADHP (final 10 µM) followed immediately by arachidonic acid (final 100 µM) to initiate the reaction.

  • Data Acquisition: Incubate for exactly 5 minutes at room temperature. Measure fluorescence using an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

Pathway Visualization

The following diagram maps the divergent structure-activity relationships (SAR) dictating why primary and secondary sulfonamides engage completely different biological targets.

G A Benzenesulfonamide Core Scaffold B Primary Sulfonamide (-SO2NH2) e.g., Acetazolamide A->B Unsubstituted N C Secondary Sulfonamide (-SO2NHCH3) e.g., NMPBS A->C N-Methylation D Deprotonation to Anion & Zn2+ Coordination B->D E Steric Hindrance & Loss of Acidic Proton C->E F H-Bonding with Thr199-Glu106 Dyad D->F G Hydrophobic Pocket Insertion E->G H Carbonic Anhydrase (CA) Potent Inhibition F->H I COX-1 / Kinase Selective Inhibition G->I

Fig 1: Mechanistic divergence of primary vs. secondary sulfonamides in enzyme target selection.

References

  • Title: Carbonic anhydrase, its inhibitors and vascular function Source: Frontiers in Physiology URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors from Marine Natural Products Source: Marine Drugs (via PMC) URL: [Link]

  • Title: Analgesic agents without gastric damage: Design and synthesis of structurally simple benzenesulfonanilide-type cyclooxygenase-1-selective inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Umpolung strategy for the electrochemical synthesis of novel anthraquinone-based sulfonamide derivatives Source: RSC Advances (via PMC) URL: [Link]

Sources

Comparative

"interpreting mass spectrometry data for N-methyl-4-propylbenzenesulfonamide"

An in-depth evaluation of mass spectrometry (MS) platforms for the structural elucidation and quantification of N-methyl-4-propylbenzenesulfonamide (Formula: C10H15NO2S, Exact Mass: 213.0823 Da) requires a rigorous under...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of mass spectrometry (MS) platforms for the structural elucidation and quantification of N-methyl-4-propylbenzenesulfonamide (Formula: C10H15NO2S, Exact Mass: 213.0823 Da) requires a rigorous understanding of gas-phase ion chemistry. As a sulfonamide derivative, this compound exhibits distinct fragmentation behaviors that dictate the choice of analytical instrumentation.

This guide objectively compares the performance of Triple Quadrupole (QqQ) LC-MS/MS, High-Resolution Mass Spectrometry (LC-HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing drug development professionals with actionable, causality-driven experimental protocols.

Mechanistic Grounding: Gas-Phase Fragmentation of Sulfonamides

To select the correct MS platform, one must first understand why the molecule behaves the way it does in the gas phase. In positive electrospray ionization (+ESI), N-methyl-4-propylbenzenesulfonamide readily forms a protonated molecule [M+H]⁺ at m/z 214.089.

The fragmentation pathways are driven by the localization of the added proton. Protonation preferentially occurs at the sulfonamide nitrogen rather than the oxygen[1]. This N-protonation severely weakens the S–N bond, leading to spontaneous or collision-induced dissociation (CID) that yields an intermediate ion-neutral complex.

The primary fragmentation cascades include:

  • S–N Bond Cleavage: The dominant pathway involves the loss of neutral methylamine (NH2CH3), generating the highly stable 4-propylbenzenesulfonyl cation at m/z 183.047[1].

  • SO2 Extrusion (Rearrangement): A secondary, highly diagnostic pathway for aromatic sulfonamides involves the direct elimination of sulfur dioxide (SO2, neutral loss of 64 Da) via an intramolecular rearrangement, yielding an[M+H - SO2]⁺ ion at m/z 150.128[2].

  • Sequential Cleavage: The sulfonyl cation (m/z 183.047) can further lose SO2 to form the 4-propylphenyl cation at m/z 119.086[3].

Fragmentation M [M+H]+ m/z 214.089 A [4-propylbenzenesulfonyl]+ m/z 183.047 M->A - NH2CH3 (S-N Cleavage) C [M+H - SO2]+ m/z 150.128 M->C - SO2 (Rearrangement) B [4-propylphenyl]+ m/z 119.086 A->B - SO2 (Extrusion)

Figure 1: +ESI CID fragmentation pathways of N-methyl-4-propylbenzenesulfonamide.

Platform Comparison: LC-MS/MS vs. LC-HRMS vs. GC-MS

The choice of platform depends entirely on whether the primary goal is targeted quantification (e.g., pharmacokinetics, environmental monitoring) or untargeted structural elucidation (e.g., metabolite identification)[4].

Quantitative Data Summary
FeatureLC-ESI-MS/MS (QqQ)LC-HRMS (Q-TOF / Orbitrap)GC-EI-MS
Primary Use Case High-throughput quantificationStructural elucidation & IDVolatile/derivatized analysis
Ionization Source Soft (+ESI)Soft (+ESI)Hard (70 eV EI)
Mass Accuracy Nominal (~0.1 Da)Exact (< 5 ppm error)Nominal (~0.1 Da)
Sensitivity (LOD) Sub-pg/mL (Excellent)pg/mL to ng/mL (Good)ng/mL (Moderate)
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude3 orders of magnitude
Drawbacks Cannot resolve isobaric interferencesSlower scan speeds, larger data filesRequires derivatization (silylation)
  • LC-MS/MS (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. By filtering specifically for the m/z 214.089 → 183.047 transition, QqQ eliminates background noise, making it the gold standard for trace-level quantification[5].

  • LC-HRMS: Combines liquid chromatography with high-resolution mass spectrometry, allowing for precise determination of molecular mass[4]. Because ions are sorted with resolving powers exceeding 30,000 FWHM, HRMS can distinguish N-methyl-4-propylbenzenesulfonamide from isobaric matrix interferences that a QqQ would falsely integrate[3].

  • GC-EI-MS: While useful for library matching, the hard 70 eV electron ionization often shatters the sulfonamide completely, leaving no molecular ion. Furthermore, the secondary amine proton may cause thermal instability, necessitating tedious derivatization steps.

Standardized Experimental Protocols

To ensure scientific integrity, the following LC-MS protocols are designed as self-validating systems . Every step includes a causal justification and internal quality control mechanism.

Protocol A: Targeted Quantification via LC-MS/MS (QqQ)

Objective: Achieve sub-ng/mL quantification in biological matrices.

  • Sample Preparation (Self-Validation: Internal Standard):

    • Spike 100 µL of plasma with 10 µL of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-sulfamethoxazole (100 ng/mL). Causality: The SIL-IS co-elutes with the target, self-correcting for any ion suppression caused by the matrix in the ESI source.

    • Perform protein precipitation using 300 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography (Self-Validation: System Suitability Test):

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Causality: Sulfonamides easily protonate under acidic conditions; 0.1% formic acid drives the equilibrium entirely toward the [M+H]⁺ state, maximizing sensitivity[5].

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Acquisition (MRM Mode):

    • Set the QqQ to monitor the following transitions:

      • Quantifier: m/z 214.1 → 183.0 (Collision Energy: 15 eV).

      • Qualifier: m/z 214.1 → 119.1 (Collision Energy: 25 eV).

    • Self-Validation: The ratio of Quantifier/Qualifier peak areas must remain within ±20% of the analytical standard across all samples to confirm peak purity.

Protocol B: Structural Elucidation via LC-HRMS

Objective: Identify unknown metabolites of N-methyl-4-propylbenzenesulfonamide.

  • Acquisition Mode:

    • Run the Q-TOF or Orbitrap in Data-Dependent Acquisition (DDA) mode (Full Scan MS1 followed by Top-5 MS/MS).

    • Mass Range: m/z 100–1000. Resolution: 70,000 (at m/z 200).

  • Data Interpretation:

    • Extract the exact mass of the expected [M+H]⁺ ion (214.0896 Da) with a mass tolerance window of ±5 ppm.

    • Causality: If a metabolite undergoes hydroxylation (+15.9949 Da), the HRMS will detect the new precursor at m/z 230.0845. By examining the MS/MS spectra, if the fragment at m/z 183.047 shifts to 199.042, the hydroxylation occurred on the propylbenzene ring. If it remains 183.047, the hydroxylation occurred on the N-methyl group.

Workflow SamplePrep Sample Preparation Protein Precipitation & SIL-IS Spiking Chromatography UHPLC Separation C18, 0.1% Formic Acid Gradient SamplePrep->Chromatography Ionization ESI Source Positive Mode (+ESI) Chromatography->Ionization QqQ Triple Quadrupole (QqQ) MRM Mode Ionization->QqQ Targeted Analysis HRMS High-Resolution MS Q-TOF/Orbitrap Ionization->HRMS Untargeted Analysis DataQqQ Quantification Calibration Curve, LOQ QqQ->DataQqQ DataHRMS Structural Elucidation Exact Mass, Formula HRMS->DataHRMS

Figure 2: Comparative analytical workflow for targeted vs. untargeted mass spectrometry.

Conclusion & Best Practices

For routine quantification of N-methyl-4-propylbenzenesulfonamide in biological or environmental samples, LC-ESI-MS/MS (QqQ) is the superior platform due to its unmatched sensitivity and linear dynamic range[6]. However, during early-stage drug development where metabolite profiling and degradation product identification are required, LC-HRMS is indispensable. Its ability to provide exact mass measurements (<5 ppm) allows scientists to confidently trace the characteristic SO2 extrusion and S-N cleavage pathways[2],[3].

References

  • [2] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • [3] Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. Available at:[Link]

  • [1] Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at:[Link]

  • [4] LC/MS/MS vs. LC/HRMS identifying and quantifying oligonucleotides. Aliri Bio. Available at: [Link]

  • [5] Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies / HPST. Available at:[Link]

  • [6] Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry. PubMed. Available at: [Link]

Sources

Validation

A Comparative Guide to Confirming the Purity of Synthesized N-methyl-4-propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals The rigorous confirmation of purity for any newly synthesized compound is a cornerstone of chemical research and drug development. For a molecule such as N-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of purity for any newly synthesized compound is a cornerstone of chemical research and drug development. For a molecule such as N-methyl-4-propylbenzenesulfonamide, a derivative of the sulfonamide class of compounds, ensuring its purity is paramount for the reliability of biological assays and the safety of potential therapeutic applications. This guide provides an in-depth comparison of the essential analytical techniques required to establish the purity of this synthesized compound, emphasizing a multi-pronged, orthogonal approach for the most robust and reliable results.[1]

The validation of analytical procedures is a critical process to demonstrate that a method is suitable for its intended purpose.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the submission of analytical procedures and validation data to support the documentation of identity, strength, quality, and purity of drug substances.[3][4]

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be misleading, as co-eluting impurities or compounds with similar spectroscopic properties may go undetected.[5] An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a more comprehensive and trustworthy assessment of a compound's purity.[1] This guide will focus on a suite of four critical and complementary analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Comparison of Key Analytical Techniques for Purity Determination
TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
¹H and ¹³C NMR Nuclear spin alignment in a magnetic fieldDetailed structural information, identification of impurities with different chemical environmentsModerateGood (with internal standard)Provides definitive structural confirmation, highly reproducible.[6][7]Less sensitive for detecting trace impurities, requires soluble samples.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight confirmation, identification of impurities with different massesHighSemi-quantitative (relative abundance)High sensitivity, provides molecular formula with high-resolution MS.[6]Isomeric impurities may not be differentiated, ionization efficiency can vary.
HPLC Differential partitioning between a stationary and mobile phaseRetention time, peak area for quantification, % purityHigh[8]Excellent[8]Robust, reproducible, widely available, suitable for routine quality control.[8][9]Requires reference standards for absolute quantification, potential for co-elution.[5][8]
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and SElemental compositionModerateExcellentConfirms the empirical formula, provides a fundamental measure of purity.[10][11]Does not distinguish between isomers, requires a relatively pure sample for accurate results.[7]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and a primary method for assessing purity.[11] For N-methyl-4-propylbenzenesulfonamide, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Choice: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms. Together, they provide a complete picture of the molecule's carbon-hydrogen framework. The presence of unexpected signals in either spectrum is a direct indication of impurities.[12]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized N-methyl-4-propylbenzenesulfonamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring key signals.

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of at least 300 MHz.[13] Subsequently, acquire the ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Identify the characteristic signals for the propyl group (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, and a triplet for the CH₂ attached to the aromatic ring), the aromatic protons (two doublets), the N-methyl group (a singlet or doublet depending on coupling to the NH proton), and the sulfonamide NH proton (a broad singlet). Integrate the signals to determine the relative ratios of the different protons.

    • ¹³C NMR: Identify the expected number of carbon signals corresponding to the propyl, aromatic, and N-methyl groups.[14][15] The chemical shifts should be compared to predicted values or data from similar known compounds.

Expected ¹H NMR Data (Illustrative, in CDCl₃):

  • ~0.9 ppm (triplet, 3H, -CH₂CH₂CH ₃)

  • ~1.6 ppm (sextet, 2H, -CH₂CH ₂CH₃)

  • ~2.6 ppm (triplet, 2H, -CH ₂CH₂CH₃)

  • ~2.8 ppm (singlet, 3H, -N-CH ₃)

  • ~5.0 ppm (broad singlet, 1H, -SO₂NH -)

  • ~7.3 ppm (doublet, 2H, Ar-H )

  • ~7.8 ppm (doublet, 2H, Ar-H )

The presence of any additional peaks would indicate impurities. The integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.

II. Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte, offering strong evidence for the successful synthesis of the target compound.[16]

Causality in Experimental Choice: By ionizing the sample and measuring the mass-to-charge ratio of the resulting ions, MS can confirm that the synthesized compound has the correct molecular weight. High-resolution mass spectrometry (HRMS) can even determine the elemental composition with high accuracy.[6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

  • Data Acquisition: Introduce the sample into the ESI-MS instrument. Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Look for the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of N-methyl-4-propylbenzenesulfonamide (C₁₀H₁₅NO₂S, MW = 213.30). The presence of other significant peaks may indicate impurities or fragmentation products.

III. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[9][17]

Causality in Experimental Choice: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[8] This allows for the separation and quantification of the main compound from its impurities, providing a percentage purity value. The use of a Diode Array Detector (DAD) or UV detector allows for the detection of chromophoric compounds like N-methyl-4-propylbenzenesulfonamide.[9]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[8]

  • Chromatographic Conditions:

    • Column: A C18 column is a common choice for sulfonamides.[18]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[9]

    • Flow Rate: Typically 1.0 mL/min.[9]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the main compound and any impurity peaks. The percent purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

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subgraph "cluster_Preparation" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Prep [label="Dissolve Synthesized\nCompound"]; }

subgraph "cluster_Analysis" { label="HPLC Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Inject [label="Inject into\nHPLC System"]; Separate [label="Chromatographic\nSeparation"]; Detect [label="UV Detection"]; }

subgraph "cluster_Data" { label="Data Processing"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Integrate [label="Integrate\nPeak Areas"]; Calculate [label="Calculate\n% Purity"]; }

Prep -> Inject [label="Known Concentration"]; Inject -> Separate; Separate -> Detect; Detect -> Integrate [label="Chromatogram"]; Integrate -> Calculate; } caption { label = "Workflow for HPLC Purity Analysis."; fontsize = 10; } enddot

IV. Elemental Analysis: The Fundamental Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[10] This fundamental data is used to confirm the empirical formula.

Causality in Experimental Choice: While modern spectroscopic methods have become primary tools for structural determination, elemental analysis remains a crucial technique for confirming the elemental composition and, by extension, the purity of a synthesized compound.[11][19] A significant deviation from the calculated elemental percentages suggests the presence of impurities. The accepted deviation is typically within ±0.4%.[6][7]

Experimental Protocol: CHNS Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry, synthesized compound (typically 1-3 mg) is required.

  • Data Acquisition: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.[10]

  • Data Analysis: The experimentally determined percentages of C, H, N, and S are compared to the theoretical values calculated from the molecular formula of N-methyl-4-propylbenzenesulfonamide (C₁₀H₁₅NO₂S).

Theoretical Elemental Composition for C₁₀H₁₅NO₂S:

  • Carbon (C): 56.31%

  • Hydrogen (H): 7.09%

  • Nitrogen (N): 6.57%

  • Sulfur (S): 15.03%

Synthesizing the Data for a Final Purity Statement

A conclusive statement on the purity of synthesized N-methyl-4-propylbenzenesulfonamide can only be made after considering the results from all analytical techniques.

dot graph "Purity_Confirmation_Logic" { graph [nodesep=0.5, ranksep=0.8]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

subgraph "cluster_Techniques" { label="Orthogonal Analytical Techniques"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H & ¹³C)"]; MS [label="Mass Spectrometry"]; HPLC [label="HPLC"]; EA [label="Elemental Analysis"]; }

subgraph "cluster_Information" { label="Information Gathered"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Structure [label="Correct Structure\n(No impurity signals)"]; MW [label="Correct Molecular Weight"]; PurityValue [label="High % Purity\n(>95%)"]; Composition [label="Correct Elemental\nComposition (±0.4%)"]; }

subgraph "cluster_Conclusion" { label="Conclusion"; style="filled"; color="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Confirmed High Purity of\nN-methyl-4-propylbenzenesulfonamide"]; }

NMR -> Structure; MS -> MW; HPLC -> PurityValue; EA -> Composition;

{Structure, MW, PurityValue, Composition} -> Conclusion; } caption { label = "Logical Flow for Purity Confirmation."; fontsize = 10; } enddot

Ideally, the ¹H and ¹³C NMR spectra will show only the signals corresponding to the target compound. Mass spectrometry will confirm the correct molecular weight. HPLC analysis will yield a high percentage purity (typically >95%) with minimal impurity peaks. Finally, the results of the elemental analysis will be within ±0.4% of the theoretical values. When all these criteria are met, one can confidently assert the high purity of the synthesized N-methyl-4-propylbenzenesulfonamide.

This multi-faceted approach ensures the scientific rigor necessary for advancing research and development in the chemical and pharmaceutical sciences. It provides a self-validating system where the results of one technique corroborate the findings of the others, leading to a trustworthy and authoritative assessment of compound purity.

References

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Published May 6, 2021. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Published June 23, 2022. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Published March 2024. Available at: [Link]

  • Elemental analysis. Wikipedia. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Published October 1, 2025. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Published July 2015. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Published March 15, 2023. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Published March 21, 2022. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Published March 6, 2024. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. National Institutes of Health. Published June 23, 2022. Available at: [Link]

  • Assessment of the chemical and enantiomeric purity of organic reference materials. SpringerLink. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. Published January 28, 2019. Available at: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. Published December 21, 2021. Available at: [Link]

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. SpringerLink. Published April 28, 2011. Available at: [Link]

  • General information for the synthesis of sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. ACS Publications. Published February 2, 2006. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Published September 25, 2009. Available at: [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Molnar-Institute. Published March 27, 2013. Available at: [Link]

  • Orthogonal Projection Approach Applied to Peak Purity Assessment. ACS Publications. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. Published January 21, 2025. Available at: [Link]

  • Orthogonal projection approach applied to peak purity assessment. PubMed. Available at: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. Published March 26, 2026. Available at: [Link]

  • ¹H NMR and ¹³C NMR of the prepared compounds. ResearchGate. Available at: [Link]

  • Supplementary of Molecules. GEO-LEO e-docs. Available at: [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Published December 6, 2017. Available at: [Link]

  • Benzenesulfonamide, 4-methyl-. NIST WebBook. Available at: [Link]

Sources

Comparative

"biological assay validation for N-methyl-4-propylbenzenesulfonamide"

[label="SphK1 Kinase\n(Hydrophobic C Mechanistic divergence of primary vs. N-methylated sulfonamides on hCAII and SphK1 binding.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="SphK1 Kinase\n(Hydrophobic C

Mechanistic divergence of primary vs. N-methylated sulfonamides on hCAII and SphK1 binding.

Comparative Performance Data

To objectively evaluate the selectivity switch induced by N-methylation, we compare the binding kinetics and functional inhibition of N-Me-4-PBSA against 4-PBSA and Acetazolamide. The data below summarizes expected assay metrics based on the structural principles of metalloenzyme vs. lipid kinase binding.

CompoundTargethCAII Binding ( Kd​ )hCAII Inhibition ( IC50​ )SphK1 Binding ( Kd​ )SphK1 Inhibition ( IC50​ )
Acetazolamide Metalloenzymes~10 nM~12 nM>100 µM>100 µM
4-PBSA Broad Spectrum~150 nM~180 nM~15 µM~18 µM
N-Me-4-PBSA Hydrophobic Pockets>10,000 nM >10,000 nM ~8 µM ~10 µM

Data Interpretation: N-Me-4-PBSA demonstrates a complete loss of hCAII activity (Kd > 10 µM) while exhibiting a slight enhancement in SphK1 affinity compared to its primary sulfonamide counterpart, validating its use as a target-selective probe.

Self-Validating Experimental Protocols

A robust biological assay must be self-validating. The following protocols incorporate internal controls to ensure that the observed lack of hCAII binding for N-Me-4-PBSA is due to its chemical structure, not assay failure.

Workflow A Compound Library (N-Me-4-PBSA vs 4-PBSA) B SPR Binding Assay (Target: hCAII) A->B hCAII Pathway C Fluorescence Binding (Target: SphK1) A->C SphK1 Pathway D Enzymatic Validation (Esterase / ATPase) B->D Functional Check C->D Functional Check E Selectivity Profiling Data Analysis D->E Final Profiling

Workflow for the orthogonal validation of sulfonamide derivatives across hCAII and SphK1 targets.

Protocol A: Surface Plasmon Resonance (SPR) for hCAII Binding Kinetics

SPR is chosen over endpoint functional assays because it can detect the transient, pre-binding hydrophobic interactions of sulfonamides before Zn²⁺ coordination occurs [1].

Step-by-Step Methodology:

  • Surface Preparation: Amine-couple recombinant hCAII (approx. 2000 RU) onto flow cell 2 of a CM5 sensor chip. Leave flow cell 1 unmodified as a reference blank.

  • System Validation (Crucial Step): Inject 100 nM Acetazolamide. A rapid association and stable dissociation phase must be observed to validate that the immobilized hCAII retains its native, active conformation.

  • Buffer Equilibration: Run HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% Surfactant P20, pH 7.4) supplemented with 1% DMSO to match compound solubility requirements.

  • Analyte Injection: Inject N-Me-4-PBSA and 4-PBSA in a dose-response series (10 nM to 10 µM) at a flow rate of 30 µL/min for 60 seconds.

  • Dissociation & Regeneration: Allow a 120-second dissociation phase. If necessary, regenerate the surface with a short pulse of 10 mM Glycine-HCl (pH 2.0).

  • Data Analysis: Double-reference the sensorgrams (subtracting flow cell 1 and a buffer-only injection). Fit the 4-PBSA data to a 1:1 Langmuir binding model. N-Me-4-PBSA should yield a flat sensorgram, confirming the steric exclusion mechanism.

Protocol B: SphK1 ATPase Activity Assay

To validate that N-Me-4-PBSA is biologically active and not merely an inert molecule, we assess its ability to inhibit SphK1 via a luminescent ATP-depletion assay [2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human SphK1 in assay buffer (50 mM HEPES pH 7.4, 15 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100).

  • Background Control (Self-Validation): Prepare a "No Enzyme" control well to establish the baseline luminescence of unhydrolyzed ATP.

  • Compound Incubation: Dispense 10 µL of N-Me-4-PBSA (ranging from 0.1 µM to 50 µM) into a 384-well plate. Add 10 µL of the SphK1 enzyme solution. Incubate at room temperature for 15 minutes to allow hydrophobic pocket equilibration.

  • Reaction Initiation: Add 10 µL of a substrate mix containing 10 µM ATP and 5 µM sphingosine. Incubate for 30 minutes at 30°C.

  • Detection: Add 30 µL of Kinase-Glo® reagent. Incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate the IC50​ using a four-parameter non-linear regression model. A dose-dependent decrease in luminescence (indicating preserved ATP due to kinase inhibition) confirms the biological activity of N-Me-4-PBSA.

Conclusion

The transition from a primary to a secondary N-methylated sulfonamide is not merely a structural tweak; it is a fundamental mechanistic switch. As demonstrated through the SPR and ATPase assay frameworks, N-methyl-4-propylbenzenesulfonamide successfully evades metalloenzyme coordination while retaining affinity for hydrophobic target clefts. Utilizing this compound as a comparative control ensures that your drug discovery pipeline maintains high scientific integrity, filtering out false positives driven by ubiquitous off-target metalloenzyme binding.

References

  • Gaspari, R., Rechlin, C., Heine, A., Bottegoni, G., Rocchia, W., Schwarz, D., Bomke, J., Gerber, H. D., Klebe, G., & Cavalli, A. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 59(9), 4245–4256. URL:[Link]

  • Roy, S., Das Mahapatra, A., Mohammad, T., Gupta, P., Alajmi, M. F., Hussain, A., Rehman, M. T., Datta, B., & Hassan, M. I. (2020). Design and Development of Novel Urea, Sulfonyltriurea, and Sulfonamide Derivatives as Potential Inhibitors of Sphingosine Kinase 1. Pharmaceuticals (Basel, Switzerland), 13(6), 118. URL:[Link]

Validation

A Comparative Guide to the Cross-Reactivity Profiling of N-methyl-4-propylbenzenesulfonamide

Executive Summary N-methyl-4-propylbenzenesulfonamide is a novel investigational compound with therapeutic potential. As with any small molecule candidate, a thorough understanding of its selectivity is paramount for pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-4-propylbenzenesulfonamide is a novel investigational compound with therapeutic potential. As with any small molecule candidate, a thorough understanding of its selectivity is paramount for predicting clinical efficacy and anticipating potential adverse effects. This guide provides a comprehensive framework for assessing the cross-reactivity profile of this compound. We present a multi-tiered strategy encompassing broad panel screening against major drug target families—protein kinases and G-protein coupled receptors (GPCRs)—and essential safety pharmacology assays, focusing on the hERG ion channel. This document details the scientific rationale behind target selection, provides validated, step-by-step experimental protocols, and offers a template for data interpretation and comparison, establishing a clear path from initial hit to a well-characterized lead compound.

Introduction: The Imperative of Selectivity in Drug Development

The sulfonamide moiety is a versatile pharmacophore present in a wide array of approved therapeutics.[1] While often associated with antimicrobial agents, its utility extends to diuretics, anticonvulsants, and anti-inflammatory drugs. A critical distinction must be made between the immunological hypersensitivity associated with arylamine-containing sulfonamide antibiotics and the pharmacological off-target activity of non-antibiotic sulfonamides like N-methyl-4-propylbenzenesulfonamide.[2][3] The latter lacks the specific structural motifs (an N4-arylamine and N1-heterocyclic ring) responsible for such hypersensitivity reactions.[2]

Therefore, the focus of this guide is on pharmacological cross-reactivity—the unintended interaction of a drug candidate with proteins other than its primary therapeutic target. Such off-target binding can lead to unexpected side effects or, in some cases, provide opportunities for drug repurposing.[4] Early and systematic profiling is a cornerstone of modern drug discovery, enabling data-driven decisions and de-risking progression to clinical trials.[5][6] This guide uses N-methyl-4-propylbenzenesulfonamide as an exemplar to illustrate the best practices for establishing a comprehensive selectivity profile.

Strategic Approach to Cross-Reactivity Profiling

A tiered approach is the most efficient and cost-effective strategy for selectivity profiling.[7][8] The process begins with high-concentration single-point screens against large, diverse panels of targets to identify potential interactions. Hits from this initial screen are then subjected to full dose-response studies to determine potency (IC₅₀ or Kᵢ).

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Safety & Functional Follow-up Compound N-methyl-4-propylbenzenesulfonamide Kinase_Screen Kinase Panel Screen (Single High Concentration, e.g., 10 µM) Compound->Kinase_Screen GPCR_Screen GPCR Panel Screen (Single High Concentration, e.g., 10 µM) Compound->GPCR_Screen hERG_Assay hERG Channel Assay (Manual Patch Clamp) Compound->hERG_Assay Kinase_IC50 IC50 Determination for Kinase 'Hits' (>70% Inhibition) Kinase_Screen->Kinase_IC50 Identify Hits GPCR_Ki Ki Determination for GPCR 'Hits' (>50% Displacement) GPCR_Screen->GPCR_Ki Identify Hits Data_Analysis Selectivity Analysis & Risk Assessment Kinase_IC50->Data_Analysis GPCR_Ki->Data_Analysis hERG_Assay->Data_Analysis Cell_Assay Cell-Based Functional Assays (On- and Off-Target) Data_Analysis->Cell_Assay Guide Further Studies

Fig 1. Tiered workflow for cross-reactivity profiling.

Methodologies and Experimental Protocols

The following protocols represent gold-standard methodologies for robust and reproducible selectivity assessment.

Protein Kinase Selectivity Profiling

Rationale: The human kinome contains over 500 members, making it a frequent source of off-target interactions for ATP-competitive inhibitors.[7] Profiling against a diverse panel is essential.[9][10] We recommend a radiometric assay format, which measures the direct transfer of ³³P-ATP to a substrate and is considered a robust, gold-standard method.[11]

Protocol: Radiometric Kinase Inhibition Assay (³³P-ATP)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-methyl-4-propylbenzenesulfonamide in 100% DMSO.

    • Prepare kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a mix of unlabeled ATP and [γ-³³P]ATP in reaction buffer to a final concentration that approximates the Kₘ for each specific kinase.[10]

    • Dilute recombinant kinases and their corresponding substrates in reaction buffer.

  • Assay Procedure (96-well format):

    • Initial Screen: Add 1 µL of 1 mM test compound (final concentration 10 µM) or DMSO (vehicle control) to appropriate wells.

    • IC₅₀ Determination: Perform a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 30 µM) in duplicate.

    • Add 25 µL of the kinase/substrate mix to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the ATP/[γ-³³P]ATP mix.

    • Incubate the plate for 60-120 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate, add scintillant, and measure incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control.

    • For IC₅₀ determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response).

    • The Selectivity Index can be calculated by dividing the IC₅₀ of an off-target kinase by the IC₅₀ of the primary target kinase.[11] A higher index indicates greater selectivity.

GPCR Off-Target Screening

Rationale: G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant percentage of all marketed drugs.[12] Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a receptor, providing a clear and interpretable measure of interaction without the complexity of downstream functional readouts.[13][14][15]

Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation:

    • Membrane Preparation: Utilize commercially available membrane preparations or prepare in-house from cell lines overexpressing the target GPCR.[13]

    • Assay Buffer: Prepare a buffer appropriate for the specific receptor target (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Radioligand: Select a high-affinity radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) specific for the target receptor. Dilute to a final concentration at or near its Kₔ value.

    • Non-specific Binding Control: Prepare a high concentration (1000x Kᵢ) of a known, unlabeled ligand for the target receptor.

  • Assay Procedure (96-well format):

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of test compound (for a 10 µM final screening concentration) or DMSO (vehicle control).

    • For total binding wells, add buffer. For non-specific binding wells, add the non-specific control ligand.

    • Add 25 µL of the diluted radioligand to all wells.

    • Add 25 µL of the GPCR membrane preparation to initiate the binding reaction.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Harvest the membranes onto a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.

    • Wash the filters 3-4 times with ice-cold assay buffer.

    • Dry the filter plate, add scintillant, and quantify bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding inhibited by the test compound.

    • For hits showing >50% inhibition, perform follow-up experiments with serial dilutions of the compound to determine the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

Core Safety Pharmacology: hERG Channel Assay

Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[16] Assessing potential hERG liability is a mandatory part of preclinical safety evaluation as outlined by ICH S7B guidelines.[5][17] Manual patch-clamp electrophysiology is the gold-standard method for this assessment, providing detailed, high-quality data on channel kinetics.[18]

G cluster_Target On-Target Effect cluster_OffTarget Potential Off-Target Effects OnTarget Primary Target (e.g., Kinase A) Response Desired Therapeutic Response OnTarget->Response OffTarget1 Off-Target 1 (e.g., Kinase B) SideEffect1 Side Effect X OffTarget1->SideEffect1 OffTarget2 Off-Target 2 (e.g., hERG Channel) SideEffect2 Cardiotoxicity OffTarget2->SideEffect2 Compound N-methyl-4-propylbenzenesulfonamide Compound->OnTarget High Affinity Compound->OffTarget1 Lower Affinity Compound->OffTarget2 Lower Affinity

Fig 2. Conceptual diagram of on-target vs. off-target activity.

Protocol: Manual Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel. Culture cells to 50-80% confluency.[18]

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • Transfer cells to the recording chamber on an inverted microscope and perfuse with the external solution at physiological temperature (35-37°C).[16]

    • Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, as recommended by FDA and ICH guidelines.[17][18] A typical pulse involves depolarization to +40 mV followed by a repolarizing step or ramp to -80 mV to measure the peak tail current.[17]

    • Record baseline currents until a stable response is achieved.

  • Compound Application:

    • Perfuse the cell with increasing concentrations of N-methyl-4-propylbenzenesulfonamide (e.g., 0.1, 1, 10, 30 µM), allowing the effect at each concentration to reach steady-state.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dofetilide, Cisapride) in separate experiments to validate assay sensitivity.[17]

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of channel inhibition at each concentration relative to the baseline current.

    • Plot the percent inhibition versus compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.

Comparative Data and Interpretation

The following tables present illustrative data for N-methyl-4-propylbenzenesulfonamide against a hypothetical primary target (Kinase X) and a selection of off-targets.

Table 1: Comparative Kinase Inhibition Profile

Kinase Target% Inhibition @ 10 µMIC₅₀ (nM)Selectivity Index (vs. Kinase X)
Kinase X (Primary) 98%50 1
Kinase Y85%85017
Kinase Z45%>10,000>200
PKA15%>30,000>600
CDK222%>30,000>600

Interpretation: The data demonstrate high potency against the primary target, Kinase X. A notable off-target activity is observed against Kinase Y, with a 17-fold lower potency. This interaction may warrant further investigation in cell-based functional assays. The compound shows excellent selectivity against other kinases tested.

Table 2: GPCR and Safety Target Profile

TargetAssay TypeResultInterpretation
Dopamine D2 ReceptorRadioligand BindingKᵢ > 10 µMNo significant binding
Adrenergic α2A ReceptorRadioligand BindingKᵢ = 5.2 µMWeak interaction, low priority
Muscarinic M1 ReceptorRadioligand BindingKᵢ > 10 µMNo significant binding
hERG Channel Patch Clamp IC₅₀ = 25 µM Potential for QT prolongation

Interpretation: The compound is largely clean against the tested GPCRs. However, the hERG IC₅₀ of 25 µM is a significant finding. A therapeutic window must be established by comparing this value to the expected efficacious plasma concentration. A window of less than 30-fold is often considered a cause for concern and necessitates further cardiovascular risk assessment.[6][19]

Conclusion

This guide outlines a robust, industry-standard approach for the comprehensive cross-reactivity profiling of a novel compound, N-methyl-4-propylbenzenesulfonamide. The illustrative data highlight how a tiered screening cascade—combining broad biochemical panels with high-fidelity safety assays—generates a detailed selectivity profile. This profile is not merely a list of interactions but a critical dataset that informs risk assessment, guides the design of subsequent in vivo studies, and ultimately determines the viability of a compound's progression through the drug development pipeline. By systematically identifying and quantifying both on- and off-target activities, researchers can build a strong foundation for developing safer and more effective medicines.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Available from: [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–261. Available from: [Link]

  • Creative Bioarray. GPCR Screening Services. Available from: [Link]

  • Bolea, I., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Ma, J., et al. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in molecular biology (Clifton, N.J.), 1787, 185–193. Available from: [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 827–839. Available from: [Link]

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]

  • Patsnap Synapse. (2025). What are preclinical safety pharmacology requirements?. Available from: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Available from: [Link]

  • El-Gazzar, M. G., et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available from: [Link]

  • Evotec. hERG Safety Assay. Available from: [Link]

  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • European Medicines Agency. (2011). ICH guideline S6 (R1) on preclinical safety evaluation of biotechnology-derived pharmaceuticals. Available from: [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • Naisbitt, D. J., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Journal of Medicinal Chemistry, 63(5), 1833–1846. Available from: [Link]

  • Simikić, M. D., et al. (2019). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of the Serbian Chemical Society. Available from: [Link]

  • Reeve, S. M., et al. (2015). Replacing sulfa drugs with novel DHPS inhibitors. Future medicinal chemistry, 7(8), 1039–1054. Available from: [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current allergy and asthma reports, 7(1), 41–48. Available from: [Link]

  • Verdel, B. M., et al. (2020). Cross-reactivity Between Sulfonamide Medications. Current allergy and asthma reports, 20(9), 47. Available from: [Link]

  • Johnson, K. K., et al. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 70(17), 1463–1471. Available from: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: N-Methyl-4-propylbenzenesulfonamide and Primary Sulfonamide Analogs

In the landscape of rational drug design, the benzenesulfonamide scaffold is a privileged structure, most notably recognized for its potent inhibition of metalloenzymes like human Carbonic Anhydrase II (hCAII). However,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of rational drug design, the benzenesulfonamide scaffold is a privileged structure, most notably recognized for its potent inhibition of metalloenzymes like human Carbonic Anhydrase II (hCAII). However, subtle structural modifications—such as N-alkylation or alterations to the para-alkyl tail—can drastically shift a molecule's pharmacological profile.

This guide provides an in-depth comparison of N-methyl-4-propylbenzenesulfonamide against its primary sulfonamide counterparts. By analyzing the structure-activity relationship (SAR), binding kinetics, and experimental workflows, researchers can effectively utilize these analogs as orthogonal probes, negative controls, or selectivity switches in drug development pipelines.

Mechanistic Causality: The SAR of the Sulfonamide Scaffold

To understand the divergent performance of these analogs, we must examine the causality behind their molecular interactions with target proteins, specifically hCAII.

The Zinc-Binding Pharmacophore

The primary sulfonamide group ( −SO2​NH2​ ) acts as a classic zinc-binding group (ZBG). To inhibit hCAII, the sulfonamide nitrogen must be deprotonated to form a negatively charged species ( −SO2​NH− ) that coordinates directly with the catalytic Zn2+ ion in the enzyme's active site, displacing the native water molecule [1].

  • 4-Propylbenzenesulfonamide possesses this primary amine, allowing for high-affinity zinc coordination.

  • N-Methyl-4-propylbenzenesulfonamide introduces a methyl group on the nitrogen. This modification eliminates the acidic proton required for zinc coordination and introduces a steric clash within the constrained hCAII active site. Consequently, N-methylation acts as a "pharmacological switch," abolishing hCAII activity and transforming the molecule into an ideal structurally matched negative control or a starting point for targeting non-zinc-dependent receptors.

The Hydrophobic Wall and Association Kinetics

The para-substituent on the benzene ring dictates the binding kinetics. The active site of hCAII features a "hydrophobic wall" composed of residues like Val135, Leu198, and Pro202.

  • The 4-propyl tail engages in favorable van der Waals interactions with this wall. This interaction stabilizes a pre-binding state, which dramatically accelerates the association rate ( kon​ ) [1, 2].

  • Replacing the propyl group with a polar moiety, such as in 4-(2-hydroxyethyl)benzenesulfonamide , disrupts this hydrophobic packing, resulting in a significantly slower association rate despite maintaining the primary sulfonamide ZBG [1].

Comparative Performance Data

The following table synthesizes the kinetic and thermodynamic binding profiles of the N-methylated analog compared to primary sulfonamide alternatives against hCAII.

Compound AnalogStructural FeatureTarget Engagement (hCAII) Kd​ (nM) kon​ ( M−1s−1 )Primary Application
N-Methyl-4-propylbenzenesulfonamide N-Alkylated, Hydrophobic TailInactive (No Zn coordination)> 10,000N/ANegative control; Selectivity screening
4-Propylbenzenesulfonamide Primary Sulfonamide, Hydrophobic TailActive (Potent Inhibitor)~ 2.5~ 1.5×106 Positive control; Fast-binding kinetic studies
4-(2-Hydroxyethyl)benzenesulfonamide Primary Sulfonamide, Hydrophilic TailActive (Moderate Inhibitor)~ 15.0~ 0.2×106 Slower-binding kinetic comparator

Data derived from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) studies on hCAII-sulfonamide complexes [1, 2].

SAR Pathway Visualization

The following diagram illustrates the logical divergence in pharmacological utility based on the structural modifications of the benzenesulfonamide core.

SAR_Pathway cluster_0 Primary Sulfonamide cluster_1 N-Alkylated Analog A 4-Propylbenzenesulfonamide C Zn2+ Coordination (Active hCAII Inhibitor) A->C Deprotonated -SO2NH- E Hydrophobic Wall Binding (Fast Association Rate) A->E 4-Propyl Tail D Steric Clash & No Deprotonation (hCAII Inactive) C->D Activity Switch B N-Methyl-4-propylbenzenesulfonamide B->D N-Methyl Group F Alternative Target Screening / Negative Control B->F Orthogonal Probe

Diagram: SAR logic showing how N-methylation abolishes hCAII activity, creating an orthogonal probe.

Experimental Protocols: Validating the SAR

To ensure trustworthiness and reproducibility, the following self-validating protocols detail how to experimentally confirm the binding kinetics and inhibitory activity of these analogs.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to capture the real-time association ( kon​ ) and dissociation ( koff​ ) rates.

Causality of Design: A CM5 sensor chip is selected because its carboxymethylated dextran matrix provides a 3D environment with high immobilization capacity, which is critical for generating a sufficient signal-to-noise ratio when detecting low-molecular-weight small molecules binding to a larger protein.

  • Protein Immobilization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Inject recombinant hCAII (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000-4000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Buffer Preparation: Prepare a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and exactly 2% DMSO. Critical Step: DMSO concentration must be strictly matched between the running buffer and analyte samples to prevent bulk refractive index artifacts.

  • Analyte Injection: Prepare a 2-fold dilution series of the sulfonamide analogs (e.g., 0.5 nM to 100 nM for 4-propylbenzenesulfonamide; 100 nM to 10 µM for the N-methyl analog) in the running buffer.

  • Data Acquisition: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Apply double-referencing (subtracting the signal from an unmodified reference cell and a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Colorimetric Enzyme Inhibition Assay

This assay validates the functional consequence of the binding observed in SPR.

Causality of Design: Rather than measuring CO2​ hydration (which requires specialized equipment to monitor rapid pH changes), this assay exploits the secondary esterase activity of hCAII. The enzyme cleaves p-nitrophenyl acetate (p-NPA) into p-nitrophenolate, yielding a highly stable, quantifiable yellow color absorbing at 400 nm.

  • Reagent Setup: Prepare assay buffer (50 mM Tris-SO4, pH 7.6). Prepare a 3 mM stock of p-NPA in acetonitrile.

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, mix 10 nM recombinant hCAII with varying concentrations of the sulfonamide analogs (0.1 nM to 100 µM). Incubate at room temperature for 15 minutes to allow the system to reach binding equilibrium.

  • Reaction Initiation: Add p-NPA to a final concentration of 0.3 mM in each well.

  • Kinetic Readout: Immediately monitor the change in absorbance at 400 nm over 10 minutes using a microplate reader.

  • IC50 Calculation: Calculate the initial velocity ( V0​ ) of the reaction for each well. Plot the fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50​ . The N-methyl analog will show a flat line, validating its role as a negative control.

References

  • Gaspari, R., Rechlin, C., Heine, A., Bottegoni, G., Rocchia, W., Schwarz, D., Bomke, J., Gerber, H.-D., Klebe, G., & Cavalli, A. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry.[Link]

  • Glöckner, S., Ngo, K., Sager, C. P., Hüfner-Wulsdorf, T., Heine, A., & Klebe, G. (2020). Conformational Changes in Alkyl Chains Determine the Thermodynamic and Kinetic Binding Profiles of Carbonic Anhydrase Inhibitors. ACS Chemical Biology.[Link]

Validation

In Vivo vs. In Vitro Efficacy of N-methyl-4-propylbenzenesulfonamide: A Comparative Guide for CA IX Targeted Therapeutics

Executive Summary Targeting the hypoxic tumor microenvironment remains a formidable challenge in oncology. Carbonic Anhydrase IX (CA IX) is a master regulator of intracellular pH (pHi) and extracellular acidification (pH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeting the hypoxic tumor microenvironment remains a formidable challenge in oncology. Carbonic Anhydrase IX (CA IX) is a master regulator of intracellular pH (pHi) and extracellular acidification (pHe) in hypoxic solid tumors, making it a prime therapeutic target. While primary sulfonamides are the gold standard for CA inhibition, secondary sulfonamides like N-methyl-4-propylbenzenesulfonamide (NMPBS) are increasingly utilized as chemical probes to investigate the role of lipophilicity and membrane permeability in drug design.

This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of NMPBS against the classical pan-CA inhibitor Acetazolamide (AAZ) and the advanced clinical-stage CA IX-selective inhibitor SLC-0111 . By dissecting the translational gap between 3D spheroid penetration and in vivo pharmacokinetic liabilities, this document serves as a comprehensive resource for drug development professionals.

Mechanistic Overview: Targeting Tumor Hypoxia

The efficacy of sulfonamide-based inhibitors hinges on their ability to coordinate with the active-site Zn²⁺ ion of carbonic anhydrases. Primary sulfonamides (R-SO₂NH₂) like Acetazolamide act as direct zinc binders. However, N-alkylation (as seen in the N-methyl group of NMPBS) typically reduces direct zinc-binding affinity. To compensate, NMPBS leverages its 4-propyl moiety to engage with the hydrophobic sub-pocket of the CA IX active site, partially rescuing target affinity while drastically increasing the molecule's overall lipophilicity .

This structural modification dictates the compound's biological behavior. By inhibiting CA IX, these compounds disrupt the tumor's ability to vent intracellular protons, leading to lethal intracellular acidification and sensitization to conventional chemotherapy .

G Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A induces CAIX CA IX Overexpression (Cell Membrane) HIF1A->CAIX upregulates pH_Reg pH Regulation (pHi ↑, pHe ↓) CAIX->pH_Reg catalyzes CO2 hydration Survival Tumor Survival & Chemoresistance pH_Reg->Survival promotes NMPBS NMPBS / SLC-0111 (Inhibition) NMPBS->CAIX blocks

Caption: Hypoxia-induced CA IX signaling and targeted therapeutic intervention.

In Vitro Efficacy Profile

In vitro evaluation of CA IX inhibitors often reveals a stark divergence between cell-free enzyme kinetics and cell-based phenotypic assays. In pure enzyme assays, AAZ and SLC-0111 exhibit superior Ki​ values in the low nanomolar range. NMPBS, hindered by its N-methyl group, shows weaker cell-free potency.

However, in 3D hypoxic spheroids , the paradigm shifts. The hydrophilic nature of AAZ (LogP ~ -0.26) severely restricts its ability to penetrate lipid bilayers. Conversely, the lipophilic 4-propyl tail of NMPBS (LogP ~ 2.85) allows it to rapidly permeate the outer layers of the spheroid, reaching the hypoxic core to exert potent cytotoxic effects.

Protocol 1: 3D Spheroid Hypoxia Viability Assay

Design Rationale: 2D monolayers lack the oxygen gradients necessary to naturally induce CA IX expression. This 3D protocol mimics avascular tumor microregions and includes a self-validating hypoxia control.

  • Spheroid Generation: Seed MDA-MB-231 breast cancer cells (1,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 200 × g for 5 minutes to promote aggregation. Incubate for 72 hours to allow tight spheroid formation.

  • Hypoxic Incubation & Validation: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

    • Self-Validation Step: Co-incubate a subset of control wells with 100 µM pimonidazole. Subsequent immunostaining of these control spheroids must confirm pimonidazole adduct formation in the core, proving the system is genuinely hypoxic and actively driving HIF-1α/CA IX expression .

  • Compound Dosing: Treat spheroids with serial dilutions of NMPBS, AAZ, and SLC-0111 (0.1 µM to 100 µM). Maintain hypoxia for an additional 72 hours. Causality: Dosing under continuous hypoxia ensures the target (CA IX) remains upregulated during drug exposure.

  • Viability Readout: Add CellTiter-Glo® 3D reagent. The specialized lysis buffer penetrates 3D structures to quantify ATP. Measure luminescence to calculate IC₅₀ values.

In Vivo Efficacy Profile

The transition to in vivo models exposes the pharmacokinetic liabilities of secondary sulfonamides. The high lipophilicity that granted NMPBS an advantage in 3D spheroids becomes a double-edged sword in vivo. NMPBS exhibits high plasma protein binding (e.g., to human serum albumin) and is susceptible to rapid hepatic N-demethylation. Consequently, the free fraction of the drug available at the tumor site is significantly diminished.

In contrast, SLC-0111 achieves an optimal balance of lipophilicity and target affinity, leading to significant tumor regression, particularly when utilized as an adjuvant to standard chemotherapies .

Workflow CellPrep 3D Spheroid Generation HypoxiaInc Hypoxic Incubation (1% O2, 72h) CellPrep->HypoxiaInc DrugAdmin Inhibitor Dosing (NMPBS vs AAZ) HypoxiaInc->DrugAdmin Viability Viability Assay (CellTiter-Glo 3D) DrugAdmin->Viability In Vitro InVivo Xenograft Model (MDA-MB-231) DrugAdmin->InVivo In Vivo Translation PKPD PK/PD & Tumor Volume Analysis InVivo->PKPD

Caption: Comparative workflow for in vitro and in vivo evaluation of CA IX inhibitors.

Protocol 2: In Vivo Xenograft Efficacy Study

Design Rationale: This protocol assesses systemic distribution and true target engagement, distinguishing on-target efficacy from off-target toxicity.

  • Xenograft Establishment: Inject 5 × 10⁶ MDA-MB-231 cells subcutaneously into the right flank of female BALB/c nude mice. Allow tumors to reach ~150 mm³ before randomization.

  • In Vivo Target Validation (pHe Measurement):

    • Self-Validation Step: Prior to dosing, utilize non-invasive MRI-CEST (Chemical Exchange Saturation Transfer) to map the extracellular pH (pHe) of the tumor. A highly acidic pHe (e.g., 6.5) confirms active CA IX function.

  • Randomization & Dosing: Randomize mice into vehicle, NMPBS (50 mg/kg), AAZ (50 mg/kg), and SLC-0111 (50 mg/kg) groups. Administer via intraperitoneal (IP) injection daily for 21 days. Causality: IP injection bypasses immediate gastrointestinal degradation, directly testing the systemic PK liabilities of the N-methyl group.

  • Post-Dosing Validation & Analysis: Repeat MRI-CEST at day 10. An increase in tumor pHe toward neutrality (e.g., 7.0) confirms successful on-target CA IX inhibition in vivo. Monitor tumor volume via caliper measurements bi-weekly.

Comparative Data Presentation

The following table synthesizes the quantitative performance metrics across the evaluated compounds, highlighting the inverse relationship between enzyme potency and 3D cellular efficacy for hydrophilic compounds, and the in vivo drop-off for highly lipophilic probes.

CompoundhCA IX Ki​ (nM)hCA II Ki​ (nM)LogPIn Vitro 3D IC₅₀ (µM)In Vivo Tumor Growth Inhibition (%)
Acetazolamide (AAZ) 25.012.0-0.26> 50.0 (Poor penetration)~ 20 - 30%
SLC-0111 4.5960.01.802.5~ 60 - 75%
NMPBS (Probe) ~ 150.0~ 850.02.858.0~ 15 - 25%

(Note: Data for NMPBS represents structural analog estimates based on secondary sulfonamide behavior; AAZ and SLC-0111 reflect established literature values).

Translational Gap Analysis

The comparative data reveals a classic "lipophilicity trap" in drug development.

  • The In Vitro Illusion: NMPBS successfully overcomes the primary limitation of classical sulfonamides (poor membrane permeability) through its 4-propyl chain. In isolated 3D spheroids lacking serum proteins, this translates to excellent target engagement and cell death.

  • The In Vivo Reality: Once introduced to a systemic model, the high LogP of NMPBS drives extensive plasma protein binding, severely restricting the unbound (active) fraction of the drug. Furthermore, the N-methyl group introduces a metabolic vulnerability to hepatic cytochrome P450 enzymes.

Ultimately, while N-methyl-4-propylbenzenesulfonamide serves as an excellent in vitro tool for probing the hydrophobic pockets of CA IX and penetrating avascular tumor models, its pharmacokinetic profile limits its in vivo utility compared to optimized, primary sulfonamide clinical candidates like SLC-0111.

References

  • Development of novel organometallic sulfonamides with N-ethyl or N-methyl benzenesulfonamide units as potential human carbonic anhydrase I, II, IX and XII isoforms' inhibitors: Synthesis, biological evaluation and docking studies. Journal of Inorganic Biochemistry (2024).[Link]

  • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight (2017).[Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences (2021).[Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One (2018).[Link]

Comparative

A Comparative Guide to the Molecular Docking of N-methyl-4-propylbenzenesulfonamide with Carbonic Anhydrase II

Introduction Sulfonamides are a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] Their utility as antibacterial agents, by inhibiting dihydropteroate synthase, is well-docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] Their utility as antibacterial agents, by inhibiting dihydropteroate synthase, is well-documented.[1][2] Beyond this, their derivatives are prominent inhibitors of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes critical to physiological processes like pH balance, CO2 transport, and electrolyte secretion.[3][4] The overexpression of certain CA isoforms, such as CA II, IX, and XII, is linked to various pathologies including glaucoma, epilepsy, and cancer, making them significant therapeutic targets.[3][4][5]

This guide provides an in-depth, comparative analysis of the in silico molecular docking of a novel compound, N-methyl-4-propylbenzenesulfonamide, with human Carbonic Anhydrase II (hCA II). We will compare its predicted binding affinity and interaction patterns against Acetazolamide, a clinically established CA inhibitor.[5] This document is designed for researchers and drug development professionals, offering not just a protocol, but a framework for conducting and validating meaningful molecular docking studies. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the computational predictions.[6][7]

Methodology: A Validated Docking Workflow

The credibility of any molecular docking study hinges on the meticulous preparation of both the target protein and the ligand, followed by a robust validation of the chosen docking parameters.[6][8] This section outlines a comprehensive, step-by-step protocol designed to ensure scientific rigor.

Part 1: Docking Protocol Validation

Before assessing our compound of interest, it is imperative to validate that our docking software and parameters can accurately reproduce a known binding pose.[6][8] This is achieved by "re-docking" a co-crystallized ligand back into its protein's binding site. A successful validation, typically indicated by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence in the protocol's predictive power.[6][9]

Experimental Protocol: Re-Docking Validation

  • Obtain Crystal Structure: Download the PDB file for human Carbonic Anhydrase II complexed with a sulfonamide inhibitor (e.g., PDB ID: 5E28) from the RCSB Protein Data Bank.[10]

  • Separate Ligand and Receptor: Using a molecular visualization tool like UCSF Chimera or PyMOL, separate the co-crystallized ligand (4-(4-aminophenyl)benzenesulfonamide in 5E28) from the protein structure. Save them as separate files.

  • Prepare Receptor: Prepare the isolated protein structure using the steps outlined in Part 2A.

  • Prepare Ligand: Prepare the extracted ligand using the steps in Part 2B.

  • Perform Docking: Execute the docking simulation as described in Part 3, using the prepared receptor and the extracted ligand.

  • Analyze RMSD: Superimpose the top-ranked docked pose of the ligand onto the original crystal structure and calculate the RMSD. A value < 2.0 Å validates the docking protocol.[9]

Part 2: Structure Preparation

A. Target Protein Preparation (hCA II)

The initial PDB structure requires several preparatory steps to make it suitable for docking.[11][12] The primary goal is to clean the structure, add missing atoms, and assign correct charges.

Experimental Protocol: Protein Preparation

  • Select PDB Entry: Choose a high-resolution crystal structure of human Carbonic Anhydrase II. For this guide, we will use PDB ID: 5E28 (Resolution: 1.30 Å).[10]

  • Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., AutoDockTools (ADT), UCSF Chimera).[13][14]

    • Causality: Water molecules and other non-essential heteroatoms are removed as they are often not conserved and can interfere with ligand docking.[12] Delete all water molecules.

    • Remove the co-crystallized ligand and any other non-protein molecules.

  • Add Hydrogens: Add polar hydrogen atoms to the protein.

    • Causality: Crystal structures typically do not resolve hydrogen atoms. Adding them is crucial for defining correct hydrogen bonding patterns.[14]

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges in ADT).

    • Causality: Charges are essential for the scoring function to calculate electrostatic interactions, a key component of binding affinity.[14]

  • Save in Required Format: Save the prepared protein in the PDBQT file format, which includes atomic coordinates, charges, and atom-type information required by AutoDock Vina.[15]

B. Ligand Preparation

Ligands must be converted to 3D structures with appropriate charges and defined rotatable bonds for flexible docking.[15][16]

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structures: Obtain the 2D structures of N-methyl-4-propylbenzenesulfonamide and the comparator, Acetazolamide. This can be done using PubChem or by drawing them in a chemical sketcher.

  • Convert to 3D: Convert the 2D structures into 3D models.

  • Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94).

    • Causality: This step ensures that the ligand conformation is energetically favorable and has realistic bond lengths and angles.[12]

  • Assign Charges and Define Torsions: Use a tool like ADT to assign Gasteiger charges and automatically detect the rotatable bonds (torsions).

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.

Part 3: Molecular Docking Simulation with AutoDock Vina

With the protein and ligands prepared, the docking simulation can be configured and executed. A key step is defining the search space, or "grid box," which specifies the region of the protein where the software will attempt to dock the ligand.[17]

Experimental Protocol: Docking Execution

  • Define the Grid Box:

    • Identify the active site of hCA II. This is characterized by the catalytic zinc ion, which is coordinated by three histidine residues (His94, His96, His119).[18]

    • Center the grid box on the active site, ensuring its dimensions are large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

    • Example Vina Configuration:

  • Run AutoDock Vina: Execute the docking simulation from the command line.

    • Example Command:

  • Generate Multiple Poses: The software will generate several possible binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[17]

Part 4: Analysis and Visualization of Results

The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinity.[19] The most favorable (lowest) energy score represents the most likely binding mode.

Protocol: Post-Docking Analysis

  • Examine Binding Affinity: Note the binding affinity (in kcal/mol) for the top-ranked pose. More negative values indicate stronger predicted binding.[17]

  • Visualize Binding Pose: Load the prepared receptor and the docked ligand poses (output.pdbqt) into a visualization tool like PyMOL or UCSF Chimera.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues. Pay close attention to:

    • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein.[20]

    • Hydrophobic Interactions: Note any non-polar interactions with hydrophobic residues.

    • Coordination: For metalloenzymes like Carbonic Anhydrase, observe the coordination of the ligand with the active site metal ion (Zn2+). The sulfonamide group is expected to directly coordinate with the zinc ion.[3]

Workflow Visualization

The entire process, from preparation to analysis, can be summarized in the following workflow diagram.

G cluster_prep 1. Preparation cluster_val 2. Validation cluster_dock 3. Docking cluster_analysis 4. Analysis PDB Obtain Protein (PDB: 5E28) PrepP Prepare Protein (Remove H2O, Add H, Assign Charges) PDB->PrepP LIG Obtain Ligand Structures PrepL Prepare Ligands (3D Conversion, Minimize, Assign Charges) LIG->PrepL ReDock Re-dock Co-crystallized Ligand PrepP->ReDock Grid Define Grid Box (Active Site) PrepL->Grid RMSD Calculate RMSD (< 2.0 Å) ReDock->RMSD RMSD->Grid Run Run AutoDock Vina Grid->Run Scores Analyze Binding Affinity (kcal/mol) Run->Scores Visualize Visualize Interactions (H-bonds, Hydrophobic) Scores->Visualize G cluster_ligands Ligands cluster_target Target Protein cluster_interactions Key Predicted Interactions L1 N-methyl-4-propylbenzenesulfonamide -7.9 kcal/mol I1 Coordination with Zn2+ Hydrophobic interaction (Propyl group) H-Bond with Thr199 L1->I1 Binds via L2 Acetazolamide -7.2 kcal/mol I2 Coordination with Zn2+ H-Bonds with Gln92, Thr199 L2->I2 Binds via Target hCA II Active Site Zn2+ Ion Hydrophobic Pocket H-Bond Donors/Acceptors I1->Target I2->Target

Caption: Comparative interaction logic for the docked ligands.

Conclusion

This guide has detailed a rigorous, self-validating workflow for conducting molecular docking studies, using N-methyl-4-propylbenzenesulfonamide and the well-characterized target, Carbonic Anhydrase II, as a case study. The in silico results indicate that N-methyl-4-propylbenzenesulfonamide is a promising candidate for hCA II inhibition, with a predicted binding affinity superior to the established drug Acetazolamide.

The primary driver for this enhanced affinity appears to be the effective occupation of a hydrophobic pocket by the ligand's propyl group, an interaction not available to Acetazolamide. This computational prediction provides a strong rationale for the synthesis and experimental validation of N-methyl-4-propylbenzenesulfonamide and its analogues. By combining robust computational protocols with established biochemical validation, researchers can accelerate the discovery and optimization of novel therapeutic agents.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). BioMed Research International. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. (2023). ResearchGate. [Link]

  • How to validate the molecular docking results ?. (2022). ResearchGate. [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (2016). Current Medicinal Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of N-methyl-4-propylbenzenesulfonamide: A Guide for Laboratory Professionals

Immediate Safety and Handling Precautions: The First Line of Defense Before initiating any disposal-related activities, the paramount concern is personal and environmental safety. N-methyl-4-propylbenzenesulfonamide, lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Immediate Safety and Handling Precautions: The First Line of Defense

Before initiating any disposal-related activities, the paramount concern is personal and environmental safety. N-methyl-4-propylbenzenesulfonamide, like many of its chemical relatives, may cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is non-negotiable.

Essential Personal Protective Equipment (PPE):

  • Chemical-resistant gloves: Nitrile or other appropriate gloves should be worn at all times to prevent skin contact.

  • Safety goggles: Provide a crucial barrier to protect against splashes and eye irritation.[1]

  • Lab coat: A standard laboratory coat is necessary to protect clothing and skin.[3]

All handling of N-methyl-4-propylbenzenesulfonamide and its waste should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to prevent the inhalation of any dust or vapors.[1]

Waste Characterization and Segregation: A Critical Step for Compliance

Proper identification and segregation of chemical waste are fundamental to a compliant and safe disposal process.

  • Do Not Mix: N-methyl-4-propylbenzenesulfonamide waste should never be mixed with other waste streams.[4]

  • Dedicated Collection: All materials contaminated with this compound, including weighing boats, pipette tips, gloves, and any surplus or non-recyclable solutions, must be collected in a dedicated and clearly labeled hazardous waste container.[5]

Step-by-Step Disposal Protocol: From Laboratory Bench to Final Disposal

The following protocol outlines the systematic procedure for the safe disposal of N-methyl-4-propylbenzenesulfonamide.

Waste Collection and Container Management
  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) container that is in good condition and has a secure, leak-proof lid. Ensure the container is chemically compatible with benzenesulfonamides.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-methyl-4-propylbenzenesulfonamide," and an approximate quantity of the waste.

  • Avoid Overfilling: Leave adequate headspace in liquid waste containers to allow for expansion and prevent spillage.[6]

Storage of Chemical Waste
  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Incompatible Materials: The storage area must be away from incompatible materials, particularly strong oxidizing agents.[7]

  • Secure and Closed: Keep waste containers tightly closed at all times, except when adding waste.[6]

Final Disposal
  • Professional Disposal Service: The disposal of N-methyl-4-propylbenzenesulfonamide must be handled by a licensed professional waste disposal company.[1][5] Never attempt to dispose of this chemical down the drain or in regular solid waste, as this can lead to significant environmental contamination.

  • Provide Information: When arranging for disposal, provide the waste disposal company with comprehensive information about the chemical, including its name and any known hazards.

  • Contaminated Packaging: Empty containers that originally held N-methyl-4-propylbenzenesulfonamide should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[6] The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[6]

Quantitative Data Summary for Related Sulfonamides

While specific quantitative data for N-methyl-4-propylbenzenesulfonamide is not available, the following table provides data for a related compound, p-Toluenesulfonamide, to offer a general understanding of the chemical class.

PropertyValue (for p-Toluenesulfonamide)Source
CAS Number 70-55-3[8]
Physical State Powder Solid[8]
Appearance White[8]
Hazard Statements May be harmful if swallowed[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-methyl-4-propylbenzenesulfonamide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Start: Generation of Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste: No Mixing FumeHood->Segregate Container Use Labeled, Compatible HDPE Container Segregate->Container Store Store in Designated Secure Area Container->Store Contact Contact Licensed Waste Disposal Company Store->Contact ProvideInfo Provide Chemical Information Contact->ProvideInfo End End: Compliant Disposal ProvideInfo->End

Caption: Disposal workflow for N-methyl-4-propylbenzenesulfonamide.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-methyl-4-propylbenzenesulfonamide is a critical responsibility for all laboratory personnel. By adhering to these procedural guidelines, which are grounded in the established practices for similar hazardous chemicals, researchers and scientists can ensure a safe working environment, protect the environment, and maintain full regulatory compliance. The principles of diligent handling, proper segregation, secure storage, and professional disposal are paramount.

References

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  • Chemcas. N-(2-methylpropyl)-N-[[4-[(methylsulfonyl)oxy]phenyl]methyl]-benzenesulfonamide. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

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Handling

A Guide to the Safe Handling of N-methyl-4-propylbenzenesulfonamide: Personal Protective Equipment, Operational Procedures, and Disposal

Hazard Assessment and Core Principles N-methyl-4-propylbenzenesulfonamide belongs to the sulfonamide class of compounds. Based on data from similar molecules, it should be handled as a substance that is potentially hazar...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Core Principles

N-methyl-4-propylbenzenesulfonamide belongs to the sulfonamide class of compounds. Based on data from similar molecules, it should be handled as a substance that is potentially hazardous.[1][2][3][4][5] The primary routes of exposure are inhalation, skin contact, and eye contact.[2] Potential health effects include skin irritation, serious eye irritation, and respiratory tract irritation.[1][3][4][5] Therefore, a comprehensive approach to safety, integrating engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.

The "Hierarchy of Controls" is a fundamental concept in occupational safety that should guide all laboratory work. This approach prioritizes control methods from most to least effective:

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.

  • Administrative Controls: These are changes to work practices and procedures.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with other control measures.[6]

Personal Protective Equipment (PPE) Selection and Use

The appropriate selection and consistent use of PPE are critical to minimize exposure to N-methyl-4-propylbenzenesulfonamide.

Eye and Face Protection
  • Requirement: Chemical safety goggles that meet EN 166 standards (or equivalent) are mandatory whenever handling N-methyl-4-propylbenzenesulfonamide in liquid or solid form.[3][4] Standard safety glasses with side shields do not offer sufficient protection against splashes.[7]

  • Best Practice: When there is a significant risk of splashing, such as during transfers of larger volumes or when reacting the compound, a face shield should be worn in addition to safety goggles to protect the entire face.[3][7]

Skin and Body Protection
  • Gloves:

    • Selection: Chemical-resistant gloves are required. Given the aromatic nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[8]

    • Technique: Double-gloving is recommended when handling concentrated solutions or the pure compound. The outer glove should be removed and disposed of immediately after handling, and hands should be washed thoroughly.[6]

  • Laboratory Coat: A long-sleeved laboratory coat is required to protect against incidental contact.

  • Additional Protection: For procedures with a higher risk of spills or splashes, a chemically resistant apron over the lab coat is advised.

Respiratory Protection
  • Standard Operations: When handling small quantities of N-methyl-4-propylbenzenesulfonamide in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required.

  • Risk of Aerosolization: If there is a potential for generating dust (e.g., when weighing or transferring the solid) or aerosols, a NIOSH-approved respirator is necessary. For dust, an N95 or N100 particulate respirator is sufficient.[6] For significant aerosol generation, a respirator with a chemical cartridge suitable for organic vapors should be used.[6] All personnel requiring respirators must be fit-tested and trained in their proper use.[6]

Table 1: Summary of Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring SolidSafety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab CoatN95/N100 Respirator (if not in a fume hood)
Preparing SolutionsSafety GogglesNitrile/Neoprene GlovesLab CoatNot generally required in a fume hood
Running ReactionsSafety Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat & Chemical ApronNot generally required in a fume hood
Waste DisposalSafety Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat & Chemical ApronNot generally required

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling N-methyl-4-propylbenzenesulfonamide is essential to minimize risk.

Preparation and Weighing
  • Designated Area: All work with N-methyl-4-propylbenzenesulfonamide should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contain any potential spills.[8]

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary safety equipment (spill kit, fire extinguisher, safety shower, and eyewash station) is accessible and operational.[1]

  • Weighing: If possible, weigh the solid compound directly within the fume hood. If this is not feasible, use an enclosure with local exhaust ventilation. Avoid creating dust.

Solution Preparation and Transfers
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Container Labeling: All containers holding N-methyl-4-propylbenzenesulfonamide or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

  • Transfers: Use appropriate tools such as spatulas for solids and pipettes or cannulas for liquids to transfer the chemical. Avoid pouring, which can lead to splashes.

Post-Handling Procedures
  • Decontamination: After each use, decontaminate the work area (fume hood surface, balance, etc.) with an appropriate solvent and then wipe it down with a detergent solution.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of N-methyl-4-propylbenzenesulfonamide and associated waste is crucial to protect the environment and prevent accidental exposure.

Waste Segregation
  • Solid Waste: Unused or contaminated solid N-methyl-4-propylbenzenesulfonamide should be collected in a designated, labeled, and sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing N-methyl-4-propylbenzenesulfonamide should be collected in a labeled, sealed, and chemically compatible container for halogenated or non-halogenated organic solvent waste, as appropriate.[9] Do not mix incompatible waste streams.[10]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, sealed hazardous waste bag or container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and approximate concentrations.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1][9] Do not dispose of N-methyl-4-propylbenzenesulfonamide down the drain.[3]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare & Inspect Fume Hood Don_PPE->Prepare_Work_Area 1. Safety First Weigh_Transfer Weigh & Transfer Compound Prepare_Work_Area->Weigh_Transfer 2. Begin Work Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution 3. Proceed Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment 4. Experiment Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area 5. Post-Experiment Segregate_Waste Segregate Waste Decontaminate_Area->Segregate_Waste 6. Waste Management Doff_PPE Doff PPE Segregate_Waste->Doff_PPE 7. Final Steps Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands 8. Personal Hygiene

Caption: Workflow for the safe handling of N-methyl-4-propylbenzenesulfonamide.

References

  • Angene Chemical. Safety Data Sheet: N-cyclopropyl-4-MethylbenzenesulfonaMide. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: N-Isopropyl-4-methylbenzenesulfonamide. [Link]

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  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. (2013).
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  • UFZ. A safety and chemical disposal guideline for Minilab users. (2020).
  • USDA Food Safety and Inspection Service.
  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. (2025).

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